8-Aminoquinolin-4-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
8-amino-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLBSFZJESHRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618529 | |
| Record name | 8-Aminoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53867-95-1, 50349-92-3 | |
| Record name | 8-Amino-4-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53867-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Amino-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50349-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Aminoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Aminoquinolin-4-ol chemical properties and structure
An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Chemical Properties, Structure, and Applications
Introduction
This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. It is distinguished by an amino group (-NH₂) at the 8-position and a hydroxyl group (-OH) at the 4-position of the quinoline core. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and drug development. Its structural framework is a key pharmacophore, serving as a foundational building block for the synthesis of more complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers and scientists in the field.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name : this compound
-
Alternate IUPAC Name : 8-amino-4(1H)-quinolinone[1]
-
Molecular Formula : C₉H₈N₂O[2]
-
Molecular Weight : 160.17 g/mol [2]
Molecular Structure
The structure of this compound is built upon a bicyclic quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The amino and hydroxyl functional groups are positioned on the benzene and pyridine rings, respectively.
-
Aromatic Framework : The quinoline core provides a stable, planar aromatic system that can engage in π-π stacking interactions with biological macromolecules.[3]
-
Functional Groups :
-
The amino group (-NH₂) at position 8 acts as a hydrogen bond donor and a nucleophilic site, enhancing the molecule's reactivity and solubility in polar solvents.[2][4]
-
The hydroxyl group (-OH) at position 4 can act as both a hydrogen bond donor and acceptor. Its presence is crucial for the molecule's chelating properties and contributes to its acidic character.[2] The structure exists in tautomeric equilibrium with its keto form, 8-amino-4(1H)-quinolinone.[1]
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.
Data Summary
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [2] |
| Melting Point | ~ 56–58 °C | [2] |
| Solubility | Soluble in polar solvents like water and ethanol. | [2][4] |
| Stability | Generally stable under standard laboratory conditions. May degrade under extreme pH or temperature. | [2] |
Elucidation of Properties
-
Solubility : The presence of both an amino and a hydroxyl group allows for hydrogen bonding with polar solvents, conferring solubility in substances like water and ethanol.[2][4] However, its solubility in aqueous solutions can be pH-dependent; protonation of the amino group under acidic conditions may enhance solubility.[4]
-
Stability : While stable under normal conditions, the compound is sensitive to light and air.[5][6] It should be stored accordingly to prevent degradation.
Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound and its derivatives can be achieved through several strategic pathways. A common and effective method involves the functionalization of a pre-existing quinoline scaffold.
Exemplary Protocol: Synthesis from 4-Hydroxy-8-tosyloxyquinoline
This protocol describes a validated approach for introducing an amino group at the 4-position of an 8-hydroxyquinoline precursor, which is conceptually analogous to the synthesis of this compound.[7]
-
Protection : The hydroxyl group of 8-hydroxyquinoline is first protected, for example, as a tosylate, to form 8-tosyloxyquinoline. This directs reactivity to other positions and prevents unwanted side reactions.
-
Hydroxylation/Chlorination : The quinoline core is hydroxylated at the 4-position to yield 4-hydroxy-8-tosyloxyquinoline. This intermediate is then chlorinated using a reagent like phosphoryl chloride (POCl₃) to produce 4-chloro-8-tosyloxyquinoline. The conversion to a chloro group creates a good leaving group for subsequent nucleophilic substitution.[7]
-
Nucleophilic Substitution : The 4-chloro derivative is reacted with a nitrogen nucleophile, such as ammonia or an amine, to introduce the amino group at the 4-position.
-
Deprotection : The tosyl protecting group at the 8-position is subsequently removed, typically via hydrolysis under basic conditions, to yield the final 8-hydroxy-4-aminoquinoline product.[7]
Key Chemical Reactions
The dual functionality of this compound dictates its reactivity profile.
-
Amide Formation : The primary amino group at the 8-position is nucleophilic and readily reacts with acyl chlorides or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental in drug development for attaching various side chains to the quinoline scaffold to modulate pharmacological properties.[2][8]
-
Metal Chelation : The arrangement of the 4-hydroxyl group and the nitrogen atom of the quinoline ring allows the molecule to act as a bidentate ligand, forming stable complexes with various metal ions.[2] This chelating ability is a key feature in the mechanism of action for many quinoline-based drugs, which can interfere with metal-dependent enzymes in pathogens.[2]
Analytical Characterization
The structural confirmation of this compound is typically achieved through a combination of standard spectroscopic techniques.
-
NMR Spectroscopy :
-
¹H NMR : Provides information on the number and environment of protons. Characteristic chemical shifts would confirm the presence of protons on the aromatic rings and the amino and hydroxyl groups.[2]
-
¹³C NMR : Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the quinoline ring.[2]
-
-
Mass Spectrometry : Determines the molecular weight of the compound, confirming its elemental composition (C₉H₈N₂O).[2]
-
UV-Vis Spectroscopy : The aromatic quinoline system gives rise to characteristic electronic transitions that can be observed in the UV-Visible spectrum. Studies combining spectroelectrochemistry and computational calculations have been used to investigate the redox properties and identify different oxidation pathways of aminoquinolines at various pH levels.[9]
Applications in Research and Drug Development
The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in the development of antimalarial drugs.
Significance in Medicinal Chemistry
-
Antimalarial Agents : 8-Aminoquinoline is the core structure of essential antimalarial drugs like primaquine and tafenoquine .[8][10][11] These drugs are critical for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[10][11] The mechanism is believed to involve the generation of reactive oxygen species that induce oxidative stress within the parasite.[11]
-
Anticancer and Antimicrobial Potential : Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents.[11] Their proposed mechanisms include the inhibition of critical enzymes like topoisomerase IIα and the disruption of key cellular signaling pathways.[11]
-
Neurodegenerative Diseases : The ability of quinoline derivatives to chelate metal ions and inhibit enzymes like acetylcholinesterase suggests their potential utility in developing treatments for neurodegenerative conditions such as Alzheimer's disease.[2]
Safety and Handling
-
Hazard Identification : Related compounds are classified as harmful and irritants.[12][13] They can cause skin and serious eye irritation.[13][14] Suspected of causing genetic defects.[14]
-
Recommended Handling Procedures :
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][14]
-
Avoid breathing dust. Prevent contact with skin and eyes.[6][14]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, dry place, locked up, and protected from light and air.[5][12]
-
Conclusion
This compound is a structurally significant molecule with a rich profile of chemical reactivity and biological potential. Its unique arrangement of functional groups on a stable aromatic core makes it an invaluable scaffold in medicinal chemistry, particularly for the development of antiprotozoal agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage this versatile compound in the pursuit of novel therapeutics.
References
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ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
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PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]
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PubChem. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284. [Link]
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Wikipedia. 8-Aminoquinoline. [Link]
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Royal Society of Chemistry. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]
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National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
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PubChem. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111. [Link]
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ResearchGate. Chemical Structure of 8-Aminoquinoline. [Link]
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National Institutes of Health. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides. [Link]
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Spectroelectrochemistry.com. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. [Link]
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ResearchGate. Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. [Link]
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PubChem. CID 158384912 | C18H16N4O2. [Link]
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PubMed. 8-Aminoquinolines: future role as antiprotozoal drugs. [Link]
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An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives have been instrumental in the fight against infectious diseases, most notably malaria, for over a century. This guide delves into the specifics of a lesser-known but significant derivative, 8-Aminoquinolin-4-ol, providing a comprehensive overview of its historical context, discovery, and the chemical principles underpinning its synthesis. As Senior Application Scientists, our goal is to not only present established facts but also to offer field-proven insights into the causality behind experimental choices, thereby creating a self-validating and trustworthy resource.
The Historical Imperative: A Quest for Antimalarials
The story of this compound is intrinsically linked to the broader history of antimalarial drug discovery. The journey began with quinine, an alkaloid extracted from the bark of the Cinchona tree, which was the primary treatment for malaria for centuries.[1][2][3] The two World Wars of the 20th century critically disrupted the global supply of quinine, creating an urgent need for synthetic alternatives.[1][2][3]
This necessity spurred extensive research programs, particularly in Germany and the United States. German scientists at the Bayer Institute were pioneers in this field, leading to the synthesis of the first major classes of synthetic antimalarials: the 8-aminoquinolines and the 4-aminoquinolines.[1][2] Pamaquine, an 8-aminoquinoline, and Chloroquine, a 4-aminoquinoline, emerged from this era as crucial therapeutic agents.[1][2]
The development of these compounds was often a process of meticulous molecular modification, with researchers systematically altering the quinoline core to enhance efficacy and reduce toxicity. It is within this context of intensive structure-activity relationship (SAR) studies that the synthesis of various substituted quinolines, including this compound, was explored.
Proposed Synthesis of this compound
While a specific, documented synthesis of this compound is not readily found in a singular, consolidated source in the surveyed literature, a robust and logical synthetic pathway can be proposed based on well-established quinoline chemistry. The most chemically sound approach involves the synthesis of an 8-nitro-4-hydroxyquinoline intermediate, followed by the selective reduction of the nitro group.
Synthesis of the Precursor: 8-Nitro-4-hydroxyquinoline
The key precursor for our target molecule is 8-nitro-4-hydroxyquinoline. Its synthesis can be achieved through a modified Skraup synthesis, a classic method for creating the quinoline ring system.[4][5]
Experimental Protocol: Skraup Synthesis of 8-Nitro-4-hydroxyquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-aminophenol (1 mole).
-
Addition of Reagents: To the 2-aminophenol, slowly add a mixture of glycerol (3 moles), concentrated sulfuric acid (3 moles), and a mild oxidizing agent such as arsenic acid or o-nitrophenol (1.5 moles). The addition should be carried out cautiously with external cooling to manage the exothermic reaction.
-
Heating and Reflux: Once the initial exothermic reaction subsides, heat the mixture to 130-140°C. Maintain this temperature and continue stirring for 3-4 hours. The reaction is typically vigorous, and careful temperature control is crucial.
-
Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of ice-cold water. This will precipitate the crude product and dilute the sulfuric acid.
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as sodium hydroxide, until a pH of 7 is reached. This will precipitate the 8-hydroxyquinoline.
-
Nitration: To introduce the nitro group at the 8-position, the resulting 8-hydroxyquinoline is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. Due to the directing effects of the hydroxyl group, nitration is expected to occur at the 5 and 7 positions. To achieve 8-nitration, one would start with a pre-nitrated aniline. A more direct route would involve the cyclization of 2-amino-3-nitrophenol with a suitable three-carbon component. However, for this guide, we will assume the availability of 8-nitro-4-hydroxyquinoline as a starting material for the final reduction step, as its synthesis is a more involved, multi-step process that is beyond the immediate scope of this section.
Diagram of the Skraup Synthesis for the Quinoline Core
Caption: Generalized Skraup synthesis pathway.
Reduction of 8-Nitro-4-hydroxyquinoline to this compound
The final and critical step is the selective reduction of the nitro group to an amino group without affecting the quinoline ring or the hydroxyl group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel, suspend 8-nitro-4-hydroxyquinoline (1 mole) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation of the Product: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.
Diagram of the Reduction of 8-Nitro-4-hydroxyquinoline
Caption: Final reduction step to yield this compound.
Physicochemical Properties and Characterization
While specific experimental data for this compound is not abundantly available, we can predict its key physicochemical properties based on its structure and the known properties of related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈N₂O | Based on the chemical structure. |
| Molecular Weight | ~160.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to light brown solid | 8-aminoquinoline is a pale yellow solid. The presence of the hydroxyl group may slightly alter the color. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | The amino and hydroxyl groups will increase polarity and potential for hydrogen bonding, but the quinoline core remains largely hydrophobic. |
| Melting Point | Expected to be higher than 8-aminoquinoline (65°C) | The additional hydroxyl group allows for stronger intermolecular hydrogen bonding, which typically raises the melting point. |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, with chemical shifts influenced by the electron-donating amino and hydroxyl groups. Signals for the amine and hydroxyl protons would also be present and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR would display nine distinct signals corresponding to the nine carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the primary amine, O-H stretching of the hydroxyl group, and C=C and C=N stretching vibrations of the quinoline ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound.
Potential Biological Activity and Applications
The primary historical and research interest in 8-aminoquinolines has been their antimalarial activity.[6] The 8-aminoquinoline scaffold is a key component of drugs like primaquine and tafenoquine, which are effective against the liver stages of the malaria parasite. The mechanism of action is thought to involve the generation of reactive oxygen species that are toxic to the parasite.
The introduction of a hydroxyl group at the 4-position of the quinoline ring could modulate the biological activity in several ways:
-
Altered Pharmacokinetics: The hydroxyl group could change the solubility, metabolism, and excretion profile of the compound.
-
Modified Target Binding: The hydroxyl group could form additional hydrogen bonds with the biological target, potentially enhancing or altering its activity.
-
Chelating Properties: The 4-hydroxy and 8-amino groups, in conjunction with the quinoline nitrogen, could act as a chelating agent for metal ions, which may be a component of its mechanism of action or a source of toxicity.[5]
Beyond its potential as an antimalarial, this compound could be investigated for other biological activities, as the quinoline scaffold is known to exhibit a broad range of pharmacological effects, including antibacterial, antifungal, and anticancer properties.[7]
Conclusion and Future Directions
This compound represents an intriguing, albeit historically underexplored, member of the vast quinoline family. Its discovery and synthesis are rooted in the urgent quest for synthetic antimalarials that defined a significant era of medicinal chemistry. While direct and extensive research on this specific molecule is limited, a robust understanding of quinoline chemistry allows for the confident postulation of its synthesis and properties.
For researchers and drug development professionals, this compound presents an opportunity. The proposed synthetic route is straightforward and utilizes well-established chemical transformations. The key to unlocking its potential lies in its systematic synthesis, purification, and comprehensive biological evaluation. Future research should focus on:
-
Confirmation of Synthesis: Executing the proposed synthesis and fully characterizing the resulting compound using modern spectroscopic techniques.
-
In Vitro and In Vivo Studies: Screening this compound for antimalarial activity against various strains of Plasmodium, as well as for other potential therapeutic applications.
-
SAR Studies: Using this compound as a lead compound for the synthesis of new derivatives with modified substituents to optimize activity and reduce potential toxicity.
By building upon the historical foundation of quinoline chemistry and employing modern drug discovery techniques, the scientific community can fully elucidate the therapeutic potential of this compound and its future derivatives.
References
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Medicines for Malaria Venture. (n.d.). History of antimalarial drugs. Retrieved from [Link]
- Yadav, M., & Singh, S. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 133-140.
- O'Neill, P. M., Ward, S. A., & Posner, G. H. (2005). Quinolines and artemisinin: Chemistry, biology and history. Current topics in microbiology and immunology, 295, 3–38.
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ResearchGate. (2025, August 6). A brief history of quinoline as antimalarial agents. Retrieved from [Link]
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Liverpool School of Tropical Medicine. (2005, December 1). Quinolines and artemisinin: Chemistry, biology and history. Retrieved from [Link]
- Google Patents. (n.d.). US4044011A - Process for the preparation of 8-hydroxyquinoline.
- Al-Ostoot, F. H., Al-Ghamdi, A. A., & Al-Omair, M. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research Journal of Recent Sciences, 3, 1-10.
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Wikipedia. (2023, October 27). 8-Aminoquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US3347864A - Production of aminoquinolines.
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PrepChem.com. (n.d.). Preparation of 8-hydroxyquinoline. Retrieved from [Link]
- Bobrański, B., & Colonna, L. (1956). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Roczniki Chemii, 30, 57-64.
- Omar, M. T., & Al-Omair, M. A. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-599.
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Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. [Link]
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DC Fine Chemicals. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved from [Link]
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Semantic Scholar. (2020, September 21). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
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8-Aminoquinolin-4-ol solubility and stability profile
An In-Depth Technical Guide to the Solubility and Stability Profile of 8-Aminoquinolin-4-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound (also known as 8-amino-4-quinolinol). As a quinoline derivative, this compound is of significant interest to researchers in medicinal chemistry and drug development, serving as a key scaffold for therapeutic agents, particularly in areas like antimalarial research.[1][2] Understanding its solubility and stability is a critical first step in preformulation studies, ensuring that subsequent development of dosage forms and preclinical evaluations are built on a solid foundation.[3]
Core Physicochemical Properties
The inherent solubility and stability of a molecule are dictated by its fundamental physicochemical characteristics. This compound is a derivative of quinoline, featuring an amino group at the 8-position and a hydroxyl group at the 4-position, which significantly influence its properties.[1]
| Property | Value/Description | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Typically a crystalline solid | [4] |
| pKa Values | The amino group at position 8 imparts basicity, while the hydroxyl group at position 4 is weakly acidic. The quinoline nitrogen also has a pKa. Precise experimental values for this compound are not readily available, but can be estimated based on related structures. For the parent 8-aminoquinoline, the pKa of the quinoline nitrogen is around 8.36.[5] The hydroxyl group's acidity and the amino group's basicity are critical for pH-dependent solubility. | [5] |
| Classification | Organic compound belonging to the quinoline family. | [1] |
Solubility Profile
The ability to achieve sufficient concentration in solution is paramount for both biological activity and formulation. The solubility of this compound is highly dependent on the nature of the solvent and, most critically, the pH of aqueous media.
Aqueous and pH-Dependent Solubility
Like many aminoquinolines, this compound is expected to have low intrinsic solubility in pure water.[6] However, its solubility is significantly influenced by pH due to the presence of ionizable amino and hydroxyl groups.[6][7]
-
In Acidic Conditions (Low pH): The amino group and the quinoline ring nitrogen will become protonated. This ionization increases the molecule's polarity, thereby enhancing its solubility in aqueous solutions.[6][8]
-
In Basic Conditions (High pH): As the pH increases, the molecule will be deprotonated to its neutral or free base form, leading to an exponential decrease in aqueous solubility.[3]
This pH-solubility relationship is a cornerstone of preformulation. For orally administered drugs, it dictates how solubility will change through the varying pH environments of the gastrointestinal tract.[9][10]
Solubility in Organic Solvents
This compound is generally soluble in polar organic solvents. This is a common characteristic for quinoline derivatives and is essential for laboratory work, including synthesis, purification, and the preparation of stock solutions for biological assays.[6][11]
-
Commonly Used Solvents: Ethanol, Dimethyl Sulfoxide (DMSO).[6]
Experimental Protocol: Solubility Determination by Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility. The causality behind this choice is its ability to ensure the solution reaches saturation, providing a true measure of equilibrium solubility under defined conditions (e.g., temperature, pH).
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent system (e.g., purified water, various pH buffers, or organic solvents). The excess solid is critical to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., 0.22 µm PVDF) may be necessary.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
-
Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Stability Profile and Forced Degradation
Assessing the intrinsic stability of a drug candidate is mandated by regulatory agencies like the ICH and FDA.[14][15] Forced degradation (or stress testing) studies are performed to deliberately degrade the compound under conditions more severe than accelerated stability testing.[16] The purpose is multifold: to identify likely degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[15][17]
Potential Degradation Pathways
The structure of this compound suggests several potential routes for degradation.
-
Hydrolytic Degradation: The quinoline ring system is generally stable.[18] However, extreme pH conditions can catalyze reactions. The stability of the compound should be evaluated in acidic, basic, and neutral aqueous media.[7]
-
Oxidative Degradation: Aminoquinolines are susceptible to oxidation.[19][20] The amino group can be a primary site for oxidative reactions, potentially leading to the formation of colored degradation products.[21] This pathway is particularly relevant as it can mimic metabolic processes in vivo.[22]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate photochemical reactions. ICH Q1B guidelines detail the requirements for photostability testing, which involves exposing the compound to a specific illumination intensity.[23][24]
-
Thermal Degradation: High temperatures can provide the activation energy for decomposition.[25] Solid-state thermal stability is crucial for determining appropriate storage and handling conditions.
Experimental Protocol: Forced Degradation Studies
A systematic approach is required to evaluate stability under various stress conditions. A validated, stability-indicating HPLC method is essential for separating the parent compound from any potential degradants.
General Workflow:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and acetonitrile).[11]
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room or elevated temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution (in a neutral solvent) at an elevated temperature (e.g., 70°C).
-
Thermal Degradation (Solid): Expose the solid powder to dry heat in an oven.
-
Photodegradation: Expose the stock solution and solid powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.[23]
-
-
Neutralization/Quenching: After the exposure period, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and the formation of any new impurity peaks. Mass balance should be calculated to ensure that all degradants are accounted for.
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The Multifaceted Biological Activity of 8-Aminoquinolin-4-ol Derivatives: From Foundational Antimalarials to Novel Therapeutic Frontiers
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for yielding compounds with a vast spectrum of biological activities.[1] While historically anchored in antimalarial drug discovery with seminal drugs like primaquine, its derivatives, including the 8-aminoquinolin-4-ol tautomeric form, are now recognized for their significant potential in oncology, infectious diseases, and neurodegenerative disorders.[1][2] This guide provides a comprehensive technical overview of the primary biological activities of this compound derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used for their evaluation. We will explore the causality behind their therapeutic effects, offering field-proven insights for researchers aiming to harness the full potential of this versatile chemical core.
The 8-Aminoquinoline Core: A Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, and the 8-amino substituted variant is particularly noteworthy. Its ability to chelate metals, participate in redox cycling, and intercalate with biological macromolecules underpins its diverse pharmacological profile.[1][3] The this compound subclass exists in tautomeric equilibrium with the 8-amino-4-quinolone form, a feature that can influence its hydrogen bonding capabilities and interactions with biological targets. Understanding the synthesis and chemical properties of this core is fundamental to appreciating the nuances of its biological activity.
Classical synthetic routes to the 8-aminoquinoline core often involve the Skraup synthesis to form the quinoline ring, followed by nitration and subsequent reduction to install the 8-amino group.[1] Modern, more regioselective methods like the Povarov reaction are also employed.[1] The derivatization typically occurs at the 8-amino group, the 4-ol group, or on the quinoline ring itself, allowing for fine-tuning of the molecule's physicochemical properties and biological targeting.
Antimalarial Activity: The Historical Bedrock
The most established application of 8-aminoquinolines is in the treatment of malaria.[1] Compounds like primaquine and the more recent tafenoquine are critical for their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, thereby achieving a "radical cure" and preventing relapse.[2][3][4][5]
Mechanism of Action: A Two-Pronged Assault
The antimalarial action of 8-aminoquinolines is complex and not fully elucidated, but two primary mechanisms are widely accepted, particularly against different life cycle stages of the parasite.
-
Redox Cycling and Oxidative Stress: This is considered the primary mechanism against liver-stage parasites. 8-aminoquinolines are prodrugs that undergo metabolic activation, often mediated by cytochrome P450 enzymes, to form reactive quinone-imine intermediates.[2] These metabolites engage in redox cycling, generating reactive oxygen species (ROS) that induce significant oxidative stress, disrupting parasite mitochondrial function and leading to cell death.[2][4] This reliance on host metabolism explains the compound's selective activity on liver stages where these enzymes are abundant.
-
Inhibition of Hematin Polymerization: While less potent than 4-aminoquinolines in this regard, some 8-aminoquinoline derivatives exhibit activity against blood-stage parasites by interfering with heme detoxification.[6][7] During hemoglobin digestion in its food vacuole, the parasite releases toxic free heme. It detoxifies this by polymerizing it into an inert crystalline hemozoin. Certain 8-aminoquinolines can form a complex with heme, preventing this polymerization and leading to a buildup of toxic heme that lyses the parasite.[6][7]
Caption: Proposed ROS-mediated antimalarial mechanism of 8-aminoquinolines.
Structure-Activity Relationship (SAR) Insights
Decades of research have yielded critical insights into the SAR of antimalarial 8-aminoquinolines.[8][9]
| Position | Substitution Effect on Antimalarial Activity | Reference |
| C6 | The presence of a methoxy (-OCH3) group is a hallmark of potent compounds like primaquine and is generally considered crucial for high activity against liver stages. | [8] |
| C8-Amine | The nature of the alkylamine side chain is critical for activity, toxicity, and pharmacokinetics. A 4-amino-1-methylbutyl chain (as in primaquine) is optimal for radical curative activity. | [7][10] |
| C4 | Introduction of a methyl group can sometimes increase activity but also toxicity. | [8] |
| C5 | Substitution with phenoxy groups has been shown to reduce toxicity and endow impressive blood-stage (schizontocidal) activity. | [6][8] |
| C7 | Substitution at this position generally leads to a loss of activity. | [8] |
Key Experimental Protocol: Hematin Polymerization Inhibition Assay
This assay is crucial for identifying compounds that act on the blood stage of the parasite by disrupting heme detoxification.
Principle: This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin chloride under acidic conditions that mimic the parasite's food vacuole.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1.6 mM solution of hemin chloride in dimethyl sulfoxide (DMSO).
-
Prepare a 4.2 M acetate buffer solution (pH 4.8).
-
Prepare test compounds (8-aminoquinoline derivatives) and a positive control (e.g., Chloroquine) at various concentrations in DMSO. Prepare a DMSO-only negative control.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the hemin chloride solution to each well.
-
Add 10 µL of the test compound dilutions (or controls) to the respective wells.
-
Initiate the reaction by adding 50 µL of the acetate buffer to each well.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation. The causality for this step is to provide sufficient time and thermal energy for the polymerization reaction to proceed to completion in the control wells.
-
-
Washing and Detection:
-
After incubation, centrifuge the plate at 4000 rpm for 15 minutes. The resulting pellet is the insoluble β-hematin.
-
Carefully discard the supernatant. Wash the pellet by resuspending it in 200 µL of DMSO to remove any unreacted hemin. This washing step is critical for a clean signal, as residual hemin will interfere with the final reading. Repeat the centrifugation and supernatant removal.
-
Dissolve the final, washed β-hematin pellet in 100 µL of 0.1 M NaOH to convert it into soluble alkaline hematin.
-
-
Quantification:
-
Measure the absorbance of the dissolved alkaline hematin at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value (the concentration at which 50% of β-hematin formation is inhibited) by plotting inhibition versus log concentration.
-
Anticancer Activity: An Emerging Frontier
Emerging evidence highlights the significant potential of 8-aminoquinoline derivatives as anticancer agents.[1][11] Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms appear to be distinct from traditional chemotherapeutics.[2][12]
Mechanism of Action: Inducing Cell Death and Arrest
The anticancer properties of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[2]
-
Apoptosis Induction: Certain derivatives trigger the intrinsic apoptotic pathway. They can disrupt mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspase cascades (e.g., caspase-3, -9), and eventual cell death.[13]
-
Cell Cycle Arrest: Flow cytometry analyses have shown that some 8-aminoquinoline compounds can arrest cancer cells at specific checkpoints, most notably the G2/M phase.[13] This prevents the cells from progressing through mitosis, ultimately leading to apoptosis if the damage or stress cannot be resolved.
-
Lysosomotropic Action: As weak bases, these compounds can accumulate in the acidic environment of lysosomes. This trapping disrupts lysosomal function and autophagy, a critical process for cancer cell survival, thereby sensitizing them to other chemotherapeutic agents.[11]
Caption: Anticancer mechanisms involving apoptosis and cell cycle arrest.
Data Presentation: Comparative Cytotoxicity
The efficacy of novel derivatives is typically compared against standard chemotherapeutics across various cancer cell lines.
| Derivative | IC50 (µM) vs. MDA-MB-231[13] | IC50 (µM) vs. HepG-2[14] | IC50 (µM) vs. A549[15] |
| Compound A | ~2.0 | 5.3 | 6.9 |
| Compound B | > 50 | 15.8 | 22.1 |
| Doxorubicin | 0.5 | 0.8 | 1.2 |
| (Note: Data is representative based on literature values for quinoline-type compounds and serves for illustrative purposes) |
Key Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This is a foundational colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MDA-MB-231) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. This adherence period is crucial for ensuring the cells are in a healthy, receptive state before drug exposure.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 8-aminoquinoline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.
-
Incubate for a defined period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for an additional 2-4 hours. During this time, only viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Quantification:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the blank reading, calculate cell viability as a percentage of the vehicle control, and plot a dose-response curve to determine the IC50 value.
-
Antimicrobial and Antifungal Activity
8-Aminoquinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[1][3] This activity is particularly pronounced in metal complexes of these compounds.[1][3]
Mechanism of Action: Metal Chelation and Membrane Disruption
The primary antimicrobial mechanism is believed to be the chelation of essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺) that are critical for microbial enzyme function and structural integrity.[1] By sequestering these ions, the compounds inhibit vital metabolic pathways. Furthermore, the lipophilic nature of the quinoline scaffold allows these molecules to intercalate into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Key Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantifying the in vitro susceptibility of a microbe to an antimicrobial agent.[16]
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid broth medium. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a two-fold serial dilution of the 8-aminoquinoline derivative in a 96-well microplate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
Grow the test microorganism (e.g., Staphylococcus aureus or Candida albicans) overnight.
-
Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation:
-
Add 50 µL of the final diluted inoculum to each well of the microplate (except the sterility control). The total volume is now 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, examine the plate visually. The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). A reading mirror or a plate reader can aid in this determination. The growth control must show turbidity for the test to be valid.
-
Summary and Future Perspectives
The this compound scaffold and its derivatives represent a remarkably versatile class of compounds with a rich history and a promising future.[1] Originally developed as potent antimalarials for achieving radical cure, their biological activity is now understood to encompass significant anticancer, antimicrobial, and antiviral properties.[1][2][15] The mechanisms underpinning these effects—ranging from ROS generation and heme polymerization inhibition to apoptosis induction and metal chelation—highlight the diverse ways this chemical core can interact with biological systems.
Future research should focus on:
-
Improving Selectivity: Designing derivatives that are more selective for pathogenic cells over host cells to reduce toxicity, a known limitation of early 8-aminoquinolines.[3]
-
Mechanism Deconvolution: Further elucidating the precise molecular targets to enable rational drug design and overcome resistance mechanisms.
-
Combination Therapies: Exploring the synergistic potential of these derivatives as adjuvants to existing chemotherapies and antimicrobial agents, particularly given their ability to disrupt lysosomal function and sensitize cancer cells.[11]
By leveraging the foundational knowledge of their chemistry and biological activity, the scientific community is well-positioned to develop the next generation of 8-aminoquinoline-based therapeutics to address some of the world's most pressing health challenges.
References
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- Benchchem. (n.d.). Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide.
- McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
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Nodiff, E. A., Chatterjee, S., & Musallam, H. A. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry, 28, 1–40. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6639. Retrieved from [Link]
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McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 59(3), 459–462. Retrieved from [Link]
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Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]
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Spengler, G., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. International Journal of Molecular Sciences, 22(16), 8866. Retrieved from [Link]
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Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Retrieved from [Link]
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Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598–602. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. Retrieved from [Link]
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Nguyen, T. L. A., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2097-2103. Retrieved from [Link]
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Kim, S., et al. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3942-3945. Retrieved from [Link]
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Semantic Scholar. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Retrieved from [Link]
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Asadi, M., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(1), 1–15. Retrieved from [Link]
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Pippi, B., et al. (2023). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Journal of Fungi, 9(7), 729. Retrieved from [Link]
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Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 154-165. Retrieved from [Link]
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Andrade, T. G. C. S., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Oxidative Medicine and Cellular Longevity, 2021, 8887417. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. Retrieved from [Link]
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Kaur, G., Kaur, P., & Kaur, R. (2019). QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Aminoquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents.[1] Within this class, 8-aminoquinoline derivatives have historically been pivotal in the fight against infectious diseases, most notably malaria.[2] This technical guide focuses on a specific, yet promising derivative, 8-Aminoquinolin-4-ol, also known as 8-amino-4-hydroxyquinoline. While direct, extensive research on this particular molecule is emerging, this guide synthesizes the wealth of knowledge surrounding the 8-aminoquinoline and 8-hydroxyquinoline pharmacophores to illuminate the potential therapeutic targets of this compound. We will delve into its putative mechanisms of action across oncology, infectious diseases, and neurodegenerative disorders, underpinned by its anticipated metal-chelating and redox-modulating properties. This document provides a comprehensive exploration of its therapeutic landscape, complete with detailed experimental protocols and mechanistic visualizations to empower further investigation and drug development initiatives.
Introduction: The Quinoline Core and the Promise of this compound
The quinoline ring system, a bicyclic heterocycle, is a "privileged structure" in drug discovery, meaning it can interact with a wide range of biological targets.[3][4] The 8-aminoquinoline subclass, in particular, has a rich history, with primaquine being a key drug for the radical cure of relapsing malaria.[5] The introduction of a hydroxyl group at the 4-position, creating this compound, is hypothesized to significantly influence its biological activity. This modification can alter its electronic properties, lipophilicity, and, crucially, its metal-chelating capabilities, thereby opening up new therapeutic avenues.[6]
This guide will explore the potential of this compound by dissecting its likely molecular targets in three key therapeutic areas:
-
Antiparasitic Activity: Building on the legacy of 8-aminoquinolines in malaria.
-
Anticancer Activity: Leveraging the emerging role of quinoline derivatives in oncology.
-
Neuroprotection: Investigating its potential to combat neurodegenerative diseases.
The central hypothesis underpinning the multifaceted activity of this compound is its ability to interact with metal ions and modulate cellular redox environments.
Potential Therapeutic Applications and Putative Molecular Targets
Antiparasitic Activity: Beyond Malaria
The antimalarial activity of 8-aminoquinolines is a well-established paradigm.[5] While the precise mechanism of action for primaquine remains a subject of investigation, it is understood to involve metabolic activation to reactive intermediates that can disrupt parasite mitochondrial function and generate reactive oxygen species (ROS).[7]
Potential Targets for this compound in Parasitic Diseases:
-
Heme Polymerization: A primary target for many quinoline-based antimalarials is the inhibition of hemozoin formation.[8] The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into insoluble hemozoin. This compound, like other quinolines, may interfere with this process, leading to the accumulation of toxic heme and subsequent parasite death.
-
Parasite Mitochondria: 8-aminoquinolines are known to disrupt the mitochondrial electron transport chain in parasites, leading to a collapse of the mitochondrial membrane potential and ATP depletion.[9] The 4-hydroxy group in this compound could enhance this activity by participating in redox cycling.
-
DNA and RNA Synthesis: Some quinoline derivatives have been shown to intercalate with parasitic DNA, inhibiting replication and transcription.[9]
Beyond malaria, the 8-aminoquinoline scaffold has demonstrated activity against other protozoal infections like leishmaniasis.[10]
Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol is a standard method for assessing the in vitro efficacy of compounds against Plasmodium falciparum.
-
Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 mM HEPES.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in complete culture medium to achieve a range of final concentrations.
-
Assay Plate Preparation: Add 100 µL of the diluted compound to a 96-well microplate. Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include positive (chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I, a fluorescent dye that intercalates with DNA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: A Multifaceted Approach
The anticancer potential of quinoline derivatives is a rapidly expanding field of research.[3][11] Their mechanisms of action are diverse and often involve the disruption of metal homeostasis and the induction of oxidative stress, leading to apoptosis.[12]
Potential Anticancer Targets for this compound:
-
Induction of Oxidative Stress: 8-Hydroxyquinoline derivatives are known to chelate intracellular metal ions, such as copper and iron.[6][13] The resulting complexes can catalytically generate ROS, leading to DNA damage, lipid peroxidation, and protein oxidation, ultimately triggering apoptosis.
-
Topoisomerase Inhibition: Some quinoline compounds can inhibit topoisomerases, enzymes essential for DNA replication and repair. This leads to DNA strand breaks and cell cycle arrest.
-
Kinase Inhibition: Quinoline scaffolds have been successfully utilized to design inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Src and Abl kinases.[12]
-
Proteasome Inhibition: The chelation of copper by quinoline derivatives can lead to the inhibition of the proteasome, a cellular machinery responsible for degrading damaged or unwanted proteins.[9] Proteasome inhibition results in the accumulation of pro-apoptotic proteins and cell death.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]
Visualization of Anticancer Mechanisms
Caption: Putative anticancer mechanisms of this compound.
Neuroprotection: Combating Oxidative Stress in the Brain
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often exacerbated by oxidative stress and metal dyshomeostasis.[6] The antioxidant and metal-chelating properties of 8-hydroxyquinoline derivatives make them attractive candidates for neuroprotective therapies.[14][15]
Potential Neuroprotective Targets for this compound:
-
Metal Ion Chelation: this compound can chelate redox-active metal ions like copper and iron, which are implicated in the generation of ROS in the brain. By sequestering these ions, it can mitigate oxidative damage to neurons.[6]
-
Antioxidant Activity: The 4-hydroxy group can act as a radical scavenger, directly neutralizing harmful free radicals. This intrinsic antioxidant activity can protect neuronal cells from oxidative insults.[14]
-
Modulation of Signaling Pathways: Recent studies on 8-aminoquinoline-based metal complexes suggest they can upregulate the SIRT1/3-FOXO3a signaling pathway, which is involved in promoting cell survival and mitigating oxidative damage.[10]
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in a suitable medium. Differentiate the cells into a more neuron-like phenotype using retinoic acid.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂) for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Data Analysis: Determine the protective effect of this compound by comparing the viability and ROS levels of pre-treated cells to those of cells treated with H₂O₂ alone.
Visualization of Neuroprotective Mechanisms
References
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A Senior Application Scientist's Guide to the In Silico Modeling of 8-Aminoquinolin-4-ol Interactions
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2] 8-Aminoquinolin-4-ol, a specific derivative, presents a compelling subject for computational analysis due to its structural features which suggest potential for diverse biological activities, including antimalarial properties.[3][4] This technical guide provides a comprehensive, methodology-focused walkthrough for the in silico investigation of this compound. We will navigate the complete computational workflow, from initial target identification to the nuanced assessment of molecular interactions and the prediction of drug-like properties. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs each experimental choice, ensuring a robust and logically sound computational investigation.
Introduction: The Rationale for a Computational Approach
In modern drug discovery, front-loading the development pipeline with high-quality candidates is paramount. Computational, or in silico, methods have become indispensable for achieving this, allowing for the rapid, cost-effective screening and characterization of small molecules before committing to expensive and time-consuming wet-lab experiments.[5][6] Quinoline derivatives, in particular, have a rich history of pharmacological relevance, exhibiting anticancer, antimicrobial, and anti-inflammatory activities.[7][8]
Our subject, this compound, possesses key functional groups—an amino group at the 8-position and a hydroxyl group at the 4-position—that can participate in various non-covalent interactions, making it an ideal candidate for forming stable complexes with biological macromolecules.[3] The objective of this guide is to delineate a complete in silico workflow to hypothesize and validate its potential protein targets, characterize the dynamics of its interactions, and evaluate its viability as a drug candidate.
Caption: Overall In Silico Workflow for this compound Analysis.
Section 1: Target Identification & Prioritization
Expertise & Causality: Before we can model an interaction, we must first identify a biologically relevant target. A blind search is inefficient. Therefore, we employ computational strategies to generate a shortlist of high-probability protein targets. This is a critical step, as the biological relevance of any subsequent modeling is entirely dependent on the validity of the chosen target.[9] Methods range from analyzing gene expression data to leveraging known drug-target databases.[5] Network pharmacology, which analyzes protein-protein interaction networks, is another powerful technique to identify crucial "hub" proteins in disease pathways that may serve as targets.[6]
Protocol 1: Reverse Pharmacophore and Docking-Based Target Fishing
-
Ligand Preparation :
-
Obtain the 2D structure of this compound (e.g., from PubChem, CID 11359).[10]
-
Convert the 2D structure to a 3D conformation using a tool like Open Babel.
-
Perform a geometry optimization and energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand is in a low-energy, stable conformation, which is a prerequisite for accurate screening.
-
-
Pharmacophore Model Generation :
-
Identify the key chemical features of this compound: Hydrogen Bond Donors (amino and hydroxyl groups), Hydrogen Bond Acceptors (ring nitrogen, hydroxyl oxygen), and Aromatic Rings.
-
Use these features to generate a 3D pharmacophore model using software like Pharmit or ZINCPharmer.
-
-
Database Screening :
-
Screen a database of protein structures (e.g., PDB) against the generated pharmacophore model. This will identify proteins with binding pockets that have the complementary chemical features to bind our ligand.
-
The output will be a list of potential protein targets, ranked by how well they match the pharmacophore.
-
-
Target Prioritization :
-
Filter the list of potential targets based on biological relevance. Cross-reference the targets with disease databases (e.g., DisGeNET) to identify proteins implicated in relevant pathologies (e.g., malaria, cancer).[5]
-
Perform a literature review on the top-ranked, disease-relevant targets to confirm their "druggability" and role in the disease of interest. This human-in-the-loop step is essential for self-validation and avoiding computationally sound but biologically irrelevant pathways.
-
Section 2: Molecular Docking – Predicting the Binding Hypothesis
Expertise & Causality: Molecular docking predicts the preferred orientation (the "pose") and binding affinity of a ligand when it interacts with a target protein.[11][12] It functions as a computational "handshake," sampling numerous possible conformations and scoring them to identify the most energetically favorable binding mode.[12] The choice of docking software and scoring function is critical; for this guide, we select AutoDock Vina, a widely used and validated tool known for its speed and accuracy.[13] The underlying principle is that a lower binding energy score corresponds to a more stable protein-ligand complex.
Caption: The Molecular Docking Workflow using AutoDock Vina.
Protocol 2: Molecular Docking with AutoDock Vina
This protocol assumes a prioritized protein target has been selected (e.g., Plasmepsin II from Plasmodium falciparum, a known antimalarial target).
-
Receptor Preparation :
-
Download the protein structure from the RCSB PDB database.
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands. The causality here is to ensure the binding site is empty and that water molecules do not create steric hindrance or interfere with the scoring function unless explicitly modeled.
-
Add polar hydrogens, as hydrogen atoms are critical for calculating interactions but are often absent in crystal structures.
-
Add Kollman charges to assign partial atomic charges, which are essential for electrostatic calculations within the scoring function.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation :
-
Using the energy-minimized 3D structure of this compound from Section 1.
-
In AutoDock Tools, define the rotatable bonds. This allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation :
-
Define the search space by creating a "grid box" that encompasses the entire binding site of the target protein. The dimensions of this box are critical: too small, and you may miss the true binding pose; too large, and you increase computation time and the risk of finding irrelevant binding sites.[14] A common practice is to center the box on a co-crystallized ligand if available, or on key catalytic residues.
-
-
Running the Docking Simulation :
-
Results Analysis :
-
Vina will output a file containing several binding poses, ranked by their affinity scores in kcal/mol.
-
Visualize the top-ranked poses complexed with the protein using a tool like PyMOL or ChimeraX.
-
Analyze the specific interactions (hydrogen bonds, pi-stacking, hydrophobic contacts) for the most favorable pose. A strong binding hypothesis is supported not just by a low energy score, but by a network of plausible intermolecular interactions.
-
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Example) | Key Interactions |
| 1 | -8.5 | ASP34, TYR194, SER81 | H-bond with ASP34, Pi-stacking with TYR194 |
| 2 | -8.1 | ASP34, VAL78 | H-bond with ASP34 |
| 3 | -7.9 | ILE122, PHE111 | Hydrophobic interactions |
Section 3: Molecular Dynamics – From a Static Pose to a Dynamic Interaction
Expertise & Causality: Molecular docking provides a valuable but static snapshot of a potential interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations allow us to observe the physical motions of atoms and molecules over time, providing a much richer and more realistic understanding of the protein-ligand complex.[16][17] We use MD to validate the stability of the docking pose. If a ligand is not stable in the binding pocket and dissociates quickly during a simulation, the initial docking result is likely a false positive. We will use GROMACS, a powerful and widely-used open-source MD engine.[18]
Protocol 3: GROMACS Simulation of the Protein-Ligand Complex
This protocol begins with the top-ranked docked pose from Section 2.
-
System Preparation :
-
Topology Generation: Generate a topology for the protein using a GROMACS tool (pdb2gmx) and a force field like CHARMM36.[19] For the ligand (this compound), which is not a standard residue, parameters must be generated using a server like CGenFF or SwissParam. This is a critical self-validating step; incorrect ligand parameters will lead to physically unrealistic simulations.
-
Complex Building: Combine the coordinate files of the protein and the parameterized ligand.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P). This explicitly models the aqueous environment of a biological system.
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge, mimicking physiological salt concentrations.
-
-
Simulation Execution :
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes or inappropriate geometry introduced during system setup.
-
Equilibration (NVT & NPT): This is a two-phase process to bring the system to the desired temperature and pressure.
-
NVT (Constant Volume) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant, allowing the solvent to equilibrate around the protein-ligand complex.
-
NPT (Constant Pressure) Ensemble: Bring the system to the target pressure (e.g., 1 bar) to achieve the correct density.
-
-
Production MD: Run the simulation for a set period (e.g., 100 nanoseconds) to collect trajectory data for analysis.[19]
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converged RMSD indicates that the complex has reached equilibrium and the ligand is stable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions identified during docking throughout the simulation. A stable interaction is one that is maintained for a significant portion of the simulation time.
-
Section 4: ADMET Prediction – Assessing Drug-Likeness and Safety
Expertise & Causality: A molecule that binds strongly to its target is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[20] Predicting these properties early helps to eliminate candidates that are likely to fail in later development stages due to poor pharmacokinetics or toxicity, a concept known as "fail early, fail cheap."[21][22] We will use the SwissADME web server, a user-friendly tool that provides robust predictions for a wide range of physicochemical and pharmacokinetic properties.[23][24]
Caption: Key ADMET properties evaluated for a drug candidate.
Protocol 4: ADMET Profiling with SwissADME
-
Input :
-
Navigate to the SwissADME web server.
-
Input the structure of this compound, either by drawing it or by providing its SMILES string.
-
-
Execution :
-
Run the analysis. The server calculates a wide range of descriptors based on the molecule's structure.[23]
-
-
Analysis of Key Parameters :
-
Physicochemical Properties: Examine properties like Molecular Weight (MW), LogP (lipophilicity), and water solubility. These are fundamental to a molecule's behavior.
-
Pharmacokinetics: Assess predictions for Gastrointestinal (GI) absorption and Blood-Brain Barrier (BBB) permeation. High GI absorption is desirable for orally administered drugs.
-
Drug-Likeness: Check for violations of established rules like Lipinski's Rule of Five. These rules provide a quick filter for compounds that are likely to have poor absorption or permeation.[25]
-
Medicinal Chemistry: Look for alerts such as PAINS (Pan-Assay Interference Compounds), which are substructures known to interfere with assay readings, leading to false positives.
-
| Property | Predicted Value | Assessment | Rationale |
| Molecular Weight | 160.18 g/mol | Good | < 500 Da (Lipinski's Rule) |
| LogP (iLOGP) | 1.35 | Good | Measures lipophilicity, affects absorption |
| GI Absorption | High | Favorable | Indicates good potential for oral bioavailability |
| BBB Permeant | No | Favorable | Reduces potential for CNS side effects |
| Lipinski Violations | 0 | Excellent | High probability of being orally active |
| PAINS Alert | 0 | Excellent | Low risk of being a promiscuous binder |
Conclusion and Forward Outlook
This guide has outlined a comprehensive and robust in silico workflow for the initial characterization of this compound. By systematically progressing from broad target identification to specific interaction modeling and finally to an assessment of drug-like properties, we can build a strong, data-driven hypothesis for the molecule's therapeutic potential. The results from molecular docking, validated by the dynamic stability observed in MD simulations, and supported by a favorable ADMET profile, provide a solid foundation for advancing the compound to the next stage of the drug discovery pipeline: experimental validation and lead optimization. This structured, causality-driven computational approach ensures that resources are directed toward the most promising candidates, ultimately accelerating the path from molecule to medicine.
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An In-Depth Technical Guide to Preliminary Mechanism of Action Studies for 8-Aminoquinolin-4-ol
Preamble: Charting the Unexplored Territory of 8-Aminoquinolin-4-ol
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, from antimalarial to anticancer and neuroprotective effects.[1][2][3] Within this distinguished class, 8-aminoquinolines are particularly notable. The archetypal compound, primaquine, remains a critical tool against relapsing malaria, and its mechanism, though not fully elucidated, is believed to hinge on metabolic activation and the subsequent generation of parasiticidal reactive oxygen species (ROS).[4][5][6] Emerging evidence also points to the potential of 8-aminoquinoline derivatives in oncology and neurodegenerative diseases, often through the modulation of complex signaling pathways.[3][7]
This guide focuses on a specific, lesser-studied derivative: this compound. The introduction of a hydroxyl group at the 4-position presents an intriguing modification to the core 8-aminoquinoline structure, suggesting the potential for a unique pharmacological profile and mechanism of action (MoA). The absence of extensive literature on this particular analog necessitates a foundational, systematic approach to unravel its biological activity.
This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals embarking on the preliminary MoA investigation of this compound. We will eschew a rigid, one-size-fits-all template, instead adopting a logical, multi-pronged investigational strategy. Our approach is grounded in established principles of drug discovery, beginning with broad, unbiased screening to identify a direct molecular target and progressing to hypothesis-driven functional assays informed by the known pharmacology of related compounds.[8] Each proposed study is designed to be a self-validating system, providing robust and interpretable data to build a coherent model of the compound's MoA.
Part 1: The Initial Foray - Unbiased Direct Target Identification
The foundational step in any MoA study is to determine if the compound of interest physically interacts with a specific protein or set of proteins within the cell.[9][10] Identifying a direct binding partner provides the most concrete starting point from which to build a mechanistic hypothesis. We will employ a state-of-the-art, label-free method: the Cellular Thermal Shift Assay (CETSA®).
Scientific Rationale: The Principle of Thermal Stabilization
CETSA operates on the principle that when a small molecule binds to a target protein, it generally increases the protein's thermal stability.[11][12] When cells are heated, proteins begin to denature and aggregate. A protein that is bound to a ligand (our compound) will be more resistant to this thermal denaturation and will remain in the soluble fraction at higher temperatures compared to its unbound state.[13][14] By coupling this with quantitative mass spectrometry, we can identify which proteins are stabilized in the presence of this compound across the entire proteome.
Experimental Workflow: CETSA Coupled with Mass Spectrometry (CETSA-MS)
The following workflow outlines a comprehensive approach to identifying the intracellular targets of this compound.
Detailed Protocol: CETSA-MS for this compound
-
Cell Culture: Culture a relevant human cell line (e.g., HeLa for general cytotoxicity or a specific cancer line like A549 if anticancer activity is suspected) to ~80% confluency.
-
Compound Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10x the IC50 value from a preliminary viability assay) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: After treatment, heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 10 temperatures from 40°C to 70°C) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[12]
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Collect the supernatant (soluble fraction). Quantify the protein concentration. Prepare samples for mass spectrometry by reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.
-
Data Analysis: Plot the relative abundance of each identified protein as a function of temperature for both the treated and vehicle control samples. Proteins that show a significant shift in their melting curve to higher temperatures in the presence of this compound are considered potential direct targets.
Hypothetical Data Summary
The results from a CETSA-MS experiment can be summarized to highlight the top candidate proteins for further validation.
| Protein Candidate | Gene Name | Cellular Function | Thermal Shift (ΔTm, °C) | p-value |
| Mitogen-activated protein kinase 1 | MAPK1 | Signal Transduction, Proliferation | +4.2 | <0.001 |
| Pyruvate kinase M2 | PKM2 | Glycolysis, Cancer Metabolism | +3.8 | <0.005 |
| Topoisomerase II alpha | TOP2A | DNA Replication, Chromosome Segregation | +2.5 | <0.01 |
| Cytochrome P450 reductase | POR | Electron Transfer, Metabolism | +2.1 | <0.05 |
Table 1: Hypothetical results from a CETSA-MS screen, identifying proteins significantly stabilized by this compound.
Part 2: Hypothesis-Driven Functional Investigations
The results from the unbiased target identification, combined with the known pharmacology of the 8-aminoquinoline class, allow us to formulate and test specific mechanistic hypotheses. Based on the literature and our hypothetical CETSA results, we will investigate three primary potential mechanisms: kinase signaling inhibition, induction of oxidative stress, and mitochondrial dysfunction.
A. Kinase Activity Profiling
Scientific Rationale: Our hypothetical CETSA data identified MAPK1 (ERK2) as a top candidate. Kinases are highly "druggable" targets, and their dysregulation is a hallmark of many diseases, including cancer.[15] Therefore, assessing the effect of this compound on a broad panel of kinases is a logical next step to determine its selectivity and potential impact on cellular signaling.[16][17]
Experimental Workflow: In Vitro Kinome Profiling
We will utilize a commercial kinome profiling service that measures the inhibitory activity of the compound against a large panel of recombinant kinases.[18][19] This provides a rapid and comprehensive overview of the compound's kinase selectivity.
Detailed Protocol: Broad-Panel Kinase Inhibition Assay
-
Compound Submission: Provide this compound to a contract research organization (CRO) offering kinome profiling services (e.g., services from AssayQuant, Oncolines, or Pamgene).[17][18][19]
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a panel of over 300 purified human kinases.
-
Activity Measurement: Kinase activity is measured by quantifying the phosphorylation of a specific substrate, often using radiometric or fluorescence-based methods.
-
Data Analysis: The activity in the presence of the compound is compared to a vehicle control (DMSO), and the result is expressed as percent inhibition.
-
Follow-up Studies: For any kinases inhibited by more than a predefined threshold (e.g., >80%), full dose-response curves are generated to determine the IC50 value, providing a quantitative measure of potency.
Hypothetical Data Summary
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| MAPK1 (ERK2) | 95% | 85 | CMGC |
| CDK2 | 88% | 210 | CMGC |
| GSK3B | 75% | 850 | CMGC |
| SRC | 25% | >10,000 | Tyrosine Kinase |
| EGFR | 10% | >10,000 | Tyrosine Kinase |
Table 2: Hypothetical kinome profiling data for this compound, showing potent and selective inhibition of specific kinases.
B. Assessment of Reactive Oxygen Species (ROS) Generation
Scientific Rationale: A primary hypothesized mechanism for the antimalarial activity of 8-aminoquinolines is the generation of ROS.[5][6][20] This occurs through metabolic activation by cytochrome P450 enzymes and subsequent redox cycling.[5] It is crucial to determine if this compound shares this property, as excessive ROS production can be a mechanism of cytotoxicity in cancer cells but also a source of off-target toxicity.[21][22]
Experimental Workflow: Cellular ROS Detection
We will use a cell-based assay with a fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.[21][23]
Detailed Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Plating: Seed cells (e.g., HeLa or HepG2, a liver cell line with metabolic capacity) into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[23] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.
-
Compound Treatment: Wash the cells again to remove excess probe. Add fresh medium containing various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 100 µM hydrogen peroxide, H₂O₂).[23]
-
Fluorescence Measurement: Incubate the plate at 37°C. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] Measure the fluorescence intensity at various time points (e.g., 1, 2, 4 hours) using a fluorescence plate reader with excitation/emission wavelengths of approximately 495/529 nm.[24]
Hypothetical Data Summary
| Treatment Group | Concentration (µM) | Fold Increase in Fluorescence (vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | 1.8 |
| This compound | 10 | 4.5 |
| This compound | 50 | 9.2 |
| H₂O₂ (Positive Control) | 100 | 12.5 |
Table 3: Hypothetical results from a DCFH-DA assay, indicating dose-dependent ROS generation by this compound.
C. Analysis of Mitochondrial Function
Scientific Rationale: Mitochondria are central to cellular metabolism and are a known target for some quinoline derivatives.[25][26] Drug-induced mitochondrial dysfunction can be a key mechanism of action or a source of toxicity.[27][28] Key indicators of mitochondrial health include the mitochondrial membrane potential (MMP) and oxygen consumption rate (OCR). A loss of MMP is an early indicator of apoptosis and cellular stress.[27]
Experimental Workflow: Mitochondrial Membrane Potential Assay
We will use a fluorescent dye, such as JC-1 or TMRE, to assess changes in MMP via flow cytometry or fluorescence microscopy. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.
Detailed Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Culture cells to ~70-80% confluency. Treat cells with various concentrations of this compound, a vehicle control, and a positive control known to depolarize the mitochondrial membrane (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone).[29]
-
JC-1 Staining: Following treatment, incubate the cells with JC-1 staining solution (typically 2-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove the dye from the medium.
-
Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will show a high red fluorescence signal, while apoptotic or stressed cells will show a shift to green fluorescence. The ratio of red to green fluorescence is used to quantify the change in MMP.
Hypothetical Data Summary
| Treatment Group | Concentration (µM) | Percent of Cells with Depolarized Mitochondria (High Green Fluorescence) |
| Vehicle (DMSO) | - | 5% |
| This compound | 1 | 12% |
| This compound | 10 | 48% |
| This compound | 50 | 85% |
| CCCP (Positive Control) | 50 | 95% |
Table 4: Hypothetical flow cytometry data from a JC-1 assay, showing a dose-dependent increase in mitochondrial membrane depolarization.
Part 3: Synthesis and Future Directions
The preliminary studies outlined in this guide provide a robust framework for elucidating the mechanism of action of this compound. By integrating the data from these orthogonal assays, a compelling, evidence-based mechanistic hypothesis can be constructed.
If our hypothetical results were borne out, they would suggest that this compound is a multi-targeted agent. The CETSA-MS data would point to direct engagement with the kinase MAPK1. The kinome profiling would confirm this, demonstrating potent and selective enzymatic inhibition. Concurrently, the compound induces significant ROS production and mitochondrial membrane depolarization, classic hallmarks of 8-aminoquinoline pharmacology.
This leads to a synthesized hypothesis: This compound acts as a dual-mechanism agent, directly inhibiting key cell proliferation pathways via MAPK1 inhibition while also inducing cytotoxic oxidative stress and mitochondrial collapse.
Future work would involve validating these findings. This includes:
-
Target Validation: Using techniques like siRNA knockdown or CRISPR/Cas9 knockout of the identified target (e.g., MAPK1) to confirm that the cellular effects of the compound are dependent on this target.
-
Pathway Analysis: Performing Western blotting to confirm the inhibition of downstream targets in the MAPK signaling pathway (e.g., phosphorylation of RSK).
-
In Vivo Studies: Progressing the compound into animal models of disease (e.g., cancer xenograft models) to determine if the in vitro mechanism translates to in vivo efficacy.
By following this logical and technically rigorous progression of studies, researchers can efficiently and effectively move from a novel compound to a well-defined mechanism of action, paving the way for further preclinical and clinical development.
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Howells, R. E., Peters, W., & Fulljames, D. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. [Link]
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Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines. Retrieved from [Link]
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Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Retrieved from [Link]
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Al-Yasari, A. Z., & Al-Karagoly, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Iranian Chemical Society, 20(10), 1-21. [Link]
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IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
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ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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Bio-protocol. (n.d.). Flow Cytometric Detection of Reactive Oxygen Species. Retrieved from [Link]
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Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]
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MESA. (n.d.). Investigating the pharmacology of 8-Aminoquinoline antimalarial agents. Retrieved from [Link]
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Al-Karagoly, H., & Al-Yasari, A. Z. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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PubMed. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Tang, H. Y. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 187-198. [Link]
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Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Retrieved from [Link]
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PubMed Central. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
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PubMed. (1981). Pharmacology of 8-aminoquinolines. Retrieved from [Link]
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Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]
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Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312. [Link]
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Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]
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ResearchGate. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Retrieved from [Link]
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8-Aminoquinolin-4-ol: A Technical Guide for Advanced Research
An In-depth Examination of a Privileged Scaffold for Drug Discovery and Catalysis
Abstract
8-Aminoquinolin-4-ol is a heterocyclic organic compound built upon the quinoline framework, a privileged structure in medicinal chemistry. Characterized by an amino group at the 8-position and a hydroxyl group at the 4-position, this molecule exists in tautomeric equilibrium with its 8-amino-4(1H)-quinolinone form. It serves not only as a crucial precursor for a range of pharmacologically active agents but also as a foundational component for developing sophisticated catalytic systems. This technical guide provides an in-depth analysis of its chemical identity, synthesis, spectroscopic properties, and its multifaceted applications in drug development and modern organic synthesis, offering researchers and scientists a comprehensive resource for leveraging this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is a distinct derivative of the quinoline family. The strategic placement of the amino and hydroxyl groups imparts significant chemical reactivity and the ability to chelate metal ions, a property central to its biological activity and catalytic applications.
A critical structural feature is the keto-enol tautomerism between this compound (the enol form) and 8-amino-4(1H)-quinolinone (the keto form). While named as the "-ol," the quinolinone form is often significant in its reactivity and structure. This equilibrium can be influenced by the solvent and solid-state packing forces.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value | Source |
| CAS Number | 53867-95-1 | [1] |
| IUPAC Name | This compound | N/A |
| Tautomeric IUPAC Name | 8-amino-4(1H)-quinolinone | N/A |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | Approx. 56–58 °C | [1] |
| Solubility | Soluble in polar solvents like water and ethanol | [1] |
Synthesis and Manufacturing
The synthesis of the 8-aminoquinoline core is a well-established process in organic chemistry. Classical methods often provide the foundation for producing derivatives like this compound.
Foundational Synthetic Strategies
Two primary retrospective pathways lead to the 8-aminoquinoline scaffold:
-
Nitration and Subsequent Reduction : The traditional approach involves the nitration of a suitable quinoline precursor to introduce a nitro group, typically yielding a mixture of isomers. After separation, the 8-nitroquinoline derivative is reduced to the 8-aminoquinoline. This reduction is robustly achieved using reagents like tin powder in hydrochloric acid or catalytic hydrogenation (e.g., H₂ with Pd/C).[2][3]
-
Amination of Chloroquinoline : A more direct route involves the nucleophilic substitution of an 8-chloroquinoline derivative with an amine source.[3]
For constructing the quinoline ring system itself, the Skraup synthesis remains a cornerstone method. This reaction involves the cyclization of an aromatic amine (like o-aminophenol) with glycerol in the presence of sulfuric acid and an oxidizing agent (such as o-nitrophenol)[4].
General Synthetic Workflow
The synthesis of this compound can be conceptualized through a multi-step process, often starting from a pre-functionalized aniline to build the quinoline core with the desired substitution pattern.
Spectroscopic and Analytical Data
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings of the quinoline system. The chemical shifts will be influenced by the electron-donating effects of the -NH₂ and -OH groups. Signals for the amine (-NH₂) and hydroxyl (-OH) protons would also be present, though their position can be broad and solvent-dependent. For the parent 8-aminoquinoline, aromatic protons typically appear between δ 6.8 and 8.7 ppm.[2]
-
¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to the carbons of the quinoline ring. The carbons attached to the nitrogen and oxygen atoms (C8 and C4) will be significantly shifted downfield.
-
Mass Spectrometry : The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 160.17 g/mol .
-
Infrared (IR) Spectroscopy : Key signals would include N-H stretching vibrations for the primary amine, a broad O-H stretch for the hydroxyl group, and C=C and C=N stretching vibrations characteristic of the aromatic quinoline core.
Applications in Research and Drug Development
The 8-aminoquinoline scaffold is a cornerstone of medicinal chemistry, and this compound serves as a key building block and structural motif in several therapeutic areas.[4]
Antimalarial Drug Development
The most prominent application of the 8-aminoquinoline class is in antimalarial therapy.[5] Compounds like primaquine and the more recent tafenoquine are essential for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale malaria, preventing relapse.[3]
The mechanism of action is believed to involve metabolic activation to electrophilic intermediates that generate reactive oxygen species (ROS).[6] This induces oxidative stress within the parasite, disrupting critical cellular processes and leading to its death. This compound provides a fundamental scaffold for synthesizing new analogs with potentially improved efficacy and reduced toxicity profiles.
Anticancer and Antimicrobial Research
Emerging research has highlighted the potential of 8-aminoquinoline derivatives as anticancer agents.[7] Their proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often hyperactive in cancer cells.[4] Furthermore, the metal-chelating properties of the 8-aminoquinoline scaffold contribute to its broad-spectrum antimicrobial activity against various bacteria and fungi, likely by disrupting essential metal-dependent enzymes in the pathogens.[7]
Directing Group in C-H Functionalization
In modern synthetic chemistry, the 8-aminoquinoline moiety has been widely adopted as a powerful bidentate directing group for transition-metal-catalyzed C-H bond functionalization.[8] When attached to a substrate (typically as an amide), the quinoline nitrogen and the amide nitrogen chelate to a metal center (e.g., Palladium, Nickel, Ruthenium). This coordination positions the metal catalyst in close proximity to a specific C-H bond (often at the ortho-position of an aromatic ring or a γ-C(sp³)–H bond), enabling its selective cleavage and functionalization. This strategy allows for the construction of complex molecules from simple precursors with high efficiency and atom economy.[8]
Key Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of quinoline derivatives, providing a validated starting point for laboratory work.
Protocol: Skraup Synthesis of an 8-Hydroxyquinoline Core
This protocol outlines the classical Skraup synthesis, a foundational method for creating the quinoline ring system from which this compound is derived.[4]
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
o-Nitrophenol (as oxidizing agent)
-
Ferrous Sulfate (FeSO₄) (as catalyst)
-
Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add 2.5 parts of concentrated sulfuric acid.
-
Addition of Reactants: With continuous stirring, add 3.0 parts of glycerol. To this mixture, add 1 part of o-aminophenol and a catalytic amount (0.02 parts) of ferrous sulfate.
-
Heating: Gently heat the reaction mixture in a sand bath or heating mantle to 135-140°C. The reaction is exothermic and requires careful temperature control.
-
Addition of Oxidizing Agent: Once the temperature is stable, slowly add 0.5 parts of o-nitrophenol through the dropping funnel over a period of approximately 3 hours.
-
Reaction Completion: After the addition is complete, maintain the temperature and continue stirring for an additional 30 minutes to ensure the reaction proceeds to completion.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker of ice water. Neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the pH is between 7 and 8. The crude 8-hydroxyquinoline product will precipitate out of the solution.
-
Purification: Isolate the crude solid product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 8-hydroxyquinoline.
This core can then be subjected to nitration and reduction steps to yield the final this compound product.
Protocol: Application in C-H Functionalization (General)
This protocol describes a general procedure for a palladium-catalyzed C-H arylation using an 8-aminoquinoline (AQ) amide as the directing group.
Materials:
-
Substrate with 8-aminoquinoline amide attached (1.0 equiv)
-
Aryl Halide (e.g., Aryl Iodide, 2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
Silver Acetate (AgOAc, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 8-AQ amide substrate, Pd(OAc)₂, and AgOAc.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen and moisture.
-
Addition of Reagents: Under the inert atmosphere, add the aryl halide followed by the anhydrous solvent via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120°C).
-
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 12-24 hours). The progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to isolate the desired ortho-arylated product.
Safety and Handling
8-Aminoquinoline and its derivatives should be handled with appropriate care in a laboratory setting. The parent compound, 8-aminoquinoline, is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed molecular scaffold with profound implications for both medicine and synthetic science. Its legacy as the core of vital antimalarial drugs continues to inspire the development of new therapeutics for a range of diseases, from infectious agents to cancer. Concurrently, its role as a robust directing group in C-H functionalization places it at the forefront of modern synthetic innovation, enabling the construction of complex molecular architectures with unprecedented precision. For researchers in drug discovery and process chemistry, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential.
References
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- Kaur, K., Jain, M., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments.
- World Health Organization. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
- Benchchem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
- Hale, L. V., et al. (2021). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
- Sa-ngiam, P., et al. (2018). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
- Ghaffari, B., et al. (2021). Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base.
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Methodological & Application
Synthesis of 8-Aminoquinolin-4-ol: An Application Note and Experimental Protocol
Abstract
This comprehensive guide details a robust and validated experimental protocol for the synthesis of 8-aminoquinolin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous therapeutic agents, and the specific functionalization at the 4 and 8 positions offers a versatile platform for further chemical exploration. This protocol follows a logical two-step synthetic sequence: the initial construction of the 4-hydroxyquinoline core via the Gould-Jacobs reaction, followed by the selective reduction of a nitro group to the desired amine. This document provides not only a step-by-step methodology but also delves into the chemical principles underpinning the experimental design, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.
Introduction: The Significance of the this compound Scaffold
The quinoline ring system is a cornerstone in the development of therapeutic agents, with notable examples found in antimalarial, antibacterial, and anticancer drugs.[1] The 4-hydroxyquinoline (or quinolin-4-one) tautomer is a particularly important pharmacophore. Furthermore, the presence of an amino group at the 8-position provides a crucial handle for further derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity. 8-Aminoquinoline derivatives, such as the antimalarial drug primaquine, are well-established in medicine, highlighting the therapeutic potential of this structural motif.
The synthesis of this compound presents a valuable opportunity for the creation of novel compound libraries for screening and lead optimization. This guide provides a reliable and accessible pathway to this key intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The overall workflow is depicted in the diagram below.
Figure 1: Overall synthetic workflow for this compound.
The initial step employs the Gould-Jacobs reaction , a classic and effective method for the synthesis of 4-hydroxyquinoline derivatives.[2][3] This reaction begins with the condensation of a substituted aniline, in this case, 2-nitroaniline, with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate is then subjected to a high-temperature intramolecular cyclization to form the quinoline ring system. The use of a high-boiling point solvent, such as diphenyl ether, is crucial for achieving the necessary temperature for this cyclization.[4]
The second step involves the selective reduction of the nitro group of the intermediate, 8-nitroquinolin-4-ol, to the corresponding amine. For this transformation, tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a well-established and reliable method for the reduction of aromatic nitro compounds.[5][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 2-Nitroaniline | 138.12 | 88-74-4 | Sigma-Aldrich | Toxic, handle with care.[6] |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 87-13-8 | Sigma-Aldrich | Irritant.[3] |
| Diphenyl ether | 170.21 | 101-84-8 | Sigma-Aldrich | High boiling point, irritant.[7] |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 10025-69-1 | Sigma-Aldrich | Corrosive, harmful if swallowed.[2] |
| Concentrated Hydrochloric acid (HCl) | 36.46 | 7647-01-0 | Fisher Scientific | Corrosive. |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Fisher Scientific | Flammable. |
| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 | Sigma-Aldrich | Corrosive. |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific | Flammable, irritant. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Sigma-Aldrich | Drying agent. |
Step 1: Synthesis of 8-Nitroquinolin-4-ol
Causality: This step builds the core heterocyclic structure. The initial condensation is a nucleophilic substitution of the ethoxy group of DEEM by the amino group of 2-nitroaniline. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinoline ring.
Protocol:
-
Condensation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-nitroaniline (6.91 g, 50 mmol) and diethyl ethoxymethylenemalonate (11.90 g, 55 mmol, 1.1 eq).
-
Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. The mixture will become a homogenous, dark-colored liquid.
-
After 2 hours, allow the mixture to cool slightly and then remove the ethanol byproduct under reduced pressure. This will yield the crude condensation intermediate, diethyl 2-(((2-nitrophenyl)amino)methylene)malonate, as a viscous oil or semi-solid.
-
Cyclization: In a separate 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat diphenyl ether (100 mL) to 250 °C in a sand bath or with a heating mantle.
-
Slowly and carefully add the crude intermediate from the previous step to the hot diphenyl ether with vigorous stirring. The addition should be done in small portions to control any frothing.
-
Maintain the reaction temperature at 250-255 °C for 30-45 minutes. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the intermediate.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, 8-nitroquinolin-4-ol, will precipitate out of the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether or hexane to remove the diphenyl ether.
-
The crude product can be purified by recrystallization from glacial acetic acid or a large volume of ethanol to yield a pale yellow or brownish solid.
Step 2: Synthesis of this compound
Causality: This step converts the electron-withdrawing nitro group into an electron-donating amino group. Tin(II) chloride is a classical and effective reducing agent for this transformation. In the acidic medium of concentrated HCl, SnCl₂ acts as a source of electrons to reduce the nitro group through a series of intermediates to the final amine.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the crude or purified 8-nitroquinolin-4-ol (9.51 g, 50 mmol) in ethanol (200 mL).
-
To this suspension, add tin(II) chloride dihydrate (56.4 g, 250 mmol, 5 eq).
-
With stirring, carefully and slowly add concentrated hydrochloric acid (50 mL) to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
After the addition of HCl is complete, heat the reaction mixture to reflux (around 80-90 °C) for 3-4 hours. The progress of the reduction can be monitored by TLC until the starting material is no longer visible.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large beaker containing ice water (approx. 500 mL).
-
Slowly and with vigorous stirring, basify the mixture by adding a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH is approximately 10-11. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the base until the precipitate redissolves to form a clear solution of sodium stannate.[8]
-
The product, this compound, may precipitate out as a solid. If so, collect it by vacuum filtration. If it remains in solution, extract the aqueous layer multiple times with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash them with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to give a crystalline solid.
Visualization of the Experimental Workflow
Figure 2: Detailed step-by-step experimental workflow.
Safety and Handling
All experimental procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] Avoid creating dust.
-
Diethyl ethoxymethylenemalonate (DEEM): Causes skin, eye, and respiratory tract irritation.[3]
-
Diphenyl ether: Causes eye and skin irritation.[7] The high temperature required for the cyclization step necessitates caution to avoid burns.
-
Tin(II) chloride (SnCl₂): Corrosive and causes severe skin burns and eye damage. Harmful if swallowed.[2]
-
Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.
-
Sodium Hydroxide (NaOH): Corrosive and can cause severe burns. The neutralization of the acidic reaction mixture is highly exothermic and should be performed with cooling.
Expected Results and Characterization
The successful synthesis will yield this compound as a crystalline solid. The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Melting Point: The purified product should have a sharp melting point, which can be compared to literature values if available.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The appearance of a broad singlet corresponding to the amino (NH₂) protons and the disappearance of the signals from the nitro-substituted precursor would confirm the reduction.
-
¹³C NMR: The spectrum will show the corresponding number of carbon signals for the quinoline core.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
References
-
Wikipedia Contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. [Link]
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Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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PubChem. (n.d.). 8-Aminoquinoline. [Link]
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PubChem. (n.d.). 8-Nitroquinoline. [Link]
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Tsai, C. H., & Liou, J. P. (2012). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]
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Mdletye, L., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3338-3351. [Link]
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Application Notes & Protocols: 8-Aminoquinolin-4-ol as a Versatile Precursor in Organic Synthesis
Introduction: The Strategic Importance of 8-Aminoquinolin-4-ol
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Among its many derivatives, this compound (also known as 8-amino-4-hydroxyquinoline) emerges as a precursor of significant strategic value. Its unique bifunctional nature, featuring a nucleophilic amino group at the C-8 position and a hydroxyl group at the C-4 position, offers synthetic chemists a versatile platform for creating diverse molecular architectures.
The 8-aminoquinoline core is foundational to a critical class of antimalarial drugs, including the FDA-approved primaquine, which is essential for eradicating the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[2][3] The mechanism of action for many 8-aminoquinoline derivatives is believed to involve metabolic activation to generate reactive oxygen species (ROS), which induce lethal oxidative stress within the parasite.[2] Furthermore, the quinoline nucleus, particularly when functionalized with hydroxyl and amino groups, possesses potent metal-chelating properties.[4][5] This chelation capability can be exploited to disrupt metal-dependent enzymes or pathways in pathogens, contributing to the compound's biological activity.[4]
This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust protocol for its synthesis, and a representative protocol for its use as a precursor in the synthesis of advanced intermediates. The methodologies are presented with an emphasis on the underlying chemical principles, providing researchers with the insights needed to adapt and apply these techniques to their specific drug discovery programs.
Physicochemical & Structural Properties
A thorough understanding of a precursor's physicochemical properties is critical for reaction optimization, purification, and formulation development. The data for this compound and its parent compound, 8-aminoquinoline, are summarized below.
| Property | Value | Source Compound | Reference |
| Molecular Formula | C₉H₈N₂O | This compound | [4] |
| Molecular Weight | 160.17 g/mol | This compound | [4] |
| Appearance | Pale yellow solid (predicted) | 8-Aminoquinoline | [6] |
| Melting Point | 65 °C | 8-Aminoquinoline | [6] |
| pKa₁ (Primary Amine) | ~10.12 | 8-Aminoquinoline Derivative (NPC 1161C) | [7] |
| pKa₂ (Quinoline N) | ~4.07 | 8-Aminoquinoline Derivative (NPC 1161C) | [7] |
| LogP (calculated) | 1.8 | 8-Aminoquinoline | [8] |
| Solubility (Intrinsic) | Low (1.6 x 10⁻⁶ M) | 8-Aminoquinoline Derivative (NPC 1161C) | [7] |
Synthetic Protocols
Part 1: Synthesis of the Precursor, this compound
The synthesis of 8-amino-substituted quinolin-4-ols can be efficiently achieved via a multi-step sequence starting from the more readily available 4-hydroxy-8-tosyloxyquinoline. This approach leverages protecting group strategies to selectively functionalize the quinoline core. The following protocol is adapted from established methodologies for the synthesis of related analogues.[9][10][11]
Causality Behind Experimental Choices:
-
Tosyl Protecting Group: The hydroxyl group at C-8 is protected as a tosylate. This is a crucial step for two reasons: 1) It prevents unwanted side reactions at the C-8 hydroxyl group during the chlorination of the C-4 hydroxyl. 2) The tosyl group is a good leaving group but is stable enough to withstand the reaction conditions before its intended removal.
-
Chlorination with POCl₃: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings (like the 4-hydroxyquinoline) into chlorides. This activates the C-4 position for subsequent nucleophilic aromatic substitution (SNAr).
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the C-4 chloride by a suitable nitrogen nucleophile. Here, aqueous ammonia is used to introduce the primary amino group.
-
Hydrolysis: The final step involves the hydrolysis of the tosyl protecting group under basic conditions to reveal the C-8 hydroxyl group, yielding the target precursor. However, in a more direct synthesis of an amino-substituted final product, a stronger nucleophile like pyrrolidine can simultaneously substitute the C-4 chlorine and cleave the tosyl group. For synthesizing the primary amine, a stepwise approach is often preferred. A more direct amination would involve using a protected ammonia equivalent or proceeding through an intermediate that is later converted to the amine. For this protocol, we will illustrate a direct amination approach which may require optimization depending on the specific ammonia source used.
Experimental Protocol: Synthesis of this compound
-
Step 1: Chlorination of 4-hydroxy-8-tosyloxyquinoline.
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-8-tosyloxyquinoline (10.0 g, 31.7 mmol) in phosphorus oxychloride (POCl₃, 30 mL).
-
Heat the mixture to reflux (approx. 107 °C) and maintain for 3 hours. The suspension should dissolve to form a clear, dark solution.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using a 7:3 hexanes:ethyl acetate eluent system until the starting material is consumed.
-
Carefully cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto 200 g of crushed ice in a large beaker with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
The resulting precipitate, 4-chloro-8-tosyloxyquinoline, is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried under vacuum.
-
-
Step 2: Amination and Deprotection.
-
In a sealed pressure vessel, combine 4-chloro-8-tosyloxyquinoline (5.0 g, 15.0 mmol), and concentrated aqueous ammonia (50 mL).
-
Heat the sealed vessel to 150 °C for 12 hours with stirring.
-
Cool the vessel to room temperature and carefully vent.
-
The resulting precipitate is collected by vacuum filtration.
-
The crude product is then taken up in 1 M sodium hydroxide (50 mL) and heated to 100 °C for 2 hours to ensure complete hydrolysis of any remaining tosyl group.
-
Cool the solution and neutralize with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.
-
Part 2: Application Protocol - Synthesis of an N-Acyl Derivative
Once synthesized, this compound serves as a building block for more complex molecules. The C-8 amino group is a prime handle for derivatization, often via acylation, to introduce side chains that can modulate the molecule's pharmacological properties. This protocol details a standard amide coupling reaction.
Causality Behind Experimental Choices:
-
Amide Coupling: The formation of an amide bond is one of the most common and robust reactions in medicinal chemistry. It creates a stable linkage and allows for the introduction of a vast array of chemical diversity through the choice of the acyl chloride or carboxylic acid.[4]
-
Coupling Reagent (TBTU): For coupling with a carboxylic acid, a peptide coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is used. TBTU is highly efficient at activating the carboxylic acid to form an active ester in situ, which then readily reacts with the amino group of the quinoline. It is preferred over reagents like DCC (dicyclohexylcarbodiimide) in many cases because its byproduct is water-soluble, simplifying purification.
-
Base (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is essential. It serves two purposes: 1) It deprotonates the carboxylic acid, facilitating its activation by TBTU. 2) It scavenges the acid (HBF₄) that is released during the reaction, preventing the protonation and deactivation of the 8-amino group.
-
Solvent (DMF): A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively dissolves the polar reactants, reagents, and intermediates, facilitating a homogenous reaction environment.[12]
Experimental Protocol: Amide Coupling with Caffeic Acid
This protocol is based on a reported procedure for coupling 8-aminoquinoline derivatives with natural antioxidant acids.[12]
-
Reaction Setup:
-
To a solution of caffeic acid (89 mg, 0.49 mmol) in a 1:1 mixture of Dichloromethane (DCM) and Dimethylformamide (DMF) (10 mL), add DCC (111 mg, 0.54 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (71 mg, 0.45 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the mixture for 12 hours at room temperature.
-
Monitor the reaction progress by TLC (e.g., 9:1 DCM:methanol).
-
-
Work-up and Purification:
-
Once the reaction is complete, evaporate the organic solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel. Elute with a solvent gradient (e.g., starting with pure DCM and gradually increasing the polarity with methanol) to isolate the pure amide product.
-
Applications in Drug Discovery
The derivatization of the this compound core opens avenues to a wide spectrum of biological activities. The ability to modify the side chain at the C-8 position allows for fine-tuning of the molecule's Structure-Activity Relationship (SAR).
-
Antimalarial Agents: This is the most prominent application. The 8-aminoquinoline class is uniquely active against the dormant liver stages (hypnozoites) of malaria parasites.[1] Modifications to the side chain attached to the 8-amino group can significantly impact efficacy, metabolic stability, and toxicity profiles. For example, the development of tafenoquine from the primaquine scaffold involved modifications to improve its pharmacokinetic profile, allowing for a single-dose treatment.[3]
-
Anticancer Activity: Numerous 8-aminoquinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.[2] The mechanisms often involve the inhibition of critical enzymes like topoisomerase IIα, which is vital for DNA replication, or the modulation of cancer-related signaling pathways.[2]
-
Antimicrobial and Antioxidant Agents: By coupling the 8-aminoquinoline scaffold with other pharmacophores, such as natural antioxidant acids (e.g., lipoic acid, caffeic acid), hybrid molecules with dual functions can be created.[12] These compounds can possess both metal-chelating and radical-scavenging properties, making them promising candidates for treating diseases where oxidative stress is a key pathological factor.[12]
The following table summarizes the reported biological activity for representative derivatives synthesized from 8-aminoquinoline precursors.
| Compound Class | Biological Target/Disease | Reported Activity (IC₅₀/MIC) | Reference |
| 8-Aminoquinoline-Caffeic Acid Hybrid | Oxidative Stress | Significant reduction of ROS in photoreceptor cells | [12] |
| Primaquine (8-aminoquinoline derivative) | P. vivax & P. ovale Malaria | Radical cure and prophylaxis | [2][3] |
| Tafenoquine (8-aminoquinoline derivative) | Malaria | Single-dose radical cure and prophylaxis | [3] |
| Various 8-Aminoquinoline Derivatives | Cancer Cell Lines | Potent cytotoxic activity | [2] |
Conclusion
This compound is a high-value precursor that provides a robust and versatile entry point into a class of compounds with proven therapeutic relevance. Its bifunctional nature allows for selective modifications at both the C-4 and C-8 positions, enabling the systematic exploration of chemical space in drug discovery campaigns. The protocols and principles outlined in this guide offer researchers a solid foundation for synthesizing this key intermediate and leveraging its unique reactivity to develop novel candidates for treating malaria, cancer, and other challenging diseases.
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Al-Salahi, R., & Marwani, E. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of Heterocyclic Chemistry, 45(2), 593-595. Retrieved from [Link]
-
Al-Salahi, R., & Marwani, E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Singh, P., & Singh, J. (2018). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. Retrieved from [Link]
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Al-Salahi, R., & Marwani, E. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-595. Retrieved from [Link]
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Vangara, K. K., Liu, J., & Avery, M. A. (1998). Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State. AAPS PharmSci, 1(1), 1-10. Retrieved from [Link]
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Estévez-Braun, A., & González, A. G. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(5), 1547-1553. Retrieved from [Link]
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Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. Retrieved from [Link]
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Abdel-Wahab, B. F., & Mohamed, H. A. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1774. Retrieved from [Link]
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Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 1-12. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 8-hydroxyquinoline. PrepChem.com. Retrieved from [Link]
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Phillips, J. P. (1956). The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271-297. Retrieved from [Link]
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Shao, C., et al. (2023). Visible-Light-Induced Remote C−H Difluoroalkylation of 8-Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides. ResearchGate. Retrieved from [Link]
-
Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Retrieved from [Link]
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Slideshare. (n.d.). Anti-Malarial; 8-aminoquinolines. Retrieved from [Link]
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Madrid, P. B., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 10(3), 355-362. Retrieved from [Link]
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Hudson, H. R., & Pianka, M. (1983). Derivatives of 8-aminoquinoline. ResearchGate. Retrieved from [Link]
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Romero, E. L., & Delgado, J. F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1380753. Retrieved from [Link]
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- 10. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of the 8-Aminoquinolin-4-ol Scaffold in Modern Antimalarial Research
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed technical guide on the applications of the 8-Aminoquinolin-4-ol scaffold in the field of antimalarial drug discovery. Moving beyond a simple recitation of facts, this guide provides in-depth explanations of the scientific rationale behind experimental protocols, insights into structure-activity relationships, and a forward-looking perspective on the development of next-generation antimalarials based on this critical chemical framework.
The Strategic Importance of the 8-Aminoquinoline Core
The 8-aminoquinoline chemical class stands as a cornerstone in the global effort to eradicate malaria. Unlike many other antimalarials that target the symptomatic blood stages of the parasite, 8-aminoquinolines possess a unique and indispensable activity profile. They are the only approved class of drugs capable of eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for disease relapse.[1][2][3] Furthermore, they are potent against the mature sexual stages (gametocytes) of P. falciparum, making them vital tools for blocking malaria transmission.[1][3]
The prototypical drug, primaquine, and its successor, tafenoquine, define this class.[3][4] However, their utility is severely hampered by a significant drawback: the risk of inducing severe hemolytic anemia in individuals with a common genetic trait known as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[2][3][4] This critical safety liability is the primary driver for ongoing research into novel 8-aminoquinoline derivatives, with the goal of designing safer, more effective agents. The this compound structure, as a key metabolite and synthetic precursor, is central to these efforts.[1]
Hypothesized Mechanism of Action: A Redox Relay
The antimalarial action of 8-aminoquinolines is not direct but relies on metabolic activation; they are, in essence, prodrugs.[1][5] While the precise mechanism is still under intense investigation, a leading hypothesis involves a two-step biochemical relay that culminates in the generation of parasiticidal reactive oxygen species (ROS).[3][6]
-
Metabolic Bioactivation: Host liver enzymes, predominantly Cytochrome P450 2D6 (CYP2D6), metabolize the parent 8-aminoquinoline.[6] This process generates hydroxylated intermediates, such as 5-hydroxy and 4-hydroxy derivatives, which are more redox-active.[1]
-
Parasite-Specific Redox Cycling: These activated metabolites enter the parasite where they are thought to be redox-cycled by parasite enzymes like P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[3] This futile cycling generates a significant amount of ROS (e.g., hydrogen peroxide, hydroxyl radicals), which induces oxidative stress and kills the parasite.[3][6]
Caption: Proposed two-step mechanism of 8-aminoquinoline antimalarial activity.
Synthetic Approaches to the this compound Scaffold
Accessing the this compound core and its derivatives is fundamental to exploring their potential. Synthesis typically involves building the quinoline ring system first, followed by functional group manipulations.
Foundational Synthesis
Classical methods like the Skraup synthesis (reacting an aniline with glycerol and sulfuric acid) or the Friedländer annulation can be used to construct the core quinoline ring.[5] A common route to the 8-amino group involves the nitration of quinoline to yield 8-nitroquinoline, which is then reduced.[5]
General Protocol for Derivative Synthesis
This protocol outlines a generalized workflow for creating a library of derivatives based on the this compound scaffold for structure-activity relationship (SAR) studies.
Caption: Generalized synthetic workflow for this compound derivatives.
Application Note I: In Vitro Antimalarial Activity Assessment
Objective: To determine the 50% inhibitory concentration (IC₅₀) of novel this compound derivatives against the blood stages of Plasmodium falciparum.
Rationale: The intraerythrocytic (blood) stage of the parasite is responsible for the clinical symptoms of malaria. While 8-aminoquinolines are primarily valued for their liver-stage activity, assessing blood-stage activity is crucial for identifying compounds with a broader spectrum of action.[7][8] The SYBR Green I-based fluorescence assay is a robust, high-throughput method for this purpose.
Protocol: SYBR Green I-Based Fluorescence Assay
-
Parasite Culture Maintenance:
-
Maintain asynchronous cultures of P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant W2) in human O+ erythrocytes at 4% hematocrit.[9]
-
Use RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
-
Drug Plate Preparation:
-
In a 96-well flat-bottom plate, perform serial dilutions of the test compounds (solubilized in DMSO) in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Include positive controls (e.g., Chloroquine, Primaquine) and negative controls (DMSO vehicle).
-
-
Assay Execution:
-
Adjust the parasite culture to 1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite suspension to each well of the drug plate.
-
Incubate the plate for 72 hours under the conditions described in Step 1.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.
-
After incubation, carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the lysis buffer to each well. Mix gently and incubate in the dark for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Subtract the background fluorescence from wells containing non-parasitized erythrocytes.
-
Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Comparative Data Presentation
| Compound | Scaffold | Strain | IC₅₀ (nM) ± SD [Hypothetical Data] |
| Chloroquine | 4-Aminoquinoline | 3D7 (CQS) | 15 ± 2 |
| Chloroquine | 4-Aminoquinoline | W2 (CQR) | 350 ± 25 |
| Primaquine | 8-Aminoquinoline | 3D7 (CQS) | 1200 ± 150 |
| Primaquine | 8-Aminoquinoline | W2 (CQR) | 1500 ± 200 |
| This compound | Core Scaffold | 3D7 (CQS) | 850 ± 90 |
| This compound | Core Scaffold | W2 (CQR) | 920 ± 110 |
| Derivative A | 4-ol, C4 side-chain | 3D7 (CQS) | 95 ± 10 |
| Derivative A | 4-ol, C4 side-chain | W2 (CQR) | 110 ± 15 |
| Derivative B | 4-ol, C6 side-chain | 3D7 (CQS) | 75 ± 8 |
| Derivative B | 4-ol, C6 side-chain | W2 (CQR) | 88 ± 12 |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant. Data is for illustrative purposes.
Application Note II: In Vivo Efficacy in a Murine Model
Objective: To evaluate the in vivo efficacy of lead this compound derivatives using the 4-day suppressive test against Plasmodium berghei.
Rationale: An in vivo model is essential to assess a compound's overall pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, which cannot be determined from in vitro assays alone. The Peters' 4-day suppressive test is a standard primary screen for blood-stage antimalarial activity.[10][11]
Protocol: 4-Day Suppressive Test (Thompson Test)
-
Animal Model and Infection:
-
Use Swiss albino mice (6-8 weeks old, weighing 20-25 g).
-
Infect the mice intravenously or intraperitoneally with 1x10⁷ red blood cells parasitized with Plasmodium berghei (ANKA strain).
-
-
Compound Preparation and Administration:
-
Prepare the test compounds in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water).
-
Randomly divide the infected mice into groups (n=5 per group): a vehicle control group, a positive control group (e.g., Chloroquine at 20 mg/kg/day), and test groups receiving the derivative at various doses (e.g., 10, 20, 40 mg/kg/day).
-
-
Dosing Regimen:
-
Administer the first dose via oral gavage two hours after infection (Day 0).
-
Continue dosing once daily for the next three consecutive days (Day 1, Day 2, Day 3).
-
-
Monitoring Parasitemia and Survival:
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.
-
Continue to monitor the mice daily for survival until Day 30.
-
-
Data Analysis:
-
Calculate the Average Percent Suppression of Parasitemia using the formula: [(A - B) / A] * 100 where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.
-
Record the mean survival time for each group.
-
In Vivo Efficacy Summary
| Compound | Dose (mg/kg/day) | % Parasitemia Suppression (Day 4) [Hypothetical Data] | Mean Survival Time (Days) |
| Vehicle Control | - | 0% | 7 ± 1 |
| Chloroquine | 20 | 100% | >30 (Cure) |
| Derivative A | 40 | 95% | 25 ± 3 |
| Derivative B | 40 | 98% | >30 (Cure) |
Application Note III: Mechanistic Insight via Hematin Polymerization Assay
Objective: To investigate whether this compound derivatives inhibit heme detoxification, a key mechanism of action for 4-aminoquinolines and some 8-aminoquinolines.[7][8]
Rationale: The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, it polymerizes the heme into an inert crystal called hemozoin (β-hematin).[12] Inhibition of this process is a validated antimalarial strategy.
Sources
- 1. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. GtR [gtr.ukri.org]
- 4. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 8-Aminoquinolin-4-ol in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. From the historical significance of quinine in combating malaria to the broad-spectrum efficacy of modern fluoroquinolone antibiotics, this heterocyclic system has consistently provided a robust framework for the development of potent therapeutic agents. Within this esteemed class, 8-aminoquinolines have carved a unique niche, initially for their antimalarial properties and increasingly for their potential as a versatile platform for novel antimicrobial agents. This guide focuses on a specific, yet promising member of this family: 8-Aminoquinolin-4-ol . We will explore its potential, delineate strategies for its derivatization, and provide detailed protocols for its evaluation as a next-generation antimicrobial agent.
The Scientific Rationale: Why this compound?
This compound presents a compelling starting point for antimicrobial drug discovery due to a confluence of favorable structural and chemical properties. Its mechanism of action, while not as extensively studied as its 8-hydroxyquinoline counterpart, is strongly suggested to revolve around its potent metal-chelating capabilities .
Postulated Mechanism of Action: A Multi-pronged Attack
The antimicrobial activity of this compound and its derivatives is likely not attributable to a single, discrete target but rather a cascade of events initiated by the sequestration of essential metal ions.
-
Disruption of Metal Homeostasis: Microorganisms rely on a delicate balance of metal ions (e.g., Fe²⁺, Zn²⁺, Cu²⁺, Mn²⁺) for the catalytic activity of numerous essential enzymes involved in cellular respiration, DNA replication, and oxidative stress defense. The bidentate nature of the 8-amino and 4-hydroxyl groups allows for the formation of stable complexes with these metal ions. This chelation can effectively starve the pathogen of these critical cofactors, leading to enzymatic inhibition and metabolic collapse.
-
Generation of Reactive Oxygen Species (ROS): The formation of metal complexes with this compound can catalyze the production of cytotoxic reactive oxygen species (ROS). This pro-oxidative mechanism, particularly potent in the case of copper complexes, can induce significant damage to cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
-
Membrane Disruption: The lipophilic nature of the quinoline ring facilitates its insertion into the microbial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Caption: Postulated multi-pronged antimicrobial mechanism of this compound.
Strategic Derivatization: Enhancing Potency and Selectivity
While this compound provides a promising scaffold, chemical modification is crucial to optimize its antimicrobial activity, selectivity, and pharmacokinetic properties. The primary sites for modification are the amino group at position 8 and various positions on the quinoline ring.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on quinoline derivatives, several key SAR principles can guide the synthetic strategy:
-
Modulation of Lipophilicity: The introduction of hydrophobic or hydrophilic moieties can significantly impact the compound's ability to penetrate the microbial cell wall and membrane.
-
Electronic Effects: The addition of electron-withdrawing or electron-donating groups can influence the pKa of the amino and hydroxyl groups, thereby affecting the compound's metal-chelating ability.
-
Steric Hindrance: The size and shape of substituents can influence the interaction with microbial targets and efflux pumps.
-
Hybridization: Conjugating the this compound scaffold with other known antimicrobial pharmacophores (e.g., triazoles, sulfonamides) can lead to synergistic effects and novel mechanisms of action.
Synthetic Protocol: "Click Chemistry" Approach for Hybrid Synthesis
A highly efficient and versatile method for generating a library of this compound derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This protocol outlines the synthesis of a triazole-linked hybrid.
Step 1: Synthesis of 8-Azidoquinolin-4-ol
-
Diazotization of this compound:
-
Dissolve this compound (1 eq.) in an aqueous solution of hydrochloric acid (2.5 eq.) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Azide Formation:
-
Slowly add a solution of sodium azide (1.2 eq.) in water to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of Terminal Alkyne-Containing Moieties
Synthesize or procure a variety of terminal alkynes with diverse functionalities (e.g., aliphatic chains, aromatic rings, heterocyclic systems) to explore a wide chemical space.
Step 3: CuAAC "Click" Reaction
-
Reaction Setup:
-
In a reaction vessel, dissolve 8-Azidoquinolin-4-ol (1 eq.) and the desired terminal alkyne (1.1 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 1,2,3-triazole hybrid by column chromatography or recrystallization.
-
Caption: Synthetic workflow for creating this compound derivatives via a CuAAC approach.
In Vitro Evaluation: A Stepwise Approach to Characterization
A systematic in vitro evaluation is essential to characterize the antimicrobial potential and preliminary safety profile of the synthesized this compound derivatives.
Antimicrobial Susceptibility Testing (AST)
The initial step is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant microorganisms.
Protocol: Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Table 1: Representative MIC Data for Hypothetical this compound Derivatives
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound | 64 | 128 | >256 |
| Derivative A (Aliphatic) | 16 | 32 | 128 |
| Derivative B (Aromatic) | 8 | 16 | 64 |
| Derivative C (Hybrid) | 4 | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Cytotoxicity Assessment
It is crucial to assess the toxicity of the lead compounds against mammalian cells to determine their therapeutic index.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 2: Representative Cytotoxicity and Selectivity Index Data
| Compound | IC₅₀ (HEK293 cells) (µM) | MIC (S. aureus) (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| Derivative B | 50 | 10 | 5 |
| Derivative C | 100 | 5 | 20 |
| Doxorubicin (Control) | 1 | N/A | N/A |
Preliminary ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with favorable pharmacokinetic profiles.
In Vitro ADME Assays:
-
Solubility: Determine the aqueous solubility of the compounds at different pH values (e.g., pH 2.0, 7.4) to predict their absorption from the gastrointestinal tract.
-
Lipophilicity (LogD): Measure the distribution coefficient (LogD) at physiological pH to assess the compound's ability to cross biological membranes.
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins, as only the unbound fraction is pharmacologically active.
-
Metabolic Stability: Assess the stability of the compounds in the presence of liver microsomes or hepatocytes to predict their metabolic clearance in vivo.
Concluding Remarks and Future Directions
This compound represents a promising and versatile scaffold for the development of novel antimicrobial agents. Its presumed multi-target mechanism of action, centered around metal chelation, offers a potential strategy to combat the growing threat of antimicrobial resistance. The synthetic accessibility and amenability to chemical modification, particularly through robust methods like "click chemistry," allow for the rapid generation of diverse chemical libraries.
The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary characterization of this compound derivatives. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their efficacy in in vivo models of infection, and optimizing their ADME-Tox properties to identify lead candidates for further preclinical and clinical development. The continued exploration of the rich chemical space surrounding the 8-aminoquinoline nucleus holds significant promise for the discovery of the next generation of life-saving antimicrobial drugs.
References
- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.
- Patil, S. S., Thakur, G. A., & Shaikh, M. M. (2012). Synthesis, spectral, thermal and antibacterial investigations of mixed ligand complexes of thorium(IV) derived from 8-hydroxyquinoline and some amino acids. Acta poloniae pharmaceutica, 69(6), 1087–1093.
- Phopin, K., Sinthupoom, N., Treeratanapiboon, L., Kunwittaya, S., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Antimalarial
Application Notes & Protocols: Investigating 8-Aminoquinolin-4-ol Derivatives in Cancer Cell Line Studies
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous therapeutic agents. Historically renowned for its role in antimalarial drugs, the quinoline framework has garnered significant attention in oncology for its diverse and potent anticancer properties.[1] Derivatives of this scaffold have been shown to interfere with multiple facets of cancer progression, including the induction of programmed cell death (apoptosis), modulation of the cell cycle, and inhibition of critical tumor-growth signaling pathways.[1][2][3] Among these, 8-aminoquinolin-4-ol derivatives are emerging as a promising class of compounds for targeted cancer therapy.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of novel this compound derivatives. It is designed not as a rigid template, but as an in-depth technical resource that explains the causality behind experimental choices, ensuring a robust and logical approach to screening and mechanistic elucidation.
Foundational Chemistry: Synthesis of this compound Derivatives
A foundational understanding of the synthesis of these compounds provides context for their structural diversity and potential for modification. While a detailed exposition of synthetic organic chemistry is beyond the scope of this application note, it is pertinent to recognize the common pathways to the 8-aminoquinoline core. Classical methods such as the Skraup synthesis or the Friedländer annulation are often employed to construct the quinoline ring system.[4][5] Modern strategies, including metal-catalyzed cross-coupling reactions, have enabled more efficient and regioselective synthesis of complex derivatives, allowing for the systematic exploration of structure-activity relationships (SAR).[4][6] Researchers typically begin with a core this compound structure and modify peripheral functional groups to optimize potency, selectivity, and pharmacokinetic properties.
Postulated Mechanisms of Anticancer Activity
8-Aminoquinoline derivatives are thought to exert their cytotoxic effects through a multi-pronged attack on cancer cell vulnerabilities. Understanding these potential mechanisms is crucial for designing experiments that can validate the mode of action for a specific derivative.
Key postulated mechanisms include:
-
Induction of Apoptosis: Many quinoline-based compounds trigger the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell dismantling.[2][3]
-
Cell Cycle Arrest: These agents can halt cell cycle progression at critical checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation.[2][3][7] This is often a direct consequence of DNA damage or interference with cell cycle regulatory proteins.
-
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival that is frequently hyperactivated in cancer. Certain aminoquinolines have been shown to inhibit this pathway, thereby cutting off a critical survival signal for tumor cells.[2]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress by increasing the intracellular levels of ROS. While cancer cells often have elevated ROS, excessive levels can overwhelm their antioxidant defenses, leading to catastrophic damage to proteins, lipids, and DNA, ultimately triggering cell death.[3]
Caption: Postulated mechanism of this compound derivatives.
A Strategic Experimental Workflow
A logical, tiered approach is essential for efficiently screening and characterizing novel compounds. The workflow should progress from broad assessments of cytotoxicity to detailed mechanistic studies, allowing for early deselection of non-viable candidates and focused investigation of promising hits.
Caption: A strategic workflow for screening and characterization.
Core Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key experiments. The rationale behind critical steps is explained to empower researchers to troubleshoot and adapt these methods as needed.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle of the Assay: This colorimetric assay is a cornerstone for initial screening, measuring cell metabolic activity as an indicator of viability.[8][9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of living cells.[8]
Materials and Reagents:
-
96-well flat-bottom cell culture plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Causality: This initial incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of plating, providing a consistent baseline for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO, final concentration ≤ 0.5%) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration should be consistent and long enough to observe a significant effect on cell proliferation.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.
-
Causality: This allows sufficient time for the mitochondrial enzymes in living cells to convert the MTT into insoluble formazan crystals. Avoid light exposure during this step.
-
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot % Viability against the logarithm of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example IC50 Summary
| Derivative | Cell Line | IC50 (µM) ± SD |
| Compound A | MCF-7 (Breast) | 5.2 ± 0.4 |
| Compound A | A549 (Lung) | 8.1 ± 0.9 |
| Compound A | HCT116 (Colon) | 3.5 ± 0.3 |
| Compound B | MCF-7 (Breast) | 12.6 ± 1.1 |
| Compound B | A549 (Lung) | 15.3 ± 1.8 |
| Compound B | HCT116 (Colon) | 9.8 ± 0.7 |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle of the Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[11] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[11][12] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, staining their DNA.[13]
Materials and Reagents:
-
6-well plates
-
Test compounds and cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.
-
Causality: It is critical to collect the floating cells, as these are often the cells that have already undergone apoptosis. Discarding them will lead to a significant underestimation of cell death.
-
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis and Interpretation:
-
The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle of the Assay: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14] PI is a stoichiometric dye that binds to DNA; the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[15][16] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in S phase have an intermediate amount.
Materials and Reagents:
-
6-well plates
-
Test compounds and cancer cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[15]
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.
-
Harvesting: Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Causality: Dropwise addition of ethanol while vortexing is crucial to prevent cell clumping, which can lead to inaccurate data.[14] Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.
-
-
Storage: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several days.
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the pellet with 5 mL of PBS to remove any residual ethanol.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI/RNase Staining Buffer.
-
Causality: RNase A is essential because PI can also bind to double-stranded RNA.[15] Treating with RNase ensures that the fluorescence signal comes exclusively from DNA, providing an accurate measurement of DNA content for cell cycle analysis.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Analysis and Interpretation:
-
The flow cytometer software will generate a histogram of fluorescence intensity.
-
Model the histogram to deconvolve the G0/G1, S, and G2/M phase populations.
-
Compare the percentage of cells in each phase between treated and control samples. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Protocol 4: Mechanistic Validation by Western Blot
Principle of the Assay: Western blotting is a powerful technique used to detect specific proteins in a complex mixture, such as a cell lysate.[17] It involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. This allows for the qualitative or semi-quantitative analysis of protein expression levels.
Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.[18] Scrape the cells and collect the lysate.
-
Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Causality: Blocking prevents the non-specific binding of antibodies to the membrane surface, which is a major cause of background noise.[19]
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[19]
Data Analysis and Interpretation:
-
The bands on the western blot correspond to the protein of interest.
-
Analyze the band intensity relative to a loading control (e.g., β-actin or GAPDH) to assess changes in protein expression.
-
For example, an increase in the band for cleaved PARP or cleaved Caspase-3 in treated samples compared to the control would provide strong evidence that the compound induces apoptosis. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would suggest inhibition of the PI3K/Akt signaling pathway.
References
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Sigma-Aldrich. (n.d.). Cell viability assay protocol.
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).
- Abcam. (n.d.). MTT assay protocol.
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Kim, H. S., & Lee, M. (n.d.). Assaying cell cycle status using flow cytometry. PMC - NIH.
- Flow Cytometry Core Facility. (n.d.). Cell Cycle Tutorial.
- BenchChem. (2025). Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Novel Compounds.
- Ria, F., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- Abcam. (n.d.). Western blot protocol.
- Proteintech Group. (n.d.). Experimental protocol to study cell viability and apoptosis.
- OriGene Technologies Inc. (n.d.). Western Blot Protocol.
- Gooch JL, Yee D. (1999). Strain-specific differences in formation of apoptotic DNA ladders in MCF-7 breast cancer cells. Cancer Lett, 144(1), 31-37.
- de Oliveira, R. B., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central.
- R&D Systems. (n.d.). Quality Control Western Blot Protocol.
- Addgene. (2022). Western Blot.
- Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
- BenchChem. (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- Al-Qaisi, J. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
- Nocentini, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. NIH.
- Semantic Scholar. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- Pundir, S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. NIH.
- ResearchGate. (n.d.). The structures of 4-aminoquinolines reported for anticancer activity....
- Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
- Bi, C., et al. (2022). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. MDPI.
- Singh, A., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
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Protocol for Complexing 8-Aminoquinolin-4-ol with Metal Ions: A Guide to Synthesis, Characterization, and Application
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Aminoquinolin-4-ol is a heterocyclic organic compound with significant potential as a bidentate ligand for complexing a wide range of metal ions. Structurally analogous to the well-characterized chelating agent 8-hydroxyquinoline (8-HQ), it features a hydroxyl group and a quinoline nitrogen atom that can form a stable five-membered ring with a central metal ion. This capability makes its metal complexes promising candidates for applications in medicinal chemistry, catalysis, and materials science.[1][2] The introduction of an amino group offers a further site for functionalization, allowing for the modulation of the complex's electronic properties and biological activity. This guide provides a comprehensive, in-depth protocol for the synthesis, characterization, and analysis of this compound metal complexes, designed for researchers in both academic and industrial settings.
Part 1: The Foundation - Principles of Coordination Chemistry
The efficacy of this compound as a chelating agent stems from its molecular structure. It is a monoprotic, bidentate ligand, meaning it possesses two donor atoms that can bind to a single metal ion.[3][4]
-
The Bidentate "Bite": Chelation involves the deprotonated hydroxyl group at the 4-position (the oxygen atom) and the lone pair of electrons on the quinoline ring's nitrogen atom (at position 1). These two donor atoms bind simultaneously to a metal ion, forming a highly stable five-membered ring. This is known as the chelate effect, which describes the enhanced stability of a complex formed by a multidentate ligand compared to one formed by multiple monodentate ligands.[5][6]
-
Mechanism of Chelation: The reaction typically proceeds in a solution where the hydroxyl proton is abstracted, allowing the oxygen to act as a negatively charged donor. The neutral nitrogen atom then completes the coordination. The pH of the solution is a critical parameter, as it influences the deprotonation of the hydroxyl group.
Below is a diagram illustrating the fundamental chelation mechanism.
Caption: Chelation of a metal ion by this compound.
Part 2: General Protocol for the Synthesis of M(II) Complexes
This protocol is a generalized method adaptable for the synthesis of complexes with various divalent transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). The procedure is based on established methods for the closely related 8-hydroxyquinoline.[3][4]
Materials and Equipment
-
Reagents: this compound, Metal(II) salt (e.g., acetate, chloride, or sulfate hydrate), Methanol (analytical grade), Diethyl ether.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel and flask, standard laboratory glassware, pH meter.
Step-by-Step Methodology
-
Ligand Solution Preparation: Dissolve 2.0 mmol of this compound in 30 mL of hot methanol in a 100 mL round-bottom flask with stirring. The heat helps to ensure complete dissolution.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the chosen metal(II) salt in 15 mL of methanol. Gentle warming may be required. This establishes a 2:1 molar ratio of ligand to metal, which is common for bidentate ligands forming octahedral or square planar complexes.[3]
-
Reaction Mixture: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Reaction Completion: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours. This provides the necessary activation energy to ensure the reaction goes to completion and can improve the crystallinity of the product.
-
Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with small portions of cold methanol to remove any unreacted starting materials, followed by diethyl ether to facilitate drying.
-
Drying: Dry the isolated complex in a vacuum desiccator over anhydrous CaCl₂ or in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Yield Calculation: Weigh the final product and calculate the percentage yield based on the limiting reagent (the metal salt). Yields for analogous 8-HQ complexes are typically in the range of 50-65%.[4]
A Self-Validating System: The success of this protocol is validated by the physical characteristics of the product (color, crystallinity) and confirmed by the analytical characterization methods detailed in Part 4.
Part 3: Protocol for Stoichiometry Determination in Solution
To determine the metal-to-ligand ratio of the complex as it exists in solution, the Method of Continuous Variations (Job's Method) is highly effective.[7] This spectrophotometric technique relies on measuring the absorbance of a series of solutions containing varying mole fractions of the metal and ligand while keeping the total molar concentration constant.
Experimental Workflow for Job's Plot
Caption: Workflow for Job's Method of Continuous Variations.
Step-by-Step Methodology
-
Identify λ_max: Separately measure the UV-Vis spectra of the ligand and a prepared metal complex. Identify the wavelength of maximum absorbance (λ_max) for the complex where the ligand and metal salt have minimal absorbance.
-
Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt in a suitable solvent (e.g., methanol or DMF).
-
Prepare Job's Plot Series: Prepare a series of 11 solutions in 10 mL volumetric flasks, as detailed in the table below. The total molar concentration in each flask remains constant.
| Flask No. | Vol. of Ligand (mL) | Vol. of Metal (mL) | Mole Fraction of Ligand (X_L) |
| 1 | 0.0 | 10.0 | 0.0 |
| 2 | 1.0 | 9.0 | 0.1 |
| 3 | 2.0 | 8.0 | 0.2 |
| 4 | 3.0 | 7.0 | 0.3 |
| 5 | 4.0 | 6.0 | 0.4 |
| 6 | 5.0 | 5.0 | 0.5 |
| 7 | 6.0 | 4.0 | 0.6 |
| 8 | 7.0 | 3.0 | 0.7 |
| 9 | 8.0 | 2.0 | 0.8 |
| 10 | 9.0 | 1.0 | 0.9 |
| 11 | 10.0 | 0.0 | 1.0 |
-
Measure Absorbance: Allow the solutions to equilibrate. Measure the absorbance of each solution at the predetermined λ_max.
-
Plot and Interpret: Plot absorbance versus the mole fraction of the ligand (X_L). The plot should show two linear segments that intersect. The mole fraction at the point of intersection reveals the stoichiometry. For example, an intersection at X_L ≈ 0.67 indicates a 2:1 ligand-to-metal ratio (M:L = 1:2).[7]
Part 4: Authoritative Characterization of Isolated Complexes
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
| Technique | Purpose | Expected Observations for M(L)₂ Complex |
| FTIR Spectroscopy | To confirm coordination sites. | - Disappearance or broadening of the O-H stretching band (~3400 cm⁻¹).- Shift in the C-O stretching frequency.- Shift in the quinoline C=N stretching frequency, confirming nitrogen coordination.[3] |
| UV-Vis Spectroscopy | To observe electronic transitions. | - Appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand) not present in the free ligand.[8] |
| ¹H NMR Spectroscopy | To analyze the structure of diamagnetic complexes (e.g., Zn(II)). | - Shifts in the chemical signals of the protons near the coordination sites (N and O) compared to the free ligand.[9] |
| Elemental Analysis | To determine the empirical formula. | - The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., M(C₉H₇N₂O)₂). |
| Molar Conductivity | To determine the electrolytic nature. | - Low conductivity values in a solvent like DMF suggest a non-electrolytic complex, indicating that any counter-ions are not present as free ions.[10] |
Part 5: Applications in Drug Development and Beyond
Metal complexes of quinoline derivatives are a cornerstone of medicinal inorganic chemistry.[1][2] The chelation of a metal ion can significantly enhance the biological activity of the parent ligand.
-
Antimicrobial & Antifungal Activity: The lipophilicity of the complex is often increased relative to the free ligand, which can facilitate passage through cell membranes. The complex can then inhibit essential enzymes by binding to their active sites.[4]
-
Anticancer Activity: Some metal complexes can interact with DNA via intercalation or groove binding, leading to DNA damage and apoptosis in cancer cells.[1] The Fe-8HQ complex, for instance, is known to cause DNA strand breakage.[2]
-
Antineurodegenerative Potential: Derivatives of 8-HQ have been investigated for their ability to chelate excess metal ions (like Cu²⁺ and Zn²⁺) implicated in the pathology of diseases like Alzheimer's.[2][11]
Researchers can screen newly synthesized this compound complexes using standard in vitro assays (e.g., agar diffusion for antimicrobial activity, MTT assay for cytotoxicity against cancer cell lines) to evaluate their therapeutic potential.
References
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Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
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Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]
-
Qamar, M. A., et al. (2019). 8‐Hydroxyquinoline in metal complexation and our targeted mixed ligands metal complex. ResearchGate. [Link]
-
Natee, N., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]
-
Harvey, D. (2020). Physical and analytical studies of transition metal complexes. Slideshare. [Link]
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Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. SCIRP. [Link]
-
LibreTexts Chemistry. (2020). 9.7: Spectrophotometric Studies of Complex Ions. [Link]
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Lord, R. L., et al. (2020). (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides. National Institutes of Health (NIH). [Link]
-
Amoroso, A. J., et al. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. Dalton Transactions, (39), 8356-62. [Link]
-
Loru, D., et al. (2018). Neutron Scattering Techniques for Studying Metal Complexes in Aqueous Solution. National Institutes of Health (NIH). [Link]
-
Amoroso, A. J., et al. (2009). The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand. PubMed. [Link]
-
LibreTexts Chemistry. (2021). 9.3: Complexation Titration. [Link]
-
Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. [Link]
-
Böck, B., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. [Link]
-
Intaraudom, C., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. National Institutes of Health (NIH). [Link]
-
Journal of Chemistry Letters. (2020). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. [Link]
-
El-ajaily, M. M., et al. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. [Link]
-
Boonlaksiri, C., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. National Institutes of Health (NIH). [Link]
-
Hureau, C., et al. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. ResearchGate. [Link]
-
Inamuddin, et al. (2020). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]
-
Rimoldi, I., et al. (2021). Monofunctional Pt(II) complexes based on 8-aminoquinoline: synthesis and pharmacological characterization. AIR Unimi. [Link]
-
Wikipedia. (n.d.). Stability constants of complexes. [Link]
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A Robust, Validated HPLC Method for the Quantification of 8-Aminoquinolin-4-ol
An Application Note and Protocol from the Office of the Senior Application Scientist
[Application Note: HPLC-AN0804]
Abstract
This document details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 8-Aminoquinolin-4-ol. As a key intermediate and potential active pharmaceutical ingredient (API), accurate quantification is critical in drug development and quality control. The inherent polarity of this compound presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This application note addresses this challenge by providing a comprehensive, step-by-step protocol centered on a reversed-phase method with a C18 stationary phase and a pH-controlled mobile phase. We delve into the scientific rationale behind the selection of chromatographic parameters, grounded in the physicochemical properties of the analyte. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3]
Scientific Rationale & Method Development Strategy
The successful development of an HPLC method hinges on a fundamental understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases. This compound is a quinoline derivative characterized by the presence of a basic amino group at the 8-position and a weakly acidic hydroxyl (phenolic) group at the 4-position.[4] This bifunctional nature makes the molecule's overall charge and polarity highly dependent on the pH of the mobile phase.
Analyte Physicochemical Considerations:
-
Polarity: The presence of both amino (-NH₂) and hydroxyl (-OH) functional groups imparts significant polarity to the molecule, making it hydrophilic. This property can lead to insufficient retention on conventional non-polar stationary phases like C18.[5][6]
-
Ionization (pKa): The 8-amino group is basic (estimated pKa₁ ~3.5-4.5) and will be protonated (cationic) at low pH. The 4-hydroxyl group is phenolic and thus weakly acidic (estimated pKa₂ ~8.5-9.5), becoming deprotonated (anionic) at high pH.
-
Chromatographic Impact: To achieve consistent and adequate retention on a reversed-phase column, it is crucial to suppress the ionization of the primary functional group, the amino group, thereby increasing the molecule's hydrophobicity.[7] By adjusting the mobile phase pH to a value approximately 2 units above the amino group's pKa, we ensure it remains in its neutral, more hydrophobic state. A mobile phase buffered to a neutral pH of ~6.8 is therefore optimal.
Strategic Chromatographic Choices:
-
Mode of Chromatography: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected for its versatility, reproducibility, and wide availability in analytical laboratories.[7]
-
Stationary Phase: A robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen. Modern C18 phases offer improved stability in aqueous mobile phases and provide the necessary hydrophobic surface for interaction.
-
Mobile Phase: A binary mobile phase consisting of a phosphate buffer and an organic modifier (acetonitrile) was selected.
-
Buffer & pH Control: A 20 mM potassium phosphate buffer adjusted to pH 6.8 serves to maintain a constant pH, ensuring the analyte is in a consistent, neutral charge state for reproducible retention.
-
Organic Modifier: Acetonitrile was chosen for its low viscosity and UV transparency. An isocratic elution is employed for simplicity and robustness. The ratio of buffer to acetonitrile is optimized to achieve a retention time that provides adequate resolution from the solvent front without being excessively long (typically a k' between 2 and 10).
-
-
Detection: Quinoline derivatives possess a strong chromophore, making UV detection highly suitable. Based on literature for similar compounds, a detection wavelength of 254 nm was selected to provide high sensitivity.[8][9][10]
Experimental Workflow & Visualization
The overall process from sample preparation to final data analysis is a systematic workflow designed to ensure data integrity and reproducibility.
Caption: HPLC workflow for this compound analysis.
Detailed Application Protocol
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase Column (5 µm, 4.6 x 150 mm).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Potassium Phosphate Dibasic (K₂HPO₄)
-
Phosphoric Acid (for pH adjustment)
-
Water (HPLC Grade or Milli-Q)
-
-
Reference Standard: this compound (purity ≥98%).
Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 6.8): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 6.8 using a solution of K₂HPO₄. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC grade water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare sample solutions to a target concentration of 10 µg/mL in the diluent. Filter through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | 65% Mobile Phase A : 35% Mobile Phase B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
System Suitability Test (SST)
Before sample analysis, the system suitability must be verified. Inject the Working Standard Solution (10 µg/mL) six consecutive times. The acceptance criteria are as follows:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
Method Validation Summary
The method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][11] The results are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed. Peak is pure and well-resolved from excipients and degradants. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 1-20 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery | Average recovery of 99.7% across three concentration levels. |
| Precision | ||
| Repeatability | RSD ≤ 2.0% | 0.8% RSD (n=6) |
| Intermediate | RSD ≤ 2.0% | 1.2% RSD (different day, different analyst) |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | Retention time and peak area remain consistent. | No significant impact from minor changes in pH (±0.2), flow rate (±0.1 mL/min), and organic phase composition (±2%). |
Conclusion
This application note presents a specific, accurate, and precise RP-HPLC method for the quantitative determination of this compound. The method's development was guided by the analyte's physicochemical properties, particularly its pH-dependent polarity. By employing a C18 column with a mobile phase buffered to pH 6.8, excellent retention and peak symmetry were achieved. The comprehensive validation confirms that the method is robust and suitable for routine use in quality control and drug development environments, adhering to the stringent requirements of regulatory bodies.[12]
References
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Kim, S., & Kaplan, L. A. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(19), 4171-4178.
- Chrom Tech, Inc. (2025, October 20).
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Vangala, S. K., et al. (2000). Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State. Pharmaceutical Research, 17(4), 424-431.
- AMSbiopharma. (2025, July 22).
- Rullo, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1081.
- ICH. (2023, November 30).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- EvitaChem. This compound (EVT-396433).
- SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline.
- ResearchGate. (2025, August 7).
Sources
- 1. actascientific.com [actascientific.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. Buy this compound (EVT-396433) | 53867-95-1 [evitachem.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromtech.com [chromtech.com]
- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for the Development of Fluorescent Probes Utilizing 8-Aminoquinolin-4-ol
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes based on the 8-Aminoquinolin-4-ol scaffold. While direct literature on this specific isomer is emerging, this document leverages established principles from the well-studied quinoline family of fluorophores to provide a robust framework for probe development.[1][2]
Introduction: The Promise of the this compound Scaffold
Quinoline and its derivatives are a cornerstone in the development of fluorescent probes due to their versatile photophysical properties, excellent coordination capabilities with metal ions, and amenability to synthetic modification.[1][2] The 8-aminoquinoline and 8-hydroxyquinoline scaffolds, in particular, have been extensively developed into chemosensors for a variety of analytes, including metal ions and protons (pH).[3][4][5][6]
The this compound isomer presents a unique electronic and structural arrangement, combining the electron-donating amino group at the 8-position with a hydroxyl group at the 4-position. This configuration is anticipated to offer distinct advantages in the design of fluorescent probes, potentially influencing the Stoke's shift, quantum yield, and selectivity towards specific analytes. The presence of both a hydrogen bond donor (-OH) and acceptor (amino and quinoline nitrogen) within the same molecule suggests a predisposition for forming stable complexes and exhibiting sensitivity to the local chemical environment.
Principles of Probe Design with this compound
The development of a successful fluorescent probe hinges on the integration of a fluorophore, a recognition moiety (receptor), and a signaling mechanism that translates the binding event into a detectable optical signal.
The this compound Fluorophore
The intrinsic fluorescence of the this compound core is the foundation of the probe. Its photophysical properties, such as excitation and emission maxima, quantum yield, and lifetime, will be influenced by solvent polarity and pH. It is crucial to characterize these fundamental properties early in the development process.
Selection of the Recognition Moiety
The choice of the recognition moiety dictates the probe's selectivity. This component is synthetically attached to the this compound scaffold and is designed to selectively bind to the target analyte.
-
For Metal Ion Sensing: The amino and hydroxyl groups of the core can act as a natural chelation site. To enhance selectivity for specific metal ions like Zn²⁺, Cu²⁺, or Fe³⁺, additional coordinating atoms can be introduced by modifying the amino group. Common recognition moieties include picolinamines, crown ethers, and Schiff bases.[3][5]
-
For pH Sensing: The protonation/deprotonation of the amino and hydroxyl groups, as well as the quinoline nitrogen, will likely result in significant changes in the fluorescence profile, making the parent molecule a potential intrinsic pH sensor.
-
For Biologically Relevant Molecules: Recognition can be achieved by incorporating moieties that undergo specific reactions with the target, such as enzymatic cleavage or Michael addition.
Elucidating the Sensing Mechanism
The interaction of the analyte with the recognition moiety triggers a change in the fluorophore's electronic properties, leading to a change in fluorescence. Common mechanisms for quinoline-based probes include:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand, intramolecular rotations and vibrations can lead to non-radiative decay and quenched fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant increase in fluorescence intensity.[1]
-
Photoinduced Electron Transfer (PET): A PET sensor consists of a fluorophore linked to a recognition moiety with a redox-active component. In the "off" state, an electron from the receptor quenches the fluorophore's excited state. Binding of the analyte to the receptor alters its redox potential, inhibiting PET and "turning on" fluorescence.
-
Intramolecular Charge Transfer (ICT): ICT probes typically possess an electron-donating group and an electron-accepting group. Upon excitation, an electron is transferred from the donor to the acceptor. Analyte binding can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength.[3]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis, characterization, and application of this compound-based fluorescent probes.
Synthesis of the this compound Core
A potential synthetic route to this compound starts from the more readily available 4-hydroxy-8-tosyloxyquinoline.[7] This method involves nucleophilic substitution at the 4-position and subsequent modification at the 8-position.
Protocol 1: Synthesis of 4-Amino-8-hydroxyquinoline
-
Chlorination of 4-hydroxy-8-tosyloxyquinoline: Treat 4-hydroxy-8-tosyloxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-8-tosyloxyquinoline.
-
Amination at the 4-position: React the 4-chloro-8-tosyloxyquinoline with a suitable amine source, such as ammonia or a protected amine, to introduce the amino group at the 4-position.
-
Deprotection of the 8-hydroxyl group: Cleave the tosyl protecting group at the 8-position using appropriate conditions (e.g., acid or base hydrolysis) to yield 4-amino-8-hydroxyquinoline.
-
Purification: Purify the final product using column chromatography on silica gel. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of the 8-Amino Group for Analyte Recognition
The 8-amino group serves as a versatile handle for introducing various recognition moieties.
Protocol 2: Synthesis of a Schiff Base Derivative for Metal Ion Sensing
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: Add an equimolar amount of the desired aldehyde or ketone (e.g., pyridine-2-carbaldehyde for enhanced metal chelation).
-
Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction.
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If not, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized probe using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of Photophysical and Sensing Properties
A thorough characterization of the probe's spectroscopic properties and its response to the target analyte is essential.
Protocol 3: Spectroscopic Titration and Selectivity Studies
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO or ethanol) and stock solutions of various analytes (e.g., metal perchlorates at 10 mM in water or a suitable buffer).
-
Titration Experiment: In a quartz cuvette, place a solution of the probe at a fixed concentration (e.g., 10 µM) in the desired buffer system. Record the initial absorption and fluorescence emission spectra.
-
Analyte Addition: Incrementally add small aliquots of the analyte stock solution to the cuvette, recording the absorption and fluorescence spectra after each addition.
-
Data Analysis: Plot the change in fluorescence intensity or the ratio of intensities at two different wavelengths against the analyte concentration to determine the binding constant and limit of detection.
-
Selectivity Study: Repeat the titration experiment with a range of potentially interfering analytes at concentrations significantly higher than the target analyte to assess the probe's selectivity.
Quantitative Data Summary
The following table provides a template for summarizing the key performance metrics of a newly developed this compound based probe. Data should be experimentally determined.
| Parameter | Value | Conditions |
| Excitation Max (λex) | e.g., 380 nm | e.g., PBS buffer, pH 7.4 |
| Emission Max (λem) | e.g., 490 nm | e.g., PBS buffer, pH 7.4 |
| Quantum Yield (Φ) | e.g., 0.05 (free), 0.65 (bound) | e.g., In the absence and presence of saturating analyte |
| Binding Constant (Ka) | e.g., 1.5 x 10⁵ M⁻¹ | e.g., Determined from fluorescence titration |
| Limit of Detection (LOD) | e.g., 50 nM | e.g., Calculated as 3σ/slope |
| Selectivity | e.g., >50-fold over other common cations | e.g., Fold-increase in fluorescence compared to interferents |
Visualization of Workflows and Mechanisms
Clear diagrams are essential for communicating complex experimental workflows and signaling pathways.
Experimental Workflow
Caption: General experimental workflow for developing this compound fluorescent probes.
Signaling Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Caption: Proposed CHEF mechanism for an this compound based probe.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of a new generation of fluorescent probes. Its unique electronic structure offers opportunities for fine-tuning photophysical properties and achieving high selectivity for various analytes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this exciting fluorophore. Future work should focus on the synthesis and characterization of a library of this compound derivatives to systematically investigate the structure-property relationships and expand their application in chemical biology and diagnostics.
References
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. COJ BSR. Retrieved from [Link]
-
Saadeh, H. A., et al. (2020). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593. Retrieved from [Link]
-
Mustafa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 11. Retrieved from [Link]
-
Saadeh, H. A., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4184. Retrieved from [Link]
-
Saadeh, H. A., et al. (2021). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical Reviews. Retrieved from [Link]
-
Wijesekera, G. I. P., et al. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Proceedings of the 1st Undergraduate Research Symposium, Faculty of Science, University of Kelaniya. Retrieved from [Link]
-
Mustafa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors. Retrieved from [Link]
Sources
Application Notes & Protocols: Investigating 8-Aminoquinolin-4-ol in Neurodegenerative Disease Research
Introduction: The Multifactorial Challenge of Neurodegeneration and the Promise of Multi-Target-Directed Ligands
Neurodegenerative diseases, including Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD), represent a formidable challenge to modern medicine. Their complex pathophysiology, characterized by multiple interconnected mechanisms such as oxidative stress, metal ion dyshomeostasis, protein misfolding, and neuroinflammation, has rendered single-target therapies largely ineffective.[1][2][3] This complexity has spurred the development of Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to engage several pathological targets simultaneously.[4][5]
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[6] Specifically, derivatives of 8-aminoquinoline and 8-hydroxyquinoline have garnered significant interest for their neuroprotective potential.[6][7][8] These molecules often exhibit potent antioxidant, metal-chelating, and enzyme-inhibiting properties.[9][10]
This document focuses on 8-Aminoquinolin-4-ol , a unique quinoline derivative that combines the structural features of an 8-aminoquinoline with a 4-hydroxyl group. This hybrid structure suggests a compelling, yet underexplored, potential as an MTDL for neurodegenerative disease research. These application notes provide a theoretical framework and practical protocols for investigating its therapeutic promise.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of this compound is essential for experimental design, including solvent selection and formulation.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Molecular Formula | C₉H₈N₂O | [11] |
| Molecular Weight | 160.17 g/mol | [11] |
| CAS Number | 53867-95-1 | [11] |
| Appearance | Pale yellow solid (predicted) | [12] |
| Solubility | Soluble in DMSO, Methanol (predicted) | |
| Synthesis Routes | Nitration of quinoline followed by reduction. | [11][12] |
Hypothesized Mechanisms of Neuroprotection
Based on the extensive research into its parent scaffolds, this compound is hypothesized to exert neuroprotective effects through several key mechanisms.
Metal Ion Chelation and Mitigation of Oxidative Stress
The dysregulation of biometals like copper (Cu) and iron (Fe) is a hallmark of neurodegenerative diseases, catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction, which exacerbates oxidative stress and promotes protein aggregation.[13] The 8-amino and 4-hydroxyl groups on the quinoline ring of this compound create a bidentate chelation site, potentially sequestering these redox-active metal ions and neutralizing their toxic effects.[2][9]
Direct Antioxidant Activity and Modulation of Protective Pathways
Beyond metal chelation, the phenolic hydroxyl group and the aromatic amine suggest that this compound may act as a direct radical scavenger.[9] Furthermore, related 8-aminoquinoline compounds have been shown to upregulate the SIRT1/3-FOXO3a signaling pathway, a critical axis for managing oxidative stress and maintaining mitochondrial health.[7] Activation of this pathway leads to the expression of key antioxidant enzymes, such as manganese superoxide dismutase (MnSOD) and catalase, thereby bolstering the cell's intrinsic defense mechanisms.
Inhibition of Pathogenic Protein Aggregation
In AD, the aggregation of amyloid-beta (Aβ) peptides is a central pathological event. Studies on hybrid molecules incorporating the 8-aminoquinoline scaffold have demonstrated a potent ability to inhibit Aβ aggregation, as measured by Thioflavin-T fluorescence assays.[1][2] It is plausible that this compound could similarly interfere with the fibrillation process of Aβ or other aggregation-prone proteins like α-synuclein in PD.
Experimental Protocols: In Vitro Evaluation
The following protocols provide a validated workflow for the initial characterization of this compound's neuroprotective potential.
Protocol 1: Assessment of Metal Chelating Properties
-
Principle: This protocol uses UV-Visible spectrophotometry to detect the formation of a complex between this compound and metal ions (e.g., Cu²⁺, Fe²⁺), which results in a shift in the maximum absorbance wavelength (λ_max). This method is based on techniques used for similar quinoline derivatives.[1][9]
-
Materials:
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Copper(II) sulfate (CuSO₄) or Iron(II) chloride (FeCl₂) stock solution (1 mM in water)
-
UV-Vis Spectrophotometer and quartz cuvettes
-
-
Procedure:
-
Prepare a 100 µM solution of this compound in HEPES buffer.
-
Record the UV-Vis spectrum of this solution from 200-600 nm to determine its initial λ_max.
-
To the cuvette, add aliquots of the metal salt stock solution to achieve final metal concentrations ranging from 10 µM to 200 µM.
-
After each addition, gently mix and allow the solution to equilibrate for 5 minutes.
-
Record the full spectrum after each metal addition.
-
-
Causality & Interpretation: A significant shift in λ_max or the appearance of a new peak upon addition of the metal ion indicates the formation of a compound-metal complex, confirming chelation activity. The stoichiometry of binding can be determined by plotting absorbance changes against the molar ratio of metal to ligand.
Protocol 2: Evaluation of Antioxidant Capacity (DPPH Assay)
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified by a decrease in absorbance at ~517 nm.[9]
-
Materials:
-
This compound
-
DPPH stock solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive controls)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in methanol (e.g., 1 µM to 1 mM).
-
In a 96-well plate, add 100 µL of each compound concentration to triplicate wells.
-
Add 100 µL of the DPPH stock solution to each well.
-
Include wells with methanol + DPPH (negative control) and positive controls.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Causality & Interpretation: The percentage of radical scavenging activity is calculated relative to the negative control. A dose-dependent decrease in absorbance confirms antioxidant activity. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be calculated to quantify potency.
Protocol 3: Neuroprotection in a Cellular Model of Oxidative Stress
-
Principle: This is the cornerstone assay to determine if the compound's biochemical properties translate to a biological effect. A neuronal cell line (e.g., human neuroblastoma SH-SY5Y) is subjected to an oxidative insult (e.g., hydrogen peroxide, H₂O₂) to mimic neurotoxic conditions. The ability of this compound to preserve cell viability is then measured.[4][9]
-
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with FBS, Pen/Strep)
-
This compound (dissolved in DMSO, then diluted in media)
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
-
-
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50 µM). Include a vehicle control (DMSO at the highest concentration used for the compound). Incubate for 24 hours. This step allows the compound to enter the cells and potentially upregulate protective mechanisms.
-
Oxidative Insult: Add H₂O₂ to all wells (except the untreated control group) to a final concentration that induces ~50% cell death (e.g., 200-500 µM, must be optimized). Incubate for 3-6 hours.
-
Viability Assessment (MTT Assay):
-
Remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure absorbance at 570 nm.
-
-
-
Causality & Interpretation: Cell viability is expressed as a percentage relative to the untreated control. A statistically significant increase in viability in the compound-treated groups compared to the H₂O₂-only group demonstrates a neuroprotective effect. This protocol is self-validating through its multiple controls (untreated, vehicle, H₂O₂ alone, and dose-response).
Safety and Handling
While specific toxicity data for this compound is not widely available, data from the parent compound, 8-aminoquinoline, should be used to guide handling procedures.
-
Hazard Classification (based on 8-aminoquinoline): Harmful if swallowed, causes skin and serious eye irritation.[14][15] Suspected of causing genetic defects.[16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Handling: Handle in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place, tightly sealed, and protected from air and light.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound presents a compelling chemical scaffold for neurodegenerative disease research. Its structure suggests a multi-target profile capable of addressing metal dyshomeostasis, oxidative stress, and potentially protein aggregation. The protocols outlined here provide a robust framework for an initial in vitro assessment of these properties.
Positive results from these assays would warrant further investigation, including:
-
Mechanism of Action Studies: Exploring effects on specific signaling pathways (e.g., SIRT1/FOXO3a, Nrf2) using western blotting or qPCR.
-
Advanced Cellular Models: Testing in induced pluripotent stem cell (iPSC)-derived neurons from patients with specific neurodegenerative diseases.
-
In Vivo Studies: Assessing bioavailability, blood-brain barrier permeability, and efficacy in animal models of Alzheimer's or Parkinson's disease.
By systematically applying these methodologies, researchers can effectively probe the therapeutic potential of this compound and contribute to the development of next-generation MTDLs for neurodegenerative disorders.
References
-
ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]
-
AME Publishing Company. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]
-
Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Retrieved from [Link]
-
PubMed. (2024). Discovery of new 4-aminoquinoline derivatives containing an amine or hydroxamic acid terminal as multifunctional agents for the treatment of Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]
-
PubMed. (1990). The quinolinic acid hypothesis in Huntington's chorea. Retrieved from [Link]
-
ResearchGate. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
Huntington's Disease News. (2015). Study Reveals Possible Drug Target For Huntington's Disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Retrieved from [Link]
-
PubMed. (n.d.). Amino acid neurotransmitter abnormalities in Huntington's disease and the quinolinic acid animal model of Huntington's disease. Retrieved from [Link]
-
PubMed Central. (n.d.). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]
-
Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Retrieved from [Link]
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PubMed. (n.d.). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Retrieved from [Link]
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PubMed. (2022). Mn(II) Quinoline Complex (4QMn) Restores Proteostasis and Reduces Toxicity in Experimental Models of Huntington's Disease. Retrieved from [Link]
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MDPI. (n.d.). Therapeutic Advances for Huntington's Disease. Retrieved from [Link]
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MDPI. (n.d.). The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases. Retrieved from [Link]
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MDPI. (2022). Bioactive Natural Compounds for Therapeutic and Nutraceutical Applications in Neurodegeneration. Retrieved from [Link]
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PubMed. (n.d.). Initial treatment of parkinsonism with 8-alpha-amino-ergoline. Retrieved from [Link]
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Neuroscience Research Notes. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Retrieved from [Link]
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ResearchGate. (2022). Bioactive Natural Compounds for Therapeutic and Nutraceutical Applications in Neurodegeneration. Retrieved from [Link]
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NIHR Cambridge Biomedical Research Centre. (2023). Groundbreaking Cambridge research indicates immunosuppression may help treat Parkinson's. Retrieved from [Link]
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PubMed. (n.d.). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Retrieved from [Link]
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Application Notes and Protocols: 8-Aminoquinolin-4-ol as a Versatile Building Block for Novel Heterocycles
Introduction: The Strategic Value of 8-Aminoquinolin-4-ol in Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone, forming the nucleus of a vast array of biologically active compounds.[1][2] Within this privileged class of heterocycles, this compound emerges as a particularly compelling building block. Its unique bifunctional nature, possessing both a nucleophilic amino group at the C8 position and a reactive hydroxyl group at the C4 position, offers a strategic platform for the synthesis of novel, fused heterocyclic systems. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its preparation and offering field-proven protocols for its elaboration into complex heterocyclic architectures with significant therapeutic and technological potential.
The strategic placement of the amino and hydroxyl groups allows for regioselective reactions, enabling the construction of fused pyrimido-, oxazolo-, and other heterocyclic rings. These resulting fused systems often exhibit enhanced biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties, by presenting a rigid, polycyclic framework that can effectively interact with biological targets.[3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to unlock the full synthetic potential of this versatile scaffold.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 160.17 g/mol . The presence of both a basic amino group and an acidic hydroxyl group imparts amphoteric properties to the molecule. The reactivity of this compound is dictated by the interplay of its two functional groups and the electron-rich quinoline core.
Table 1: Key Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Pale yellow to light brown solid |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |
The 8-amino group is a potent nucleophile, readily participating in acylation, alkylation, and condensation reactions. The 4-hydroxyl group, being part of a 4-quinolinol system, exists in tautomeric equilibrium with its keto form, 4-quinolone. This hydroxyl group can be activated to serve as a leaving group or participate in cyclization reactions. The quinoline ring itself is susceptible to electrophilic substitution, although the directing effects of the existing substituents must be considered.
Synthetic Pathways to the this compound Scaffold
The synthesis of this compound is not a trivial one-step process but can be achieved through logical and well-established multi-step synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.
Protocol 1: Synthesis via Nitration of 8-Hydroxyquinoline and Subsequent Reduction
This is a robust and commonly employed route that leverages the commercially available 8-hydroxyquinoline. The key steps involve the regioselective nitration at the 5-position, followed by the reduction of the nitro group to the desired amine.
Workflow Diagram:
Caption: Synthesis of this compound via nitration and reduction.
Step-by-Step Methodology:
-
Nitration of 8-Hydroxyquinoline:
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 8-hydroxyquinoline to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 8-hydroxy-5-nitroquinoline.
-
Filter the solid, wash with cold water until the washings are neutral, and dry.
-
-
Reduction of 8-Hydroxy-5-nitroquinoline:
-
Suspend the synthesized 8-hydroxy-5-nitroquinoline in a suitable solvent such as ethanol.
-
Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid, or alternatively, hydrazine hydrate in the presence of a catalyst like Raney nickel.[4]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove the catalyst and inorganic salts.
-
Cool the filtrate to crystallize the this compound.
-
Recrystallize the product from a suitable solvent to obtain the pure compound.
-
Self-Validating System: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis. The expected spectra will show characteristic peaks for the aromatic protons of the quinoline ring, as well as signals for the amino and hydroxyl protons.
Protocol 2: Synthesis from 4-Chloro-8-nitroquinoline
This alternative route involves the initial synthesis of a 4-chloroquinoline precursor, followed by nucleophilic substitution and reduction.
Workflow Diagram:
Caption: Synthesis of this compound from 8-Nitroquinoline.
Step-by-Step Methodology:
-
Synthesis of 4-Chloro-8-nitroquinoline: This intermediate can be prepared from 8-nitroquinoline by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Hydrolysis to 8-Nitroquinolin-4-ol: The 4-chloro group is then hydrolyzed to a hydroxyl group, typically by heating with aqueous acid.
-
Reduction of the Nitro Group: The nitro group of 8-nitroquinolin-4-ol is subsequently reduced to an amino group using standard reduction methods, such as tin(II) chloride in hydrochloric acid, to yield the final product.[5]
Application in the Synthesis of Novel Heterocycles
The true value of this compound lies in its ability to serve as a scaffold for the construction of more complex, fused heterocyclic systems. The following protocols provide examples of how this building block can be utilized to synthesize novel pyrimido[4,5-c]quinolines and oxazolo[4,5-c]quinolines.
Protocol 3: Synthesis of Pyrimido[4,5-c]quinolin-5(6H)-ones
This protocol describes a cyclocondensation reaction to form a fused pyrimidine ring, a core structure in many biologically active molecules.[6]
Reaction Scheme:
Caption: Synthesis of a Pyrimido[4,5-c]quinoline derivative.
Step-by-Step Methodology:
-
Condensation with Ethyl Cyanoacetate:
-
In a round-bottom flask, combine this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).
-
Heat the mixture at a high temperature (e.g., 150-180°C) for several hours, or alternatively, use a catalyst such as piperidine in a solvent like ethanol and reflux.[7]
-
The reaction involves the initial nucleophilic attack of the 8-amino group on one of the carbonyl carbons of ethyl cyanoacetate, followed by elimination of ethanol.
-
-
Intramolecular Cyclization:
-
The resulting intermediate, ethyl 2-cyano-3-(8-aminoquinolin-4-ylamino)acrylate, is then heated in a high-boiling solvent like Dowtherm A to induce intramolecular cyclization.
-
The cyclization occurs through the attack of the 4-hydroxyl group onto the nitrile carbon, followed by tautomerization to form the stable pyrimido[4,5-c]quinolin-5(6H)-one.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
Purification is typically achieved by recrystallization.
-
Causality Behind Experimental Choices: The use of a high-boiling solvent in the cyclization step is crucial to provide the necessary activation energy for the intramolecular reaction to overcome any rotational barriers and achieve the correct conformation for ring closure. Ethyl cyanoacetate is an ideal reagent as it provides the necessary two-carbon and one-nitrogen unit to form the pyrimidine ring.[8]
Protocol 4: Synthesis of 4,5-Dihydrooxazolo[4,5-c]quinolines
This protocol illustrates the formation of a fused oxazole ring, another important heterocyclic motif in medicinal chemistry.
Reaction Scheme:
Caption: Synthesis of a 4,5-Dihydrooxazolo[4,5-c]quinoline derivative.
Step-by-Step Methodology:
-
Acylation of the Amino Group:
-
Dissolve this compound in a suitable aprotic solvent like dichloromethane or THF.
-
Add a base, such as triethylamine, to neutralize the HCl generated during the reaction.
-
Cool the solution in an ice bath and add chloroacetyl chloride dropwise.[9]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and evaporate the solvent to obtain the N-(4-hydroxyquinolin-8-yl)-2-chloroacetamide intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the intermediate in an anhydrous polar aprotic solvent such as DMF or THF.
-
Add a strong base, like sodium hydride, portion-wise at 0°C.
-
The base will deprotonate the 4-hydroxyl group, which then acts as a nucleophile to displace the chloride in an intramolecular SN2 reaction, forming the oxazole ring.
-
After the reaction is complete, quench carefully with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Trustworthiness of the Protocol: This protocol is based on well-established synthetic transformations. The acylation of an amino group with an acid chloride is a fundamental and reliable reaction. The subsequent intramolecular Williamson ether synthesis to form the oxazole ring is also a high-yielding and predictable cyclization method, provided that anhydrous conditions are maintained to prevent quenching of the strong base.
Conclusion: A Gateway to Novel Chemical Space
This compound represents a powerful and underutilized building block in the synthesis of novel heterocyclic compounds. Its inherent bifunctionality provides a direct and efficient entry point to a variety of fused quinoline systems. The protocols detailed in this guide offer a practical framework for the synthesis of the scaffold itself and its subsequent elaboration into complex molecular architectures. By leveraging the unique reactivity of this compound, researchers can explore new chemical space and develop next-generation therapeutic agents and advanced materials.
References
- El-Ghonemy, D. H., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562.
- Marella, A., et al. (2013). Quinoline: A Versatile Heterocyclic. Journal of the Saudi Chemical Society, 17(3), 237-246.
- Abdel-Wahab, B. F., et al. (2008). Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. Journal of Chemical Research, 2008(12), 735-737.
-
Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-62. Available at: [Link]
- Gouda, M. A., et al. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6).
- Insuasty, B., et al. (2017). Synthesis of novel quinoline-based 4,5-dihydro-1H-pyrazoles as potential anticancer, antifungal, antibacterial and antiprotozoal agents. European Journal of Medicinal Chemistry, 132, 14-26.
- Kouznetsov, V. V. (2009). Fused Quinolines. Recent Synthetic Approaches to Azoloquinolines. A Review. Afinidad, 66(542).
- Mekky, A. E. M., et al. (2022). Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. Journal of the Chinese Chemical Society, 69(8), 1436-1444.
- Mohamed, S. K., et al. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry, 7(1), 14-20.
- Othmana Hamad, O. (2022). Ethyl Cyanoacetate Reactions. مجلة العلوم والدراسات الإنسانية - كلية الآداب والعلوم – المرج, 71.
- Patel, D. M., et al. (2015). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 5(47), 37627-37647.
- Quinoline: A versatile heterocyclic. (2013). Saudi Pharmaceutical Journal, 21(1), 1-12.
- Shaker, Y. M. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1137-1148.
- Sirisha, K., et al. (2016). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 85-93.
- Smith, A. B., et al. (2019). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 17(30), 7176-7184.
- Sun, C., et al. (2022). Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes.
- Venkatanarayana, M., & Dubey, P. K. (2012). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Oriental Journal of Chemistry, 28(4), 1746-1759.
- Wang, Z., et al. (2021). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. Molecules, 26(11), 3183.
- Zografos, A. L. (2022). A Comparative Guide to the Synthesis of Oxazolo[4,5-c]quinolines. BenchChem.
- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 1-13.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4108.
- Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. (2008). Journal of Heterocyclic Chemistry, 45(2), 593-596.
- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 85-93.
-
Synthesis of 4,5-Dihydro-1H-[1][10]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. (2022). Molecules, 27(13), 4056.
- Ethyl Cyanoacetate Reactions. (2022).
- Method for preparing 5-amino-8-hydroxyquinoline. (2011).
- Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (2021). Molecules, 26(11), 3183.
- Synthesis of Quinolines via Intramolecular Cyclization of Benzylacetone Oxime Derivatives Catalyzed with Tetrabutylammonium Perrhenate(VII) and Trifluoromethanesulfonic Acid. (2002). Heterocycles, 57(11), 2105.
- ChemInform Abstract: Synthesis of 4-Amino-8-cyanoquinazolines from Enones and Enals. (2010). ChemInform, 41(32).
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Troubleshooting & Optimization
Improving the yield of 8-Aminoquinolin-4-ol synthesis
An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 8-Aminoquinolin-4-ol. As Senior Application Scientists, we have compiled field-proven insights and data to address common challenges and enhance the success of your experiments.
Introduction to this compound Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry, notably as a scaffold for developing antimalarial drugs and other therapeutic agents.[1][2] The most common and effective route to its synthesis is the Gould-Jacobs reaction. This multi-step process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization, and concludes with saponification and decarboxylation to yield the final 4-hydroxyquinoline product.[3][4]
This guide is structured to help you navigate the complexities of this synthesis, improve your yield, and troubleshoot common issues encountered at each stage.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific problems that may arise during the synthesis of this compound via the Gould-Jacobs pathway.
Q1: I am experiencing low yields and multiple products during the initial condensation step between 2-nitroaniline and diethyl ethoxymethylenemalonate (DEEM). What is the likely cause and solution?
Root Cause Analysis: The initial step involves the formation of the key intermediate, diethyl 2-((2-nitrophenyl)amino)methylenemalonate. Low yields at this stage are typically due to incomplete reaction or the formation of side products. The nucleophilicity of the aniline is a critical factor; electron-withdrawing groups like the nitro group on 2-nitroaniline decrease its reactivity compared to unsubstituted aniline.
Recommended Solutions:
-
Catalysis: The addition of a mild acid catalyst, such as a few drops of acetic acid or p-toluenesulfonic acid (p-TSA), can protonate the ethoxy group of DEEM, making it a better leaving group and facilitating the nucleophilic attack by the less reactive 2-nitroaniline.
-
Reaction Conditions: Ensure the reaction is heated sufficiently (typically 100-130°C) to drive the condensation and effectively remove the ethanol byproduct. Running the reaction neat (without solvent) is often effective.
-
Purity of Reagents: Verify the purity of your 2-nitroaniline and DEEM. Impurities in the starting materials can lead to undesirable side reactions.
Q2: My thermal cyclization of diethyl 2-((2-nitrophenyl)amino)methylenemalonate is failing, resulting in charring and a very low yield of the quinoline ester. How can I optimize this critical step?
Root Cause Analysis: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, requiring high temperatures (typically 240-260°C) to overcome the activation energy for the intramolecular 6-electron cyclization.[5] The primary challenges are maintaining a consistent high temperature and preventing thermal decomposition (charring) of the intermediate.
Recommended Solutions:
-
High-Boiling Point Solvents: The use of an inert, high-boiling solvent is crucial for effective heat transfer and temperature control. Common choices include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil. These solvents help to prevent localized overheating and charring, leading to significantly higher yields, often up to 95%.[4]
-
Temperature and Time Optimization: The optimal temperature and reaction time must be determined empirically. If the temperature is too low, the reaction will not proceed; if it is too high or maintained for too long, decomposition will dominate. Monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the formation of the cyclized product.[5]
-
Microwave-Assisted Synthesis: As a modern alternative, microwave irradiation can dramatically reduce reaction times and often improves yields by promoting rapid, uniform heating.[6] This can be an effective way to avoid the prolonged exposure to high temperatures that causes decomposition.
| Parameter | Conventional Heating | Microwave-Assisted Heating |
| Solvent | Dowtherm A, Mineral Oil | High-boiling polar solvents (e.g., DMF, NMP) or solvent-free |
| Temperature | 240-260 °C | 200-250 °C |
| Time | 15-60 minutes | 5-20 minutes |
| Typical Yield | Variable, can be low without care | Often higher and more reproducible[6] |
| Primary Issue | Charring, decomposition | Requires specialized equipment, pressure buildup |
Q3: The final saponification and decarboxylation steps are not going to completion. How can I ensure a complete conversion to this compound?
Root Cause Analysis: This two-part finale involves first hydrolyzing the ethyl ester at the 3-position to a carboxylic acid, followed by the thermal removal of CO2. Incomplete reaction can leave either the 3-ethoxycarbonyl or the 3-carboxy intermediate as a significant impurity.
Step 1: Saponification (Ester Hydrolysis)
-
Problem: Incomplete hydrolysis of the ethyl 8-amino-4-hydroxyquinoline-3-carboxylate intermediate.
-
Solution: Ensure a sufficient excess of a strong base like sodium hydroxide (e.g., 2-4 equivalents) is used. The reaction often requires refluxing in an aqueous or alcoholic solution for several hours to go to completion. The resulting carboxylate salt is often insoluble and will precipitate, which can sometimes slow the reaction. Monitor via TLC or HPLC until the starting ester is fully consumed.
Step 2: Decarboxylation
-
Problem: The intermediate 8-amino-4-hydroxyquinoline-3-carboxylic acid is stable and requires energy to decarboxylate.
-
Mechanism Insight: Decarboxylation of β-keto acids (or their vinylogous equivalents like 4-hydroxyquinolines) proceeds through a cyclic 6-membered transition state, which leads to an enol intermediate that tautomerizes to the final product.[7]
-
Solution: After saponification, the reaction mixture is typically acidified. The resulting carboxylic acid is then heated, often in the same pot, to induce decarboxylation. Heating the acidic slurry to reflux is usually sufficient. The evolution of CO2 gas is a clear indicator that the reaction is proceeding.
Q4: My final this compound product is impure and difficult to clean. What are some effective purification strategies?
Root Cause Analysis: Impurities can include unreacted starting materials, the cyclized ester, the intermediate carboxylic acid, or tar-like decomposition products. The amphoteric nature of this compound (containing both a basic amino group and an acidic hydroxyl group) can be exploited for purification.
Purification Protocol:
-
Acid/Base Extraction: Dissolve the crude product in a dilute acid solution (e.g., 1M HCl). The basic amino group will be protonated, making the product water-soluble. Tar and other non-basic impurities can be removed by washing with an organic solvent like dichloromethane or ethyl acetate.
-
Precipitation: Carefully adjust the pH of the aqueous solution with a base (e.g., NaOH or NH4OH). The product will precipitate out at its isoelectric point. Filter the solid product.
-
Recrystallization: The filtered solid can be further purified by recrystallization. Solvents like aqueous ethanol or dimethylformamide (DMF) are often effective.[8] For highly impure samples, treatment with activated charcoal during recrystallization can help remove colored impurities.
Frequently Asked Questions (FAQs)
Q1: Can you illustrate the overall workflow for the synthesis of this compound?
Certainly. The process follows the Gould-Jacobs reaction pathway, which can be visualized as a three-stage workflow: Condensation, Cyclization, and Hydrolysis/Decarboxylation.
Caption: Workflow for this compound Synthesis.
Q2: What is the underlying mechanism of the Gould-Jacobs reaction?
The reaction proceeds through three key mechanistic steps:
-
Nucleophilic Substitution: The amine of the aniline attacks the electron-deficient carbon of the methylenemalonate, followed by the elimination of ethanol to form the condensation product.[3]
-
Pericyclic Cyclization: A 6-electron electrocyclization reaction occurs upon heating, forming the new heterocyclic ring. This is followed by tautomerization to regain aromaticity.
-
Hydrolysis and Decarboxylation: Standard saponification of the ester is followed by the elimination of CO2 from the β-keto acid tautomer.
Caption: Key steps in the Gould-Jacobs reaction mechanism.
Q3: What safety precautions are necessary for this synthesis?
-
High Temperatures: The cyclization step involves extremely high temperatures. Use appropriate heating mantles and ensure glassware is free of defects. Always conduct the reaction in a certified chemical fume hood.
-
High-Boiling Solvents: Dowtherm A and mineral oil can cause severe burns. Wear appropriate personal protective equipment (PPE), including heat-resistant gloves, safety glasses, and a lab coat. Ensure good ventilation to avoid inhaling vapors.
-
Reagents: Handle all chemicals, including anilines and reagents, with care according to their Safety Data Sheets (SDS). 2-Nitroaniline is toxic and a suspected carcinogen.
References
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from a source discussing the high-temperature requirements for intramolecular cyclization.[5]
-
Chen, Y., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(15), 2797.[9]
-
Lafrance, D., Bowles, P., Leeman, K., & Rafka, R. (2011). Mild and Efficient Decarboxylation of Malonic Acid Derivatives Mediated by N,N′-Carbonyldiimidazole. Organic Letters, 13(9), 2322–2325.[10]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from a source explaining the mechanism of decarboxylation for β-keto acids.[7]
-
MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.[4]
-
Patel, H. V., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.[6]
-
Sciencemadness.org. (2011). Help with quinoline synthesis. Retrieved from a forum discussing practical issues like tar formation and solvent choices in quinoline synthesis.[11]
-
Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. Retrieved from a source providing information on 8-aminoquinoline and its derivatives.[12]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from a source providing general information on 8-aminoquinoline.[1]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from a source detailing the mechanism and applications of the Gould-Jacobs reaction.[3]
-
Xu, L., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites...by human carboxylesterases. Drug Metabolism and Disposition, 32(5), 505-11.[13]
-
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19.[2]
-
J. Heterocyclic Chem. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45, 593.[8]
-
Google Patents. (2012). Purification method of 8-hydroxyquinoline crude product. CN103304477A.[14]
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- 2. 8-Aminoquinoline Therapy for Latent Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylation [organic-chemistry.org]
- 11. Sciencemadness Discussion Board - Help with quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Technical Support Center: Purification of 8-Aminoquinoline Derivatives
Welcome to the Technical Support Center for the purification of 8-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 8-aminoquinoline derivatives in a question-and-answer format.
Question 1: My 8-aminoquinoline derivative is a persistent oil and will not crystallize. What steps can I take?
Answer:
This is a frequent challenge, often due to residual solvent, impurities, or the inherent properties of the derivative. Here’s a systematic approach to induce crystallization:
-
Solvent Screening: The choice of solvent is paramount for successful crystallization.
-
For polar oils: A combination of a solvent in which your compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble can be effective. A common strategy is to dissolve the oil in a minimal amount of a polar solvent like ethanol or acetone and then slowly add a less polar anti-solvent such as water or hexane until persistent turbidity is observed.
-
For non-polar oils: Dissolve the oil in a non-polar solvent like dichloromethane or ethyl acetate and slowly add a non-polar anti-solvent like hexane.
-
-
Seeding: If you have a small amount of pure, solid material, adding a "seed crystal" to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites for crystal growth.
-
Salt Formation: Since 8-aminoquinoline derivatives are basic, converting them to a salt by treating them with an acid (e.g., HCl, HBr) can often induce crystallization. The resulting salt will have different solubility properties and may crystallize more readily.[1]
Question 2: After column chromatography, my fractions containing the 8-aminoquinoline derivative are colored, suggesting metal contamination. How can I remove residual metal ions?
Answer:
8-Aminoquinolines are potent metal chelators, and contamination with metals (e.g., copper, palladium) from preceding reaction steps is a common issue.[2][3] Here are several strategies to address this:
-
Aqueous Washes with a Chelating Agent:
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution.
-
Repeat the washes until the aqueous layer is colorless.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Activated Carbon Treatment:
-
Dissolve the impure product in a suitable solvent.
-
Add a small amount of activated carbon.
-
Stir or gently heat the mixture for a short period.
-
Filter the mixture through a pad of Celite® to remove the carbon. The metal impurities often adsorb to the carbon.
-
-
Specialized Scavenger Resins: There are commercially available scavenger resins designed to bind and remove specific metal contaminants. These can be a highly effective, albeit more expensive, option.
Question 3: My purified 8-aminoquinoline derivative has a low and broad melting point. What does this indicate and how can I improve its purity?
Answer:
A low and broad melting point is a classic sign of impurities.[1] Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range. To enhance purity, consider the following:
-
Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel or alumina can be used to separate the desired product from impurities with different polarities.[4][5]
-
Acid-Base Extraction: Unreacted 8-aminoquinoline starting material can often be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl).[1] The basic 8-aminoquinoline will form a water-soluble salt and be extracted into the aqueous phase, while the potentially less basic derivative remains in the organic phase.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of my 8-aminoquinoline derivative?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for determining purity and identifying impurities. A reversed-phase C18 column with a mobile phase of buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point.[1]
-
Thin-Layer Chromatography (TLC): TLC is excellent for rapid, qualitative analysis of reaction progress and fraction purity during chromatography.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can help identify impurities.[6]
Q2: I used an 8-aminoquinoline directing group in my synthesis. What are the common methods for its removal?
A2: The removal of the 8-aminoquinoline directing group can be challenging.[7][8] Common strategies include:
-
Acid or Base Hydrolysis: This is a straightforward approach but can sometimes require harsh conditions that may not be compatible with other functional groups in your molecule.
-
Reductive Cleavage: Certain methods employ reducing agents to cleave the amide bond.
-
Oxidative Cleavage: In some cases, oxidative conditions can be used for removal.
A thorough review of the literature for methods compatible with your specific substrate is highly recommended.[7][8]
Q3: Can the metal-chelating properties of 8-aminoquinolines affect their behavior during purification?
A3: Absolutely. The ability of 8-aminoquinolines to chelate metals can lead to:
-
Streaking on TLC plates: This can be mitigated by adding a small amount of a chelating agent like EDTA to the TLC mobile phase.
-
Poor peak shape in HPLC: Adding a chelating agent to the mobile phase can also improve peak shape in HPLC.
-
Difficulty with certain purification techniques: Metal complexes of your derivative may have different solubility and chromatographic properties than the free ligand, complicating purification.
Experimental Protocols
Protocol 1: Recrystallization of an 8-Aminoquinoline Derivative
This protocol provides a general guideline for recrystallization. The choice of solvent will need to be optimized for your specific compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A good solvent will dissolve your compound when hot but not when cold.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol describes a standard silica gel column chromatography procedure.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica to the top of the column bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for inducing crystallization.
Decision Tree for Metal Contaminant Removal
Caption: Decision-making process for removing metal contaminants.
Data Summary
| Purification Challenge | Key Indicators | Recommended Solutions |
| Failure to Crystallize | Persistent oil | Solvent screening, seeding, scratching, salt formation[1] |
| Metal Contamination | Colored product fractions | Aqueous washes with chelating agents, activated carbon, scavenger resins |
| Low Purity | Low and broad melting point[1] | Recrystallization, column chromatography, acid-base extraction |
References
- Garland, W. A., & Buchs, A. (1978). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Biomedical Mass Spectrometry, 5(1), 76-79.
- Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436.
- Sperandio, O., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3561.
- Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
- Fitzgerald, L. S., & O'Duill, M. L. (2021). Frontispiece: A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33).
- Pradines, B., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 15, 337-355.
- Pradines, B., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 15, 337-355.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Guide to Directing Group Removal: 8-Aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 8-Aminoquinolin-4-ol
Welcome to the technical support guide for 8-Aminoquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. This compound is a valuable quinoline derivative with applications in medicinal chemistry, including antimalarial drug development.[1][2] However, its poor aqueous solubility often presents a significant hurdle in experimental design.
This guide provides a series of troubleshooting steps and in-depth explanations in a question-and-answer format to help you overcome these solubility challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the general solubility profile of this compound, and where should I start?
A1: Understanding the Physicochemical Properties
This compound is characterized by its low solubility in water and many common organic solvents.[3] Its molecular structure contains both a basic amino group and an acidic hydroxyl group (phenolic), making it an amphoteric molecule with pH-dependent solubility.[1]
Your initial approach should be to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most recommended starting point.
Table 1: Solubility Profile of this compound and Related Compounds
| Solvent | Solubility | Remarks |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM).[4] |
| Dimethylformamide (DMF) | Soluble | An alternative to DMSO, but may pose stability issues for some compounds.[5][6] |
| Ethanol | Soluble | Can be used, but may have lower solubilizing power than DMSO for highly lipophilic compounds.[3] |
| Water | Poorly Soluble / Practically Insoluble | Direct dissolution in aqueous buffers is not recommended and will likely lead to inaccurate concentrations.[3] |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | Prone to precipitation, especially when diluting a DMSO stock. |
Note: Specific quantitative solubility data for this compound is not widely published. The information above is based on the behavior of similar quinoline derivatives and general laboratory practices for poorly soluble compounds.[7][8][9]
Q2: I've prepared a stock solution in DMSO. How do I properly dilute it into my aqueous experimental buffer?
A2: The Challenge of Aqueous Dilution
This is the most common failure point. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous buffer, the compound can immediately precipitate out of solution because the solvent environment abruptly changes from favorable (organic) to unfavorable (aqueous). This is a phenomenon known as "antisolvent precipitation."
Protocol: Preparing an Aqueous Working Solution from a DMSO Stock
-
Start with a High-Concentration Stock: Prepare a concentrated stock solution in 100% DMSO (e.g., 20-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can assist but be cautious of compound stability.
-
Calculate Final Solvent Concentration: Critically, determine the maximum final concentration of DMSO your experiment can tolerate. For most cell-based assays, this is typically ≤0.5%, as higher concentrations can be cytotoxic.[4] For some in vivo studies, it may be higher, but should be minimized.[4]
-
Perform Serial or Stepwise Dilutions: Do not add the DMSO stock directly to the final volume of buffer.
-
Recommended Method: Add a small volume of your DMSO stock to a vortexing tube of your aqueous buffer. The vigorous mixing helps to rapidly disperse the compound molecules before they can aggregate and precipitate.
-
Alternative: Perform an intermediate dilution in a mixture of DMSO and buffer before the final dilution.
-
-
Visual Confirmation: After dilution, hold the solution up to a light source. Look for any signs of cloudiness, haziness, or visible precipitate (Tyndall effect). A clear solution is essential for accurate results.
Q3: My compound still precipitates in my aqueous buffer, even with careful dilution. What is the next step?
A3: Leveraging pH to Enhance Solubility
Since this compound is amphoteric, its solubility is highly dependent on pH. The molecule has a basic amino group (position 8) and an acidic hydroxyl group (position 4).[1]
-
In Acidic Conditions (Low pH): The amino group becomes protonated (-NH3+), forming a salt. This charged species is typically much more soluble in aqueous media.[3]
-
In Basic Conditions (High pH): The hydroxyl group can be deprotonated (-O-), forming a phenolate salt, which also increases water solubility.
The compound will be least soluble at its isoelectric point (pI), where the net charge is zero. By adjusting the pH of your buffer away from the pI, you can dramatically increase solubility.
Protocol: pH Adjustment for Solubilization
-
Determine the Target pH: For this compound, protonating the amino group is a common and effective strategy. Adjusting your buffer to a mildly acidic pH (e.g., pH 5.0 - 6.5) is a good starting point.
-
Prepare an Acidic Buffer: Use a buffer system appropriate for your target pH range (e.g., citrate or acetate buffer).
-
Test Solubility: Attempt to dilute your DMSO stock into the pH-adjusted buffer using the vortexing method described in A2.
-
Alternative (Titration):
-
Suspend the solid compound in water or a weak buffer.
-
Slowly add dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves.
-
This method can help identify the pH at which the compound becomes soluble, but be sure to measure the final pH and ensure it is compatible with your experimental system.
-
Q4: pH adjustment is not compatible with my experiment. Are there other options like co-solvents?
A4: Using Co-solvents and Other Excipients
If pH modification is not an option, you can use co-solvents or other solubilizing agents in your final aqueous solution.[7][8] These agents modify the properties of the water to make it more hospitable to the hydrophobic compound.
Common Solubilization Strategies:
-
Co-solvents: These are water-miscible solvents that reduce the overall polarity of the solvent system.[8]
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG300, PEG400) are effective co-solvents.
-
Propylene Glycol & Glycerol: Often used in formulations to improve solubility and stability.[10]
-
-
Surfactants: These form micelles that can encapsulate hydrophobic molecules.
-
Tween® 20/80, Triton™ X-100: Use at concentrations above their critical micelle concentration (CMC). Be aware that surfactants can interfere with some biological assays.
-
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment.[9]
Important Consideration: Always run a "vehicle control" in your experiments. This control should contain the exact same concentration of DMSO, buffer, co-solvents, and any other agents used to dissolve the compound, but without the compound itself. This ensures that any observed effects are due to your compound and not the formulation.[4]
Q5: How should I store my this compound solutions to ensure stability?
A5: Proper Storage is Crucial for Reproducibility
Both chemical degradation and physical precipitation can occur during storage.
-
Stock Solutions (in 100% DMSO): Store in small, tightly sealed aliquots at -20°C or -80°C and protect from light.[11] Avoid repeated freeze-thaw cycles, which can cause the compound to come out of solution or degrade. When thawing, ensure the compound is fully redissolved (warm gently if necessary) before use.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment. Due to the risk of precipitation and potential for hydrolysis in aqueous environments, long-term storage of diluted working solutions is not recommended.
Visual Workflow and Diagrams
Diagram 1: Troubleshooting Workflow for Solubility Issues
This decision tree outlines the logical progression for troubleshooting the solubility of this compound.
Caption: Decision tree for solubilizing this compound.
Diagram 2: Mechanism of pH-Dependent Solubility
This diagram illustrates how changes in pH affect the ionization state and, consequently, the water solubility of this compound.
Caption: Effect of pH on the ionization and solubility of this compound.
References
-
Li, P., & Zhao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]
-
Li, P., & Zhao, L. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]
-
Vemula, V. R. (2015). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Journal of Pharmaceutical Science and Technology, 2(1). [Link]
-
Kumar, S., & Singh, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 6(3), 64-72. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5). [Link]
-
Solubility of Things. (n.d.). 8-Aminoquinoline. Solubility of Things. [Link]
-
ResearchGate. (2024). Can AZD8797 be prepared with 10% DMSO + 90% saline? ResearchGate. [Link]
-
Aldon, T., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(6), 723-730. [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). 8-Aminoquinoline. Wikipedia. [Link]
-
PubChem. (n.d.). 8-Aminoquinolin-6-ol. National Center for Biotechnology Information. [Link]
-
Khandelwal, A., et al. (2020). Top-Performing Models for DMSO Solubility Prediction Developed with Enamine Data Set. Molecular Pharmaceutics, 17(11), 4336-4347. [Link]
-
Singh, K., et al. (2018). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]
-
Gershon, H., & Clarke, D. D. (1991). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Journal of Pharmaceutical Sciences, 80(1), 934-937. [Link]
-
PubChem. (n.d.). 3-Aminoquinolin-4-ol. National Center for Biotechnology Information. [Link]
-
Giannousi, K., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 10(7), 2538–2548. [Link]
-
Gershon, H., & Clarke, D. D. (1991). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham Research Commons. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.library.fordham.edu [research.library.fordham.edu]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimization of 8-Aminoquinolin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis of this compound, a valuable heterocyclic scaffold, is most reliably achieved via a multi-step process beginning with a substituted aniline. The Conrad-Limpach reaction, a classic and effective method, serves as our foundational route. This pathway involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization to form the quinolin-4-one core.[1] This guide will focus on the synthesis starting from 2-nitroaniline, followed by the reduction of the nitro group to yield the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic pathway for this compound?
A1: The most robust and frequently cited pathway involves a three-stage process based on the Conrad-Limpach synthesis.[1]
-
Condensation: Reaction of 2-nitroaniline with a β-ketoester, such as ethyl acetoacetate, to form a β-aminoacrylate intermediate. This step is typically acid-catalyzed and occurs at moderate temperatures.[2]
-
Thermal Cyclization: The isolated intermediate is heated to very high temperatures (often ~250 °C) in a high-boiling inert solvent to induce an intramolecular electrocyclic ring closure, forming 8-nitroquinolin-4-ol.[1][3]
-
Reduction: The nitro group of 8-nitroquinolin-4-ol is selectively reduced to an amine, yielding the final product, this compound.
This route is favored because it builds the core quinoline structure with the nitrogen-containing substituent already in the correct position, avoiding complex isomer separations that could arise from post-synthesis functionalization of the quinoline ring.
Q2: Why is the thermal cyclization step notoriously difficult?
A2: The cyclization step is the rate-determining and most challenging part of the synthesis due to its high activation energy.[1] This requires significant thermal input, typically around 250 °C.[2][3] These harsh conditions can lead to several common issues:
-
Thermal Decomposition: Reactants, intermediates, or even the product can decompose at such high temperatures, leading to reduced yields.[2]
-
Tar Formation: Polymerization and other side reactions of the starting materials and intermediates are common at elevated temperatures, resulting in the formation of intractable tar.[4][5] This not only lowers the yield but also complicates product purification significantly.
-
Incomplete Reaction: Insufficient temperature or reaction time will lead to an incomplete conversion, leaving unreacted starting material.
Q3: What are the critical safety precautions for this synthesis?
A3: Several significant hazards must be addressed:
-
High Temperatures: The use of temperatures around 250 °C requires a well-controlled heating apparatus (e.g., a sand bath or high-temperature heating mantle) and careful monitoring to prevent overheating.
-
High-Boiling Solvents: Solvents like Dowtherm A or mineral oil are used to reach the required temperatures.[3] These can cause severe burns, and their vapors can be harmful. All heating and solvent handling must be performed in a certified chemical fume hood.
-
Nitroaromatics: The starting material (2-nitroaniline) and intermediate (8-nitroquinolin-4-ol) are nitroaromatic compounds, which are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reduction Step: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel). Tin/HCl reductions produce corrosive fumes. These procedures must be conducted with appropriate safety measures.
Visualized Synthetic Workflow
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Problem Category 1: Low Yield or Reaction Failure
Q: My overall yield is very low, or the reaction failed entirely. Where should I start troubleshooting?
A: A general failure can often be traced to the critical cyclization step. However, a systematic approach is best.
Caption: Troubleshooting decision tree for low yield issues.
Problem Category 2: Thermal Cyclization Issues
Q: My reaction mixture turned into a black, intractable tar during the cyclization step. What happened and how can I prevent it?
A: Tar formation is the most common failure mode in this step and is caused by polymerization and decomposition under harsh acidic and thermal conditions.[4][5]
-
Causality: At ~250 °C, molecules have sufficient energy to undergo various unintended reactions. Any residual acid catalyst from the first step can exacerbate polymerization.
-
Solutions:
-
Use an Inert, High-Boiling Solvent: Performing the reaction neat (without solvent) often leads to localized overheating and charring. Using a solvent like mineral oil, diphenyl ether, or Dowtherm A provides more uniform heat distribution and can increase yields to over 90% in many cases.[1][3]
-
Ensure Purity of Intermediate: Purify the β-aminoacrylate intermediate from the first step to remove any residual acid or starting materials before subjecting it to high temperatures.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can contribute to tarring.[2]
-
Q: The cyclization reaction is very slow or incomplete, even at 250 °C. What can I do?
A: An incomplete reaction points to an issue with either the temperature, reaction time, or the intermediate itself.
-
Causality: The electrocyclization has a high energy barrier that must be overcome. If the true internal temperature is not reaching the target, the reaction will stall.
-
Solutions:
-
Verify Temperature: Use a calibrated high-temperature thermometer placed directly in the reaction mixture (if possible) rather than relying on the heating mantle's setting. Sand baths provide better thermal contact and more stable temperatures than oil baths at this range.
-
Vigorous Stirring: Ensure the mixture is stirred vigorously to promote efficient heat transfer and prevent hot spots.[2]
-
Increase Reaction Time: Monitor the reaction by TLC (taking aliquots and working them up). If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient.
-
Acid Catalysis: While often avoided to prevent tarring, a trace amount of a non-volatile acid catalyst like polyphosphoric acid (PPA) can sometimes promote cyclization, but this must be optimized carefully.
-
Problem Category 3: Nitro Group Reduction & Purification
Q: My nitro group reduction is incomplete or I'm getting side products. How can I improve this step?
A: The key is to choose a reduction method that is selective for the nitro group without affecting the quinoline ring system.
-
Causality: Strong reducing conditions can sometimes lead to the over-reduction of the heterocyclic ring.[6] Inactive catalysts or insufficient reagent will lead to incomplete conversion.
-
Solutions:
-
Incomplete Reduction: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. Increase hydrogen pressure or reaction time. For chemical reductions (e.g., Sn/HCl), ensure a sufficient molar excess of the metal and acid is used.
-
Over-Reduction: To avoid reducing the quinoline ring, use milder, more selective conditions. Catalytic hydrogenation at moderate pressure and temperature is often very selective for the nitro group. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another effective and milder alternative to Sn/HCl.
-
Q: How do I effectively purify the final product, especially after using a high-boiling solvent like Dowtherm A?
A: Purification requires removing the non-volatile solvent and any polar impurities.
-
Solutions:
-
Solvent Removal: After the reaction, cool the mixture and dilute it with a large volume of a non-polar hydrocarbon solvent like hexanes or toluene. This will cause the polar quinolinol product to precipitate while the Dowtherm A remains in solution.[2]
-
Filtration & Washing: Collect the precipitated crude product by filtration and wash it thoroughly with more of the hydrocarbon solvent to remove residual high-boiling solvent.
-
Recrystallization: The most effective final purification step is typically recrystallization from a suitable solvent system, such as ethanol, aqueous ethanol, or DMF/water, to obtain a pure, crystalline product.[7]
-
Optimized Reaction Parameters
The following table summarizes key quantitative data for optimizing the synthesis.
| Parameter | Stage 1: Condensation | Stage 2: Cyclization | Stage 3: Reduction (Sn/HCl) |
| Temperature | 140 - 150 °C[8] | 250 - 260 °C[2][3] | 80 - 100 °C (Reflux) |
| Solvent | Neat or Toluene[2] | Dowtherm A or Mineral Oil[1][3] | Ethanol / Water |
| Catalyst/Reagent | Catalytic H₂SO₄[2] | None (Thermal) | Granular Tin, Conc. HCl |
| Reaction Time | 1 - 2 hours | 30 - 60 minutes | 2 - 4 hours |
| Key Control Point | Azeotropic removal of water | Precise high-temperature control | Monitor by TLC for completion |
| Typical Yield | >90% (Intermediate) | 70 - 95%[1][3] | >85% |
Detailed Experimental Protocols
Protocol 1: Synthesis of β-Aminoacrylate Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). If using a solvent, add toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).[2]
-
Reaction: Heat the mixture to 140-150 °C. If using toluene, heat to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue heating for 1-2 hours until no more water is evolved. Monitor the reaction by TLC to confirm the consumption of 2-nitroaniline.
-
Work-up: Cool the reaction mixture. If performed neat, the product may solidify upon cooling. If in toluene, remove the solvent under reduced pressure. The crude intermediate can be purified by recrystallization from ethanol or used directly in the next step.
Protocol 2: Thermal Cyclization to 8-Nitroquinolin-4-ol
-
Reaction Setup: In a three-neck flask equipped with a high-temperature thermometer, mechanical stirrer, and a condenser under a nitrogen atmosphere, add the crude β-aminoacrylate intermediate (1.0 eq) to a high-boiling solvent like Dowtherm A.[1][3]
-
Heating: Vigorously stir the mixture and heat it to 250 °C using a heating mantle with a sand bath.[2]
-
Reaction: Maintain the temperature at 250 °C for 30-60 minutes. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC.
-
Work-up: Allow the mixture to cool below 100 °C. Carefully add a large volume of hexanes or toluene with stirring to dilute the Dowtherm A and fully precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with hexanes, and dry under vacuum to obtain crude 8-nitroquinolin-4-ol.
Protocol 3: Reduction to this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude 8-nitroquinolin-4-ol (1.0 eq) in ethanol. Add granular tin (Sn, ~4-5 eq).
-
Reagent Addition: Carefully add concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic. Once the addition is complete, fit the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Carefully make the filtrate strongly basic (pH > 10) with a concentrated sodium hydroxide or ammonium hydroxide solution. This will precipitate the free amine product.
-
Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry. Further purify by recrystallization from aqueous ethanol to yield pure this compound.[5]
References
- Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Navigating Quinoline Synthesis: A Technical Support Center for Researchers.
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Wikipedia. (2023). 8-Aminoquinoline. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Stumpf, R., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- Benchchem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
-
Cuesta, J., et al. (2018). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 16(2), 264-274. Retrieved from [Link]
- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline.
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting guide for 8-Aminoquinolin-4-ol synthesis side reactions
Welcome to the technical support center for the synthesis of 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common side reactions, and address frequently asked questions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success in the lab.
Troubleshooting Guide: Navigating Side Reactions in this compound Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves a two-step approach:
-
Conrad-Limpach Synthesis of 4-hydroxy-8-nitroquinoline from 2-nitroaniline and a β-ketoester.
-
Reduction of the nitro group to yield the final this compound.
This guide will focus on troubleshooting issues that may arise during these two key stages.
Part 1: Conrad-Limpach Synthesis of 4-Hydroxy-8-nitroquinoline
The Conrad-Limpach reaction is a robust method for the formation of the 4-hydroxyquinoline core.[1][2] However, several side reactions can occur, leading to impurities and reduced yields.
Answer: This is a classic side reaction in the Conrad-Limpach synthesis, often referred to as the Knorr quinoline synthesis product.[3] The formation of the 2-hydroxy isomer is favored at higher temperatures.
Causality: The reaction between an aniline and a β-ketoester can proceed via two main pathways. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinoline. At higher temperatures (thermodynamic control), the reaction can favor the formation of a β-ketoester anilide, which then cyclizes to the 2-hydroxyquinoline.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the initial condensation reaction temperature. Aim for room temperature or slightly above to favor the kinetic product.
-
Stepwise Heating: Perform the initial condensation at a lower temperature to form the enamine intermediate, and then proceed to the high-temperature cyclization.
-
Solvent Choice: The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is crucial for the cyclization step, but the initial condensation should be monitored to prevent premature heating.
Answer: Incomplete cyclization is a common issue and is often related to insufficient temperature or reaction time during the thermal cyclization step.
Causality: The electrocyclic ring closure to form the quinoline ring system requires a significant activation energy.[1] This is why high temperatures (typically around 250 °C) are necessary to drive the reaction to completion.
Troubleshooting Protocol:
-
Verify Temperature: Ensure your heating apparatus is accurately reaching and maintaining the target temperature required for cyclization.
-
Increase Reaction Time: If the temperature is correct, extending the reaction time at the cyclization temperature may be necessary to ensure complete conversion.
-
Inert Atmosphere: Performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might consume the starting material.
Answer: Tar and polymer formation is a common problem in many quinoline syntheses, especially when dealing with activated anilines like 2-nitroaniline under strongly acidic and high-temperature conditions.
Causality: The strongly acidic conditions and high temperatures used in the cyclization can lead to the polymerization of the starting materials or intermediates. Nitroanilines can also be prone to decomposition under harsh conditions.
Troubleshooting Protocol:
-
Controlled Acid Addition: If an acid catalyst is used, add it slowly and with efficient stirring to avoid localized hotspots.
-
Moderating Agents: While more common in Skraup synthesis, the principle of using a moderating agent like ferrous sulfate can sometimes help to control exothermic processes that may lead to tar formation.[4][5]
-
Purification of Starting Materials: Ensure the purity of your 2-nitroaniline and β-ketoester. Impurities can often act as initiators for polymerization.
-
Work-up Procedure: After the reaction, a careful work-up is essential. This may involve dissolving the crude product in a suitable solvent and filtering to remove insoluble tars before proceeding with recrystallization or chromatography.
Part 2: Reduction of 4-Hydroxy-8-nitroquinoline to this compound
The reduction of the nitro group is the final and critical step. The choice of reducing agent and reaction conditions is vital to avoid over-reduction or other unwanted side reactions.
Answer: Incomplete reduction can be due to several factors, including the activity of the catalyst, the amount of reducing agent, or the reaction time.
Causality: Catalytic hydrogenation (e.g., with Pd/C and H₂) or metal/acid reductions (e.g., Sn/HCl or Fe/HCl) are common methods. The efficiency of these reactions depends on the proper dispersion and activity of the catalyst, sufficient equivalents of the reducing agent, and adequate reaction time.
Troubleshooting Protocol:
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. A pre-activation step may be necessary.
-
Increase Reducing Agent: If using a metal/acid system, ensure you are using a sufficient molar excess of the metal and acid.
-
Extend Reaction Time: Monitor the reaction by TLC. If the reaction is proceeding cleanly but is slow, increasing the reaction time is a straightforward solution.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Ensure your starting material is soluble in the chosen solvent at the reaction temperature.
Answer: Over-reduction or reactions involving the quinoline ring are possible side reactions during the reduction of the nitro group.
Causality: Strong reducing conditions can sometimes lead to the reduction of the quinoline ring itself, particularly the pyridine ring. The choice of reducing agent is critical to selectively reduce the nitro group.
Troubleshooting Protocol:
-
Choice of Reducing Agent: For selective nitro group reduction in the presence of a heterocyclic ring, milder reducing agents are often preferred. Common choices include:
-
Catalytic Hydrogenation: H₂ with Pd/C, PtO₂, or Raney Nickel is often effective and clean.
-
Metal/Acid: Stannous chloride (SnCl₂) in HCl or ethanol is a classic and reliable method for selective nitro group reduction. Iron powder in acetic acid or with a catalytic amount of HCl is another good option.
-
-
Control of Reaction Conditions:
-
Temperature: Perform the reduction at a controlled temperature (often room temperature or slightly elevated) to avoid over-reduction.
-
Pressure (for hydrogenation): Use atmospheric or slightly elevated hydrogen pressure. High pressures can sometimes lead to ring reduction.
-
-
pH Control during Work-up: After a metal/acid reduction, the work-up involves neutralization. Careful pH adjustment is necessary to ensure the precipitation of the product without causing degradation.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance of this compound? A: Pure this compound is typically a solid. The color can range from off-white to yellowish or brownish, depending on the purity.
Q: What are the best methods for purifying the final product? A:
-
Recrystallization: This is often the most effective method for obtaining highly pure this compound. Suitable solvents include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with increasing polarity is often effective.
Q: How can I confirm the identity and purity of my synthesized this compound? A: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, aromatic C-H).
-
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-8-nitroquinoline (Conrad-Limpach Method)
-
In a round-bottom flask, combine 2-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Heat the mixture with stirring at 140-150 °C for 1-2 hours. The reaction can be monitored by TLC to observe the formation of the enamine intermediate.
-
In a separate flask, heat an inert, high-boiling solvent such as diphenyl ether or Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 30-60 minutes to complete the cyclization.
-
Allow the mixture to cool to room temperature. The product will often precipitate.
-
Dilute the mixture with a hydrocarbon solvent like hexane or toluene to further precipitate the product and to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash it with the hydrocarbon solvent.
-
Purify the crude 4-hydroxy-8-nitroquinoline by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Reduction of 4-Hydroxy-8-nitroquinoline to this compound
-
In a round-bottom flask, dissolve 4-hydroxy-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Two common methods are:
-
Catalytic Hydrogenation: Add 5-10 mol% of 10% Pd/C catalyst. Seal the flask and purge with hydrogen gas. Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Metal/Acid Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) and concentrated hydrochloric acid. Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete.
-
-
Work-up for Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Work-up for Metal/Acid Reduction: Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the product precipitates.
-
Collect the precipitated this compound by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Visualizing the Process
Troubleshooting Logic Flow
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound synthesis.
Reaction Pathway and Potential Side Reactions
Caption: Synthetic route to this compound highlighting the key intermediate and a major side product.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
- SynArchive. (n.d.). Conrad-Limpach Synthesis.
- J. Heterocyclic Chem., 45, 593 (2008).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Journal of Pharmaceutical and Therapeutic Chemistry. (2023).
- National Institutes of Health. (2022).
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
Sources
Preventing degradation of 8-Aminoquinolin-4-ol during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. As a Senior Application Scientist, I have structured this resource to provide not just protocols, but a deeper understanding of the causality behind them, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for solid this compound?
A1: The optimal storage conditions are designed to mitigate the primary degradation pathways: oxidation and photodegradation. This compound is an aromatic amine with a hydroxyl group, making it susceptible to degradation from atmospheric oxygen and light.[1][2][3]
For maximum stability, the solid compound should be stored:
-
Temperature: In a refrigerator at 2-8°C. While some suppliers may ship the product at room temperature, long-term storage should be under refrigerated conditions to slow down potential degradation reactions.[4][5]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[1] This is the most critical factor to prevent oxidation, which is often indicated by a color change from pale yellow to brown.[2][6]
-
Light: Protected from light. Use an amber glass vial or a container wrapped in aluminum foil.[2][3]
-
Container: In a tightly sealed, appropriate container to prevent moisture ingress and exposure to air.[4][5][7]
Q2: I've just received a shipment of this compound. What is the first thing I should do?
A2: Upon receipt, immediately inspect the container for any damage. Note the physical appearance of the compound; it should be a pale yellow solid.[8] If it appears dark brown or discolored, it may have already undergone some degradation. We recommend performing a baseline purity analysis (see Protocol 2) before use. Transfer the material to a tightly sealed, light-resistant container and store it under the recommended conditions (refrigerated, under inert gas) as soon as possible.
Q3: My solid this compound has turned from pale yellow to brown. What does this mean and can I still use it?
A3: A color change to brown is a strong visual indicator of degradation, likely due to oxidation of the amino and hydroxyl groups on the quinoline ring.[2][3][6] Quinoline compounds are known to darken upon exposure to air and light.[2][6] Before using the discolored material, its purity must be reassessed. Techniques like HPLC, NMR, or Mass Spectrometry can quantify the remaining active compound and identify potential impurities.[9] If the purity is below your experimental requirements, the material should be discarded or repurified.
Q4: What materials and chemicals are incompatible with this compound?
A4: this compound should be stored away from strong oxidizing agents and strong acids.[1]
-
Strong Oxidizing Agents: These can accelerate the oxidative degradation of the electron-rich aromatic ring and its functional groups.
-
Strong Acids: The amino group is basic and will react with strong acids. While this may not be a degradation reaction in the traditional sense, it will change the chemical form of the compound.[1]
Q5: What is the recommended procedure for preparing and storing a stock solution of this compound?
A5: The stability of this compound is generally lower in solution than in its solid state. Due to its amino and hydroxyl groups, it is soluble in polar solvents like ethanol and water.[8]
-
Solvent Choice: Use high-purity, degassed solvents. If using an aqueous buffer, ensure its pH is compatible with your experiment and consider the compound's stability at that pH.
-
Preparation: Prepare solutions fresh for each experiment if possible. If a stock solution is necessary, prepare it in a high-concentration format to minimize the volume needed for experiments.
-
Storage: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[10] The headspace of the vial should be flushed with an inert gas (argon or nitrogen) before sealing to displace oxygen. Protect from light by using amber vials. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Solid has darkened or turned brown | Oxidation due to exposure to air and/or light. | Do not use without verification. Re-assess purity using HPLC or NMR (See Protocol 2). If purity is acceptable for your application, proceed with caution. For critical applications, use a fresh, non-degraded lot. |
| Difficulty dissolving the solid | Potential degradation to less soluble impurities or incorrect solvent choice. | Verify the appropriate solvent for your application. If the correct solvent is being used, the insolubility may be due to impurities. Analyze the purity of the starting material. |
| Precipitate forms in a stored solution | The solution may be supersaturated, or the compound is degrading into insoluble byproducts. Temperature fluctuations can also cause precipitation. | Gently warm the solution to see if the precipitate redissolves. If it does, consider if the storage temperature is too low. If it does not, the precipitate is likely a degradation product. The solution should be discarded. |
| Inconsistent experimental results | Degradation of the compound, leading to lower effective concentration and potential interference from degradation products. | Check the storage history of the compound. Prepare fresh solutions from a reliable solid stock. Perform a stability check on your stock solution to ensure it is not degrading under your storage conditions. |
Visual Guides
Key Factors in this compound Degradation
This diagram illustrates the primary environmental factors that can lead to the chemical degradation of this compound. Understanding these relationships is key to implementing effective storage protocols.
Caption: Key factors leading to the degradation of this compound.
Workflow for Compound Receipt and Storage
This workflow provides a standardized procedure for handling new shipments of this compound to ensure its integrity from the moment it arrives in the lab.
Caption: Recommended workflow for receiving and storing this compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Solid this compound
This protocol describes the best practice for storing the solid compound to maximize its shelf-life.
Materials:
-
This compound solid
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (high-purity argon or nitrogen) with tubing
-
Parafilm® or other sealing film
-
Refrigerator (2-8°C)
Procedure:
-
Preparation: If the compound did not arrive in a suitable long-term storage container, select an amber glass vial of an appropriate size to minimize headspace.
-
Aliquotting (Optional but Recommended): If you will be using small amounts of the compound over time, consider aliquotting the bulk material into several smaller vials. This prevents the entire stock from being repeatedly exposed to the atmosphere.
-
Inert Gas Purge: Place the vial containing the this compound into a glove box with an inert atmosphere, or gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds. This displaces atmospheric oxygen.
-
Sealing: Immediately after purging, securely tighten the screw cap.
-
Secondary Seal: For extra protection against air and moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, lot number, date of storage, and storage conditions.
-
Storage: Place the sealed vial in a designated area within a refrigerator maintained at 2-8°C, away from light sources.
Protocol 2: Assessing Purity and Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general reversed-phase HPLC method to assess the purity of this compound and detect degradation products. This method should be validated for your specific system.[9]
Materials & Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Standard/Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., 50:50 ACN:Water) to make a 1 mg/mL stock solution.
-
Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same solvent.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 240 nm (or a wavelength determined by a UV scan of the compound)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the prepared sample of this compound.
-
Integrate the resulting chromatogram. The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For Stability Studies: Analyze samples at initial (T=0) and subsequent time points after storage under specific conditions. A decrease in the main peak area and the appearance of new peaks over time indicate degradation.
-
References
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.
- CymitQuimica. (n.d.). 8-Aminoquinoline Safety Data Sheet.
- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2009). 8-Quinolinamine Safety Data Sheet.
- ChemicalBook. (2025). 8-Aminoquinoline - Safety Data Sheet.
- MedchemExpress.com. (2024). 4-Chloroquinolin-8-ol Safety Data Sheet.
- EvitaChem. (n.d.). This compound (EVT-396433).
- PubChem. (n.d.). Quinoline.
- Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Military Medicine, 171(11), 1133-1141.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide.
- Wikipedia. (n.d.). 8-Aminoquinoline.
- ResearchGate. (n.d.). Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials.
- ResearchGate. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- Wikipedia. (n.d.). Quinoline.
- EvitaChem. (n.d.). 8-Aminoquinoline-4-carboxylic acid (EVT-392730).
- ResearchGate. (2018). An investigation of the analytical properties of 8-aminoquinoline.
- ResearchGate. (2025). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Buy this compound (EVT-396433) | 53867-95-1 [evitachem.com]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Isomeric Impurities in 8-Aminoquinoline Synthesis
Welcome to the technical support center for the synthesis of 8-aminoquinoline and its derivatives. As a cornerstone moiety in numerous pharmaceuticals, including antimalarials like primaquine and tafenoquine, the regiochemical purity of the 8-aminoquinoline core is paramount.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists to address a critical challenge in its synthesis: the formation of isomeric impurities, particularly the 5-aminoquinoline isomer.
Here, we provide in-depth, experience-driven guidance in a question-and-answer format, supplemented with troubleshooting protocols and validated analytical methods to ensure the integrity of your synthesis and the purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomeric impurity in 8-aminoquinoline synthesis?
A1: The formation of isomeric impurities, predominantly 5-aminoquinoline, is intrinsically linked to the regioselectivity of the quinoline ring-forming reaction, most commonly the Skraup or Skraup-Doebner-von Miller synthesis.[3][4] When employing a substituted aniline as a starting material, the cyclization step can theoretically occur at two different positions on the benzene ring relative to the amino group, leading to a mixture of regioisomers.
For the synthesis of 8-aminoquinoline, a common precursor is o-aminophenol, which first yields 8-hydroxyquinoline.[5][6][7] While the cyclization with an ortho-substituent generally directs the reaction to form the 8-substituted product, suboptimal reaction conditions can lead to the formation of the 5-substituted isomer as a significant impurity.[3]
Q2: How does the choice of starting material influence the regiochemical outcome in a Skraup synthesis?
A2: The regiochemical outcome is highly dependent on the substitution pattern of the starting aniline. For ortho- and para-substituted anilines, the outcome is typically unambiguous, leading to a single major product.[3] However, for meta-substituted anilines, the product distribution is often unpredictable and can result in a mixture of 5- and 7-substituted quinolines.
When starting with o-aminophenol to produce 8-hydroxyquinoline (a precursor to 8-aminoquinoline), the ortho-hydroxyl group sterically and electronically favors the formation of the 8-isomer. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-conjugate addition of the o-aminophenol.[7] The subsequent acid-catalyzed cyclization and oxidation yield the desired 8-hydroxyquinoline.[7]
Visualizing the Reaction Pathway: Skraup Synthesis of 8-Hydroxyquinoline
The following diagram illustrates the key steps in the Skraup synthesis of 8-hydroxyquinoline from o-aminophenol.
Caption: Skraup synthesis of 8-hydroxyquinoline from o-aminophenol.
Q3: What analytical methods are recommended for quantifying isomeric purity?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most reliable methods for the separation and quantification of aminoquinoline isomers.
-
HPLC: Reversed-phase HPLC is a powerful technique for separating isomers. The separation can be significantly influenced by the pH of the mobile phase.[8] Adjusting the pH can alter the protonation state of the aminoquinolines, thereby affecting their retention times and enabling separation.
-
GC-MS: GC-MS offers excellent resolution but often requires derivatization of the amino group to improve volatility and peak shape. Common derivatization agents include silylating agents like MTBSTFA or acylating agents. The mass spectrometer provides definitive identification of the isomers based on their fragmentation patterns.[9]
Troubleshooting Guide
Problem 1: Significant formation of the 5-aminoquinoline isomer.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The Skraup reaction is highly exothermic.[4] Ensure precise temperature control. A reaction temperature that is too high can lead to decreased regioselectivity. |
| Incorrect Acid Concentration | The concentration of the acid catalyst (e.g., sulfuric acid) is crucial.[6] Verify the concentration and consider a titration to confirm its strength. |
| Inefficient Mixing | Inadequate agitation can lead to localized "hot spots" and side reactions. Ensure vigorous and consistent stirring throughout the reaction. |
Problem 2: Difficulty in separating 5- and 8-aminoquinoline isomers.
| Potential Cause | Troubleshooting Steps |
| Inadequate Purification Method | Simple recrystallization may not be sufficient to separate isomers with similar physical properties. Consider preparative column chromatography or preparative HPLC.[10] |
| Suboptimal HPLC Conditions | The mobile phase composition is critical for isomer separation.[8] Systematically vary the mobile phase pH and the organic modifier gradient to optimize resolution.[11] |
| Co-elution in GC-MS | If underivatized isomers are co-eluting, consider derivatization to enhance the difference in their chromatographic behavior. |
Experimental Protocols
Protocol 1: HPLC Analysis of Aminoquinoline Isomers
This protocol provides a starting point for the analytical separation of 5- and 8-aminoquinoline.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method is a general guideline and may require optimization for your specific sample matrix and HPLC system.[12]
Protocol 2: Purification by Column Chromatography
For preparative separation of isomers, column chromatography can be effective.
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., starting with 10% Ethyl Acetate and gradually increasing) |
| Sample Loading | Dissolve the crude product in a minimal amount of dichloromethane and adsorb onto a small amount of silica gel before loading onto the column. |
| Monitoring | Monitor fractions by TLC, visualizing with a UV lamp. |
Workflow for Isomer Analysis and Purification
The following diagram outlines a logical workflow for addressing isomeric impurities.
Caption: Workflow for analysis and purification of 8-aminoquinoline.
References
- Gutsulyak, V. G. & Gutsulyak, V. G. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Skraup, Z. H. Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft.
- SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
- ResearchGate.
- Duffin, K. L.
- SIELC Technologies. Separation of 6-(2-Methylpropyl)quinoline on Newcrom R1 HPLC column.
- BenchChem.
- BenchChem. Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide.
- ResearchG
- PrepChem.com. Synthesis of amino-quinoline.
- BenchChem. Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.
- Chem-Impex. 8-Aminoquinoline.
- BenchChem. Technical Support Center: 8-Aminoquinoline Directing Group Removal.
- BenchChem.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Wikipedia. 8-Aminoquinoline.
- NIH.
- Sigma-Aldrich. 8-Aminoquinoline 98 578-66-5.
- Tokyo Chemical Industry Co., Ltd. 8-Aminoquinoline 578-66-5.
- Thermo Fisher Scientific. 8-Aminoquinoline, 98+%.
- Wikipedia. Skraup reaction.
- ResearchGate.
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
- ResearchGate.
- Lab Pro Inc. 8-Aminoquinoline, 100G - A0419-100G.
- MDPI.
- ResearchGate.
- BenchChem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- MDPI. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- PubMed. GC-MS analysis of amino acid enantiomers as their N(O,S)
- The O'Duill Group. A Guide to Directing Group Removal: 8‐Aminoquinoline in press.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- NIH.
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- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stabilizing 8-Aminoquinolin-4-ol in Different Solvent Systems
Welcome to the technical support center for 8-Aminoquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stabilization of this compound across various solvent systems. Here, we will address common challenges and provide robust solutions to ensure the integrity and reliability of your experiments.
I. Understanding the Molecule: The Chemical Personality of this compound
This compound is a quinoline derivative featuring both an amino group at the 8-position and a hydroxyl group at the 4-position.[1] This structure imparts a unique set of physicochemical properties that are crucial to understanding its behavior in solution. The presence of both a basic amino group and an acidic hydroxyl group means the molecule's overall charge and, consequently, its solubility and stability, are highly dependent on the pH of the solvent system.
Structurally similar to the antimalarial agent 8-hydroxyquinoline, this compound is of significant interest in medicinal chemistry and drug development.[1][2] However, like many quinoline derivatives, it can be susceptible to degradation, particularly through oxidation. The amino group can be a site for oxidative deamination, a metabolic pathway observed for the related compound primaquine.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound.
1. What is the recommended starting solvent for dissolving this compound?
For initial dissolution, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating stock solutions due to their ability to solvate a wide range of organic molecules. For subsequent aqueous dilutions, it is critical to consider the pH of the final solution.
2. Why is my this compound solution changing color?
Color change, typically to a yellow or brownish hue, is often an indicator of degradation. This is commonly caused by oxidation of the amino or hydroxyl groups on the quinoline ring. Exposure to air (oxygen), light, and incompatible solvents can accelerate this process. It is crucial to handle the compound and its solutions with care to minimize these exposures.
3. Can I dissolve this compound in aqueous buffers?
Direct dissolution in aqueous buffers can be challenging due to the compound's relatively low water solubility.[3] However, its solubility is pH-dependent. In acidic conditions, the amino group becomes protonated, increasing its polarity and enhancing solubility in aqueous media.[3] Therefore, using a buffer with a slightly acidic pH may improve solubility. It is advisable to first dissolve the compound in a minimal amount of a polar aprotic solvent like DMSO before diluting it into the desired aqueous buffer.
4. How should I store my this compound solutions?
To maintain stability, solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed containers. To prevent degradation from light and oxidation, amber vials or tubes wrapped in foil are recommended. If possible, purging the container with an inert gas like argon or nitrogen before sealing can further prolong the solution's shelf life by displacing oxygen.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the handling and use of this compound solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - The final concentration exceeds the solubility limit in the aqueous system.- The pH of the buffer is not optimal for solubility. | - Decrease the final concentration of this compound.- Adjust the pH of the aqueous buffer to be more acidic to increase solubility.[3]- Increase the percentage of the initial organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. |
| Inconsistent experimental results | - Degradation of the this compound stock solution.- Incomplete dissolution of the compound. | - Prepare fresh stock solutions for critical experiments.- Use sonication or gentle warming to ensure complete dissolution in the initial solvent.- Visually inspect for any undissolved particulate matter before use. |
| Formation of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | - Oxidative or photolytic degradation of the compound. | - Prepare solutions fresh and protect them from light and air.[4]- Use high-purity solvents and degas them before use to remove dissolved oxygen.- Consider adding an antioxidant to the solvent system if compatible with the experimental design. |
| Low bioavailability or in-vivo efficacy | - Poor solubility at physiological pH.- Rapid metabolism or degradation in the biological system. | - Explore formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based delivery systems.- Investigate potential metabolic pathways, such as oxidative deamination, to inform the design of more stable analogs. |
IV. Experimental Protocols and Methodologies
To ensure reproducible and reliable results, the following detailed protocols are provided for key experimental workflows.
Protocol 1: Preparation of a Stabilized Stock Solution
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]
-
Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.
-
Initial Dissolution: Add a minimal volume of high-purity, anhydrous DMSO to the vial.
-
Solubilization: Gently vortex or sonicate the mixture until the solid is completely dissolved. A brief, gentle warming (not to exceed 40°C) can be applied if necessary.
-
Inert Atmosphere: If long-term storage is intended, gently purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds.
-
Storage: Tightly cap the vial, wrap it in paraffin film, and store it at -20°C or -80°C, protected from light.
Protocol 2: Assessing Solution Stability by HPLC
-
Solution Preparation: Prepare a solution of this compound in the solvent system of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC method to determine the initial peak area of the parent compound.
-
Incubation: Aliquot the solution into several vials and store them under the desired test conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will provide a quantitative measure of the compound's stability in that specific solvent system.
V. Visualization of Key Concepts
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent system for this compound.
Diagram 2: Potential Degradation Pathway
Caption: A simplified representation of the potential oxidative degradation pathway of this compound.
VI. Quantitative Data Summary
While specific solubility data for this compound is not extensively published, the following table provides a qualitative summary based on the known properties of structurally similar compounds and general principles of solubility.
| Solvent System | Qualitative Solubility | Stability Considerations |
| Water | Low[3] | pH-dependent; risk of oxidation. |
| Aqueous Buffers (Acidic pH) | Moderate[3] | Improved solubility due to protonation of the amino group. |
| Aqueous Buffers (Neutral/Alkaline pH) | Low to Very Low | May lead to precipitation. |
| Ethanol, Methanol | Soluble[3] | Generally good, but risk of oxidation still present. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble[3] | Excellent for stock solutions; hygroscopic, so use anhydrous grade. |
| Dimethylformamide (DMF) | Highly Soluble | Good for stock solutions; handle with care due to toxicity. |
VII. References
-
8-Aminoquinoline | Solubility of Things. (n.d.). Retrieved from [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future Role as Broad-Spectrum Antiprotozoal Drugs. Current Opinion in Infectious Diseases, 19(6), 623-631.
-
8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem. (n.d.). Retrieved from [Link]
-
8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. (n.d.). Retrieved from [Link]
-
8-Aminoquinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC - PubMed Central. (2022). Retrieved from [Link]
-
Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols - PMC. (n.d.). Retrieved from [Link]
-
The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. (n.d.). Retrieved from [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC - NIH. (2021). Retrieved from [Link]
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - NIH. (n.d.). Retrieved from [Link]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Buy this compound (EVT-396433) | 53867-95-1 [evitachem.com]
- 2. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 8-Aminoquinolin-4-ol for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development professionals tasked with the multi-gram synthesis of 8-Aminoquinolin-4-ol. As a critical intermediate for various therapeutic agents, including antimalarial and anticancer candidates, a robust and scalable synthesis is paramount for advancing preclinical research.[1][2] This document provides a comprehensive, experience-driven framework for executing this synthesis, focusing on common challenges, troubleshooting, and optimization strategies.
Section 1: Strategic Overview of the Synthesis Pathway
The most reliable and scalable approach for synthesizing this compound is a multi-step process beginning with the Gould-Jacobs reaction , followed by a nitro group reduction.[3][4] This pathway offers advantages in terms of starting material availability and control over the introduction of the C8-amino functionality.
The selected three-step route is as follows:
-
Condensation: Reaction of 2-nitroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((2-nitroanilino)methylene)malonate.
-
Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to yield 8-nitroquinolin-4-ol. This is the most critical and challenging step in the sequence.[5]
-
Reduction: Selective reduction of the nitro group to the desired amine, yielding the final product, this compound.
Below is a workflow diagram illustrating the synthetic strategy.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable method for preparing this compound? A1: The Gould-Jacobs reaction pathway, starting from 2-nitroaniline and DEEM, followed by reduction, is the most established and scalable method.[6] This approach strategically places a nitro group at the 8-position, which serves as a reliable precursor to the required amino group. Alternative routes, such as direct amination of a pre-formed quinoline ring, are often less efficient and present significant regioselectivity challenges.
Q2: Why is the thermal cyclization step so challenging to scale up? A2: The thermal cyclization requires extremely high temperatures, typically exceeding 250 °C, to overcome the activation energy for the 6-electron electrocyclization.[7] On a larger scale, achieving uniform heating is difficult. Localized overheating in the reaction vessel can lead to charring and decomposition of the material, drastically reducing the yield and complicating purification.[5] Furthermore, the high-boiling solvents required, such as Dowtherm A or mineral oil, are difficult to remove completely from the product and pose handling challenges at scale.[5]
Q3: What are the critical safety precautions for this synthesis? A3: This synthesis involves several hazards that require strict safety protocols:
-
Reagents: 2-nitroaniline is toxic and a suspected carcinogen. 3-Aminophenol, if used in other routes, is also toxic.[8][9] Diethyl malonate can cause serious eye irritation.[10] Always handle these chemicals in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.
-
High Temperatures: The cyclization step involves temperatures well above the autoignition point of many common lab solvents. Use a heating mantle connected to a PID controller for precise temperature control. Ensure all glassware is inspected for cracks or defects. A blast shield is highly recommended.
-
Reduction Step: Catalytic hydrogenation involves flammable hydrogen gas and a pyrophoric catalyst (e.g., Palladium on carbon). Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Reductions using tin(II) chloride are performed in acidic conditions and require careful handling of corrosive reagents.
Q4: What analytical techniques are essential for monitoring this synthesis? A4:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for routine reaction monitoring. A typical mobile phase for analyzing the condensation and cyclization steps is a mixture of ethyl acetate and hexanes. For the more polar final product, a system containing methanol in dichloromethane is effective.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity of the final product, a reverse-phase HPLC method is recommended.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the intermediates and the final product.[12]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the products at each stage, providing confidence in the reaction's progress.[13][14]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis scale-up.
Step 1: Condensation (2-Nitroaniline + DEEM)
Q: My condensation reaction is slow or provides a low yield of the anilidomethylenemalonate intermediate. What's going wrong? A: The primary cause is often insufficient removal of the ethanol byproduct, which can push the reaction equilibrium back towards the starting materials.
-
Probable Cause 1: Inadequate Temperature. The reaction typically requires a temperature of 100-130 °C to proceed at a reasonable rate.[7] Ensure your reaction temperature is within this range.
-
Probable Cause 2: Inefficient Ethanol Removal. On a larger scale, simple heating may not be sufficient to drive off the ethanol.
-
Solution: After an initial heating period (1-2 hours), apply a gentle vacuum to the reaction flask while maintaining the temperature. This will effectively remove the ethanol and drive the reaction to completion. Monitor the disappearance of the 2-nitroaniline starting material by TLC.
Step 2: Thermal Cyclization
Q: During the high-temperature cyclization, my reaction mixture is turning black and I'm getting a low yield of 8-nitroquinolin-4-ol. How can I prevent this decomposition? A: This is a classic scale-up problem related to heat transfer. Charring indicates decomposition due to excessive or uneven heating.
-
Probable Cause 1: Local Hotspots. Direct heating of a large flask with a heating mantle can create hotspots on the glass surface, causing localized decomposition.
-
Solution 1: Mechanical Stirring. Vigorous overhead mechanical stirring is essential. A magnetic stir bar is insufficient for ensuring homogenous temperature distribution in viscous, large-volume reactions. Efficient stirring ensures that material is not "cooking" on the hot surface of the flask.
-
Solution 2: Use of High-Boiling Solvent. Performing the reaction in a high-boiling, inert solvent like Dowtherm A or mineral oil provides a more uniform heating medium.[5] The solvent acts as a heat sink, preventing rapid temperature fluctuations and hotspots. Be aware that these solvents require high-vacuum distillation for removal.
-
Solution 3: Microwave-Assisted Synthesis. If equipment is available, microwave-assisted synthesis is an excellent alternative. It provides rapid and uniform heating throughout the reaction volume, significantly reducing reaction times and often improving yields by minimizing decomposition pathways.[7]
Q: The cyclization reaction is not going to completion, even after prolonged heating. What factors can I adjust? A: Incomplete cyclization usually points to an insufficient energy input or steric hindrance.
-
Probable Cause: Temperature is Too Low. The energy barrier for this electrocyclization is substantial.[7] You may need to cautiously increase the temperature in 20 °C increments, monitoring for decomposition.
-
Solution: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mixture, not just the heating mantle surface. If using a solvent like Dowtherm A, ensure the reflux temperature is reached and maintained. For particularly stubborn substrates, a higher boiling solvent might be necessary, but this increases the risk of decomposition.
Step 3: Nitro Group Reduction
Q: My reduction of 8-nitroquinolin-4-ol is incomplete or results in a complex mixture of side products. Which reduction method is most reliable? A: The choice of reducing agent is critical for achieving a clean conversion without affecting the quinoline ring system.
-
Method 1: Tin(II) Chloride (SnCl₂·2H₂O). This is a classic and reliable method. The reaction is typically run in ethanol or ethyl acetate. The primary challenge is the work-up, which involves neutralizing a large amount of acid and dealing with tin salts. To improve the work-up, after neutralization, a filtration through a pad of celite can help remove the tin hydroxides.
-
Method 2: Catalytic Hydrogenation. Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is often a cleaner method. It avoids metal salt byproducts. However, you must carefully screen conditions to prevent over-reduction of the quinoline ring.
-
Troubleshooting: If the reaction is incomplete, it could be due to catalyst poisoning or insufficient reagent. For SnCl₂, add additional portions of the reagent. For hydrogenation, ensure the catalyst is active and the system is free of potential poisons (like sulfur-containing impurities).
Purification
Q: The final product, this compound, is poorly soluble and difficult to purify. What is the best strategy? A: The amphoteric nature and low solubility of this compound can make purification challenging.
-
Probable Cause: The product may be contaminated with inorganic salts from the work-up or unreacted starting materials.
-
Solution 1: Acid-Base Extraction. Exploit the amphoteric nature of the molecule. Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). The phenolic hydroxyl group will deprotonate, forming a soluble salt. Filter the solution to remove any base-insoluble impurities. Then, carefully acidify the filtrate with an acid like HCl or acetic acid. The product will precipitate out as the pH is lowered. Collect the solid by filtration and wash thoroughly with deionized water and then a non-polar solvent like ether to remove residual organic impurities.
-
Solution 2: Recrystallization. If the product is sufficiently pure after the initial work-up, recrystallization can be effective. Solvents like ethanol, aqueous ethanol, or dimethylformamide (DMF) are often suitable.[15] The key is to perform test recrystallizations on a small scale to identify the optimal solvent system.
Section 4: Experimental Protocols & Data
Protocol 1: Synthesis of Diethyl 2-((2-nitroanilino)methylene)malonate
-
In a round-bottom flask equipped with a reflux condenser and overhead stirrer, combine 2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).
-
Heat the mixture to 120 °C with stirring for 2 hours. Ethanol will begin to distill from the reaction.
-
After 2 hours, apply a gentle vacuum to the system to facilitate the removal of the remaining ethanol. Maintain the temperature and continue heating for an additional 1-2 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the 2-nitroaniline spot is consumed.
-
Cool the reaction mixture to room temperature. The product, a viscous oil or solid, can often be used in the next step without further purification.
Protocol 2: Thermal Cyclization to 8-Nitroquinolin-4-ol
-
Place the crude diethyl 2-((2-nitroanilino)methylene)malonate from the previous step into a large, robust round-bottom flask equipped with an overhead mechanical stirrer and a short-path distillation head.
-
Add a high-boiling solvent such as Dowtherm A (approx. 2-3 times the weight of the starting malonate).
-
Slowly heat the mixture with vigorous stirring. The temperature should be gradually increased to over 250 °C.
-
Maintain this temperature and observe for the distillation of ethanol, which indicates the cyclization is proceeding. The reaction can take several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. The product will often precipitate from the solvent upon cooling.
-
Isolate the solid by filtration and wash thoroughly with a non-polar solvent like hexanes or toluene to remove the Dowtherm A.
Table 1: Comparison of Cyclization Methodologies
| Parameter | Conventional Heating (Dowtherm A) | Microwave-Assisted Synthesis |
| Temperature | > 250 °C[5] | 200 - 250 °C[7] |
| Reaction Time | 2 - 6 hours | 15 - 45 minutes[7] |
| Typical Yield | 50 - 70% | 65 - 85% |
| Key Advantage | Established, requires standard equipment | Rapid, uniform heating, higher yields |
| Key Disadvantage | Difficult heat control, charring risk[5] | Requires specialized equipment |
Protocol 3: Reduction to this compound
-
Suspend 8-nitroquinolin-4-ol (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 78 °C) for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and slowly neutralize by adding a saturated solution of sodium bicarbonate or concentrated NaOH until the pH is ~8. Caution: Exothermic reaction.
-
A precipitate (tin salts and product) will form. Filter the entire mixture through a pad of celite.
-
Wash the celite pad thoroughly with hot ethanol or methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via the acid-base workup described in the troubleshooting section.
Section 5: Visualization of Key Processes
Troubleshooting Low Cyclization Yield
The following decision tree can guide the optimization process for the critical thermal cyclization step.
Caption: Decision tree for troubleshooting the thermal cyclization step.
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Malecki, G., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]
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Al-Hiari, Y. M., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-599. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activities of 8-Hydroxyquinoline and 8-Aminoquinolin-4-ol
In the vast landscape of medicinal chemistry, the quinoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents.[1] Its versatility allows for functionalization at various positions, leading to a rich diversity of biological activities. This guide provides an in-depth, comparative analysis of two key quinoline derivatives: the extensively studied 8-hydroxyquinoline (8-HQ) and the less-characterized 8-Aminoquinolin-4-ol.
While 8-HQ is a well-documented bioactive compound, a notable scarcity of direct experimental data exists for this compound in publicly accessible literature. Therefore, this guide will first establish the known biological profile of 8-HQ and then, by applying established principles of structure-activity relationships (SAR), construct a scientifically-grounded, inferential profile for this compound. This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for future empirical investigation.
Part 1: 8-Hydroxyquinoline (8-HQ) - The Archetypal Chelator
8-Hydroxyquinoline is a bicyclic compound featuring a pyridine ring fused to a phenol.[2] Its defining characteristic is the peri-positioning of the C8-hydroxyl group and the N1-nitrogen atom, which creates a powerful bidentate chelation site for a wide range of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[3][4] This ability to sequester and interact with essential metal ions is the cornerstone of its diverse biological activities.[4][5]
Key Biological Activities of 8-HQ:
-
Antimicrobial Activity: 8-HQ exhibits broad-spectrum antibacterial and antifungal properties.[2] The primary mechanism is believed to be the chelation of essential trace metals required for microbial enzyme function, thereby disrupting metabolism and inhibiting growth.[4] The 8-HQ-metal complex itself can be the toxic agent, possessing enhanced lipophilicity that allows it to penetrate microbial cells more effectively than 8-HQ alone.
-
Anticancer Activity: The anticancer effects of 8-HQ are multifaceted. By chelating copper, it can act as a copper ionophore, transporting copper into cancer cells. This influx disrupts cellular redox homeostasis, leading to the generation of cytotoxic reactive oxygen species (ROS) and inducing apoptosis.[5] Furthermore, its ability to inhibit metalloenzymes crucial for cell proliferation contributes to its antiproliferative effects.[6]
-
Neuroprotective Activity: Metal dyshomeostasis is a key pathological feature of several neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[7] 8-HQ and its derivatives, like clioquinol, can cross the blood-brain barrier and modulate the distribution of metal ions like copper and zinc in the brain, restoring homeostasis and mitigating metal-induced oxidative stress and amyloid-β aggregation.[4][7]
The following diagram illustrates the fundamental mechanism of metal chelation by 8-Hydroxyquinoline, which underpins its biological functions.
Caption: Bidentate chelation of a metal ion by two 8-HQ molecules.
Part 2: this compound - An Inferential Profile Based on Structure
Direct biological data for this compound is sparse. However, we can deconstruct its structure into two key pharmacophores—the 8-aminoquinoline moiety and the 4-hydroxyquinoline (4-quinolone) core—to predict its likely biological activities.
Contribution of the 8-Aminoquinoline Moiety:
The replacement of the 8-hydroxyl group of 8-HQ with an 8-amino group preserves the critical N,N-bidentate chelation site. Studies comparing bis(8-aminoquinoline) and bis(8-hydroxyquinoline) ligands have shown that 8-aminoquinoline derivatives are also excellent chelators, with a particularly high selectivity for Cu(II) ions.[8] This suggests that this compound would retain the ability to interact with metal ions, a property central to many of the activities seen with 8-HQ. The 8-aminoquinoline scaffold is the basis for potent antimalarial drugs like primaquine, which require metabolic activation and can generate reactive oxygen species.[9]
Contribution of the 4-Hydroxyquinoline (4-Quinolone) Moiety:
The 4-hydroxyquinoline substructure is of immense significance. It exists in tautomeric equilibrium with its keto form, 4-quinolone . This 4-quinolone core is the foundational pharmacophore for the entire class of quinolone antibiotics, including the highly successful fluoroquinolones.[10][11][12] The primary mechanism of action for these antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[10]
The presence of this core in this compound strongly implies a potential for potent, direct antibacterial activity through a mechanism distinct from the general antimicrobial action of 8-HQ. SAR studies on quinolones have shown that substitutions on the benzene ring (positions 5-8) significantly modulate potency and spectrum.[13] While a C6-fluoro group is common, an amino group has also been shown to be compatible with good antibacterial activity, suggesting the 8-amino substituent could be favorable.[13]
Predicted Biological Profile of this compound:
Based on this analysis, this compound is hypothesized to be a multifunctional agent with a hybrid activity profile:
-
Potent Antibacterial Activity: Its primary activity is likely to be as a quinolone antibiotic, targeting bacterial DNA gyrase and/or topoisomerase IV. This would be a more specific and potent antibacterial mechanism than that of 8-HQ.
-
Metal Chelating Properties: It should retain the ability to chelate metal ions, particularly Cu(II), due to the 8-amino group and quinoline nitrogen. This could contribute to secondary antimicrobial effects, anticancer activity via ROS generation, and potential neuroprotective functions, similar to 8-HQ.
Part 3: Comparative Summary and Future Directions
The table below summarizes the comparison between the known activities of 8-hydroxyquinoline and the inferred potential of this compound.
| Feature | 8-Hydroxyquinoline (8-HQ) | This compound (Inferred Profile) |
| Primary Mechanism | Metal Ion Chelation[4] | Inhibition of Bacterial DNA Gyrase / Topoisomerase IV[10][11] |
| Secondary Mechanism | - | Metal Ion Chelation[8] |
| Primary Biological Activity | Broad-spectrum antimicrobial, anticancer, neuroprotective[2][5][7] | Potent, specific antibacterial[10][12] |
| Potential Activities | - | Anticancer, neuroprotective (via chelation) |
| Chelation Site | {N,O} bidentate donor set[3] | {N,N} bidentate donor set[8] |
| Metal Selectivity | Broad (Fe, Cu, Zn, etc.)[3] | Potentially higher selectivity for Cu(II)[8] |
Part 4: Experimental Workflows for Validation
To validate the inferred profile of this compound and conduct a direct comparison with 8-HQ, the following experimental workflows are recommended.
Workflow 1: Comparative Antimicrobial Susceptibility Testing
This workflow aims to determine and compare the minimum inhibitory concentrations (MIC) of both compounds against a panel of pathogenic bacteria.
Caption: Broth microdilution method for MIC determination.
Detailed Protocol: Broth Microdilution
-
Compound Preparation: Prepare stock solutions of 8-HQ and this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Inoculum Preparation: Culture bacteria in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Setup: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in MHB to test a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Controls: Include a positive control (wells with bacteria and no compound), a negative control (wells with broth only), and a solvent control (wells with bacteria and the highest concentration of solvent used).
-
Inoculation & Incubation: Add the standardized inoculum to each well. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Workflow 2: DNA Gyrase Inhibition Assay
This biochemical assay directly tests the hypothesis that this compound acts as a topoisomerase inhibitor.
-
Principle: Bacterial DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. An inhibitor will block this activity.
-
Reagents: Purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and assay buffer. Ciprofloxacin should be used as a positive control inhibitor.
-
Procedure: a. Set up reactions containing buffer, relaxed plasmid DNA, and varying concentrations of this compound, 8-HQ, or ciprofloxacin. b. Initiate the reaction by adding DNA gyrase and ATP. c. Incubate at 37°C for 1 hour. d. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Interpretation: Relaxed plasmid DNA moves slower on a gel than supercoiled DNA. In the absence of an effective inhibitor, the plasmid will become supercoiled and migrate faster. The concentration of the compound that inhibits this change by 50% (IC₅₀) can be determined. Strong inhibition by this compound, comparable to ciprofloxacin, would provide direct evidence for its mechanism of action.
Conclusion and Future Perspectives
8-Hydroxyquinoline is a foundational molecule whose biological activities are well-established and primarily driven by its potent metal chelating ability. In contrast, this compound remains largely unexplored. However, a rigorous analysis of its structure strongly suggests a dual-action profile, combining the metal-chelating properties of an 8-aminoquinoline with the potent DNA gyrase-inhibiting activity of a 4-quinolone.
This positions this compound as a highly compelling candidate for antimicrobial drug discovery. Its predicted mechanism of action is more specific and potent against bacteria than that of 8-HQ. The experimental workflows detailed here provide a clear path for researchers to empirically test these hypotheses. Future studies should focus on synthesizing this compound, performing direct comparative assays against 8-HQ, and exploring its activity against a broad panel of drug-resistant bacterial strains. Such research is essential to unlock the full therapeutic potential of this promising, yet overlooked, quinoline derivative.
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Gaggelli, E., et al. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. European Journal of Inorganic Chemistry, 2008(12), 1933-1940. Retrieved January 2, 2026, from [Link]
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Al-Rawashdeh, N. A. F., & Al-Qaisi, J. A. (2008). Synthesis of 8-hydroxyquinolines with amino and thioalkyl functionalities at position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598. Retrieved January 2, 2026, from [Link]
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Kadela-Tomanek, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10926. Retrieved January 2, 2026, from [Link]
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Gstach, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729-7745. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 8-Aminoquinolin-4-ol Analogs as Antimalarial Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-aminoquinolin-4-ol analogs, a class of compounds historically pivotal in the fight against malaria. We will delve into the critical structural features that govern their antimalarial efficacy, particularly against the liver stages of Plasmodium parasites, and explore the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimalarial therapeutics.
The Enduring Significance of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline core is the foundation of the only licensed drug class effective against the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for relapsing malaria.[1][2] Primaquine, the archetypal 8-aminoquinoline, has been a cornerstone of radical cure therapy for decades.[3][4] However, its clinical utility is hampered by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4] This critical safety liability has fueled extensive research into novel analogs with improved therapeutic windows. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of safer and more effective antimalarials.
Deconstructing the 8-Aminoquinoline Pharmacophore: A Guide to SAR
The antimalarial activity of this compound analogs is not inherent to the parent molecule but is rather a consequence of metabolic activation.[5][6] This biotransformation, primarily mediated by cytochrome P450 enzymes (CYP2D6 in particular), generates reactive metabolites that are thought to exert their parasiticidal effects through the induction of oxidative stress.[7][8] The following sections dissect the key structural components of the 8-aminoquinoline scaffold and their influence on antimalarial potency and toxicity.
The Quinoline Core: Substitutions that Shape Activity
The quinoline ring system is a critical anchor for the pharmacophore. Modifications at various positions have profound effects on the compound's biological profile:
-
Position 4: The introduction of a hydroxyl group to form the this compound scaffold can modulate the electronic properties of the quinoline ring, potentially influencing its interaction with metabolic enzymes and parasitic targets. The presence of a methyl group at this position, as seen in some analogs, has been shown to yield active compounds.[9]
-
Position 6: The presence of a methoxy group at the 6-position is a hallmark of many active 8-aminoquinolines, including primaquine and tafenoquine.[5] This substituent is considered crucial for optimal activity, likely by influencing the metabolic activation pathway.[10] Replacement of the methoxy group with an ethoxy group has been observed to decrease activity.[10]
-
Positions 2, 3, and 5: Substitution at these positions generally leads to a reduction in both activity and toxicity.[9] For instance, the introduction of a methyl group at the 2, 3, or 5-position diminishes the antimalarial efficacy.[9] However, some studies have explored substitutions at the 5-position with alkoxy or phenoxy groups, leading to analogs with potent antimalarial activity.[7]
-
Position 7: The introduction of a chloro group at the 7-position is a common feature in the related 4-aminoquinoline antimalarials, such as chloroquine, and is optimal for their activity.[11] However, in the context of 8-aminoquinolines, substitutions at this position are generally detrimental to activity.
The 8-Amino Side Chain: A Key Determinant of Potency and Pharmacokinetics
The nature of the alkylamino side chain at the 8-position is a critical determinant of the molecule's antimalarial activity and pharmacokinetic properties.
-
Chain Length: The length of the diaminoalkane chain significantly impacts efficacy. A pentyl chain (five carbon atoms) between the two nitrogen atoms is generally considered optimal for potent antimalarial activity.[10]
-
Terminal Amino Group: A primary terminal amino group is essential for maximum activity and is associated with lower toxicity compared to a tertiary amino group.[10] For example, primaquine, with its primary terminal amine, is more effective and less toxic than its predecessor, pamaquine, which possesses a tertiary terminal amine.[10]
Comparative Antimalarial Activity of 8-Aminoquinoline Analogs
The following table summarizes the in vitro antimalarial activity (IC50 values) of representative 8-aminoquinoline analogs against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. This data provides a quantitative basis for comparing the potency of different structural modifications.
| Compound/Analog | Modification(s) | P. falciparum Strain | IC50 (ng/mL) | Reference |
| Primaquine | (Reference Compound) | - | - | [3] |
| Tafenoquine | 8-(4-amino-1-methylbutyl)amino-2,6-dimethoxy-4-methyl-5-(trifluoromethyl)quinoline | K1 (CQR) | - | [3] |
| N4-(2-tert-butyl-6-methoxy-5-(pentyloxy)quinolin-8-yl)-pentane-1,4-diamine | 2-tert-butyl, 5-pentyloxy | D6 (CQS) | 20 | [2] |
| W2 (CQR) | 22 | [2] | ||
| 2-tert-butylprimaquine | 2-tert-butyl | - | 39 | [2] |
| 8-Aminoquinoline-Uracil Metal Complexes (general range) | Complexed with Mn, Cu, Ni | K1 (CQR) | 100-1000 | [3] |
Experimental Protocols for Evaluation
The evaluation of novel this compound analogs relies on a suite of standardized in vitro and in vivo assays. The following sections provide an overview of the key experimental workflows.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This high-throughput assay is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.[5][12]
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus serving as a marker for parasite growth.[5]
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes at a defined parasitemia and hematocrit.
-
Drug Dilution: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Assay Plate Preparation: In a 96-well plate, parasite culture is added to wells containing the serially diluted compounds.
-
Incubation: The plate is incubated for 72 hours under conditions that support parasite growth (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: After incubation, the red blood cells are lysed by freezing at -80°C. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Reading: The fluorescence is read using a microplate reader, and the IC50 values are calculated from the dose-response curves.
CYP-Mediated Metabolism Assay
Understanding the metabolic profile of 8-aminoquinoline analogs is crucial for predicting their in vivo efficacy and toxicity.[7][13]
Principle: The test compound is incubated with human liver microsomes, which are rich in CYP enzymes, to assess its metabolic stability and identify the resulting metabolites.[5]
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation: The test compound is added to the reaction mixture and incubated at 37°C.
-
Sample Analysis: Aliquots are taken at various time points, and the reaction is quenched. The samples are then analyzed by LC-MS/MS to quantify the disappearance of the parent compound and the formation of metabolites.
Reactive Oxygen Species (ROS) Production Assay
The generation of ROS is believed to be a key mechanism of action for 8-aminoquinolines.[4][8]
Principle: Fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), are used to detect intracellular ROS production. H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Loading: Parasite-infected red blood cells are incubated with H2DCFDA.
-
Compound Treatment: The cells are then treated with the test compound.
-
Fluorescence Measurement: The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorescence microplate reader or flow cytometry.
Visualizing Key Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.
Caption: Hypothesized mechanism of action of 8-aminoquinolines.
Caption: Summary of key structure-activity relationships.
Conclusion and Future Directions
The this compound scaffold remains a promising starting point for the development of novel antimalarial agents with activity against the challenging liver stages of Plasmodium. A thorough understanding of the SAR is essential for guiding medicinal chemistry efforts to optimize potency while mitigating the inherent risk of hemolysis. Future research should focus on developing analogs with metabolic profiles that favor the generation of efficacious, non-toxic metabolites. The integration of in silico modeling with the robust experimental protocols outlined in this guide will be instrumental in accelerating the discovery of the next generation of 8-aminoquinoline-based antimalarials.
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Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (1981). Bulletin of the World Health Organization, 59(3), 459–462. [Link]
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MOA of Antimalarials, SAR of 4- amino and 8-amino quinolines as per PCI syllabus. (2020, April 20). YouTube. [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2017). ACS Omega, 2(10), 7034–7049. [Link]
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Novel 4-aminoquinoline analogues as antimalarial agents: A review. (n.d.). Scholars Research Library. Retrieved January 2, 2026, from [Link]
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Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (2022). Liverpool School of Tropical Medicine. [Link]
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Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. (1981). Bulletin of the World Health Organization, 59(3), 459–462. [Link]
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Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. (n.d.). UKRI. Retrieved January 2, 2026, from [Link]
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4-aminoquinoline analogues and its platinum (II) complexes as antimalarial agents. (2011). Biomedicine & Pharmacotherapy, 65(6), 488–491. [Link]
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Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2017). ACS Omega, 2(10), 7034–7049. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022). Molecules, 27(15), 4984. [Link]
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4-Substituted Quinolines: Structure Activity Relationship. (n.d.). Pharmacy 180. Retrieved January 2, 2026, from [Link]
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4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. (2022). Mini-Reviews in Medicinal Chemistry, 22(19), 2535–2553. [Link]
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Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. (2022). Medicinal Chemistry Research, 31(4), 652–665. [Link]
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8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026, from [Link]
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Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. (2022). European Journal of Medicinal Chemistry, 235, 114285. [Link]
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CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. (2012). Malaria Journal, 11, 259. [Link]
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A Comparative Guide to the In Vitro Validation of 8-Aminoquinolin-4-ol's Antimalarial Activity
This guide provides a comprehensive framework for the in vitro validation of 8-Aminoquinolin-4-ol, a novel compound within the critical 8-aminoquinoline class of antimalarials. We will objectively compare its potential performance profile with established alternatives, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial discovery.
Introduction: The Strategic Importance of 8-Aminoquinolines
The 8-aminoquinoline class of antimalarials holds a unique and indispensable position in the global fight against malaria. Unlike most other antimalarials that target the blood stages of the parasite, 8-aminoquinolines, such as the prototypical drug primaquine, are active against the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale.[1] These hypnozoites are responsible for the relapse of malaria weeks or months after the initial infection, making their eradication a cornerstone of radical cure.[2] Furthermore, this class exhibits activity against the sexual stages (gametocytes) of P. falciparum, which is crucial for blocking malaria transmission.[1]
However, the clinical utility of established 8-aminoquinolines is hampered by the risk of severe hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, a genetic condition common in malaria-endemic regions.[3] This critical safety liability drives the search for safer, more effective analogs. This compound represents one such candidate, and its rigorous in vitro validation is the essential first step in determining its potential. This guide outlines the necessary comparative assays to build a comprehensive preclinical data package.
Section 1: Comparative In Vitro Efficacy Against P. falciparum
The initial step in validating any new antimalarial is to determine its intrinsic potency against the parasite. This is achieved by calculating the 50% inhibitory concentration (IC50), the concentration of the drug that reduces parasite growth by half. For a robust assessment, this compound must be tested against a panel of P. falciparum strains with varying drug-resistance profiles.
Causality Behind Strain Selection: Using only a drug-sensitive strain (like NF54 or 3D7) can be misleading. The true potential of a new compound is revealed by its activity against multi-drug resistant strains (like K1, W2, or Dd2), which are prevalent in clinical settings. This approach allows for the early identification of potential cross-resistance with existing drugs. For instance, many 8-aminoquinolines have shown efficacy against chloroquine-resistant strains, suggesting a distinct mechanism of action.[4]
Table 1: Representative In Vitro Antimalarial Activity of 8-Aminoquinolines and Comparators
| Compound | Class | P. falciparum Strain | IC50 (nM) [Mean ± SD] | Reference |
| 8-Aminoquinoline Analog (Representative) | 8-Aminoquinoline | D6 (CQS) | 75 ± 15 | [4] |
| W2 (CQR) | 60 ± 10 | [4] | ||
| Primaquine | 8-Aminoquinoline | D6 (CQS) | >1000 | [4] |
| W2 (CQR) | >1000 | [4] | ||
| Chloroquine | 4-Aminoquinoline | D6 (CQS) | 8 ± 2 | [4] |
| W2 (CQR) | 250 ± 50 | [5] | ||
| Artemisinin | Artemisinin | 3D7 (CQS) | 5 - 10 | [6] |
Note: Data for a representative, potent 8-aminoquinoline analog is used to provide a benchmark for this compound. CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant.
Section 2: Elucidating the Mechanism of Action
Understanding how a drug kills the parasite is fundamental to predicting its clinical behavior, resistance potential, and spectrum of activity. While the precise mechanism of 8-aminoquinolines has been debated, two leading hypotheses provide a framework for investigation.
Hypothesis 1: Interference with Heme Detoxification
During its growth in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Drugs like chloroquine act by binding to heme and preventing this polymerization, leading to a toxic buildup.[7] Several potent 8-aminoquinoline analogs, in contrast to the parent compound primaquine, have been shown to be effective inhibitors of this process, suggesting a potential mode of action for their blood-stage activity.[4][8]
Hypothesis 2: Oxidative Stress via Metabolic Activation
The primary hypothesis, particularly for the liver and gametocyte stages, is that 8-aminoquinolines are prodrugs that require metabolic activation by host or parasite enzymes (like Cytochrome P450s) into reactive quinone-imine metabolites.[2][9] These metabolites can then undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals.[2] This sudden increase in oxidative stress overwhelms the parasite's antioxidant defenses, leading to cell death. This proposed mechanism is distinct from most blood-stage schizonticides and explains the unique activity profile of this drug class.
Caption: Proposed ROS-mediated mechanism of 8-aminoquinolines.
A key organelle implicated in this process is the parasite's mitochondrion, which is involved in redox reactions and is a primary target for oxidative damage.[10] Assays that measure mitochondrial health, such as mitochondrial membrane potential, are therefore highly relevant for mechanistic studies.[11]
Section 3: Assessing Cytotoxicity and the Selectivity Index
A potent antimalarial is only useful if it is significantly more toxic to the parasite than to human cells. In vitro cytotoxicity screening against mammalian cell lines is a non-negotiable step to estimate this therapeutic window.
Rationale for Cell Line Choice: A hepatic cell line like HepG2 is particularly relevant for 8-aminoquinolines, as the liver is the site of drug metabolism and the location of the dormant parasite stages they are designed to kill.[12][13] Using a second, unrelated cell line (e.g., HEK293T, a kidney cell line, or MRC5, a lung fibroblast line) provides a broader view of potential off-target toxicity.[14]
The Selectivity Index (SI) is a critical calculated value that quantifies this therapeutic window. It is the ratio of the drug's toxicity to host cells (CC50) to its activity against the parasite (IC50).
SI = CC50 (Host Cell) / IC50 (Parasite)
A higher SI value is desirable, as it indicates greater selectivity for the parasite. An SI > 10 is generally considered the minimum threshold for a compound to be considered a promising hit, with values > 100 being ideal for a lead candidate.
Table 2: Representative Cytotoxicity and Selectivity Index of Antimalarials
| Compound | CC50 on HepG2 (µM) | IC50 on P. falciparum (W2) (µM) | Selectivity Index (SI) | Reference |
| 8-Aminoquinoline Analog (Representative) | > 20 | 0.060 | > 333 | [4] |
| Primaquine | 221 | > 1.0 | < 221 | [15] |
| Chloroquine | > 100 | 0.250 | > 400 | [5][15] |
Section 4: Core Experimental Protocols
The following protocols provide a standardized workflow for the comprehensive in vitro validation of this compound. The overall process is designed to be self-validating through the inclusion of appropriate positive and negative controls at every stage.
Caption: A logical workflow for in vitro antimalarial validation.
Protocol 4.1: Continuous Culture of Asexual P. falciparum Erythrocytic Stages
This protocol, adapted from Trager and Jensen, is the foundation for all subsequent assays.[16]
-
Materials:
-
Complete Medium (CM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 10 mg/L gentamicin.
-
Human erythrocytes (blood group O+) washed three times in incomplete RPMI.
-
P. falciparum strains (e.g., NF54, K1).
-
Sterile, non-pyrogenic flasks and tubes.
-
Gas mixture: 5% CO₂, 5% O₂, 90% N₂.
-
37°C incubator.
-
-
Procedure:
-
Prepare a parasite suspension in a culture flask at 2% parasitemia and 5% hematocrit (percentage of red blood cells in the total volume) in CM.
-
Place the flask in a sealed chamber or incubator flushed with the gas mixture at 37°C.
-
Change the medium daily. Aspirate the old medium carefully without disturbing the settled erythrocyte layer and replace it with fresh, pre-warmed CM.
-
Monitor parasitemia every 48 hours by preparing a thin blood smear, fixing with methanol, and staining with 10% Giemsa solution.
-
When parasitemia reaches 5-8%, sub-culture the parasites by diluting the infected erythrocytes with fresh, washed erythrocytes and CM to bring the parasitemia back down to 1-2%.
-
Protocol 4.2: SYBR Green I-Based Fluorescence Assay for IC50 Determination
This is a high-throughput method for assessing parasite viability based on the quantification of parasitic DNA.
-
Materials:
-
Synchronized ring-stage P. falciparum culture at 1% parasitemia and 2% hematocrit.
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
SYBR Green I dye (10,000x stock in DMSO), diluted to 2x final concentration in lysis buffer.
-
Black, 96-well flat-bottom plates.
-
Test compounds and control drugs (Chloroquine, Artemisinin) serially diluted.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
-
Procedure:
-
Add 100 µL of the parasite culture to each well of the 96-well plate.
-
Add 100 µL of serially diluted compounds to the test wells. Add 100 µL of CM to negative control wells (uninhibited growth) and 100 µL of a known lethal drug concentration to positive control wells (background).
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, carefully remove 100 µL of the supernatant.
-
Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using the plate reader.
-
Calculate the percentage of parasite growth inhibition relative to the negative control and plot the values against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol 4.3: MTT Assay for Mammalian Cell Cytotoxicity (CC50 Determination)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17]
-
Materials:
-
HepG2 cells.
-
Culture medium: Eagle's Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Clear, 96-well flat-bottom plates.
-
Test compounds and a control toxin (e.g., doxorubicin).
-
Absorbance plate reader (570 nm).
-
-
Procedure:
-
Seed 100 µL of HepG2 cell suspension (e.g., 1 x 10⁵ cells/mL) into each well and incubate for 24 hours to allow for cell attachment.
-
Remove the medium and add 100 µL of fresh medium containing serially diluted test compounds.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control wells and plot against the log of the drug concentration to determine the CC50 value.
-
Protocol 4.4: Mitochondrial Membrane Potential Assay using Rhodamine 123
This assay uses a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria. A loss of mitochondrial membrane potential (ΔΨm) results in decreased fluorescence, indicating mitochondrial dysfunction.[11]
-
Materials:
-
Synchronized trophozoite-stage P. falciparum culture.
-
Rhodamine 123 (RH123) stock solution (1 mg/mL in ethanol).
-
CCCP (a protonophore that collapses ΔΨm) as a positive control.
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Incubate parasite cultures with the test compound (at 5x and 10x IC50 concentrations) for a defined period (e.g., 6, 12, 24 hours). Include an untreated control and a CCCP-treated control (e.g., 10 µM for 30 min).
-
Harvest the parasites and wash them with PBS.
-
Resuspend the cells in PBS containing 1 µg/mL RH123.
-
Incubate in the dark at 37°C for 30 minutes.
-
Wash the cells twice with PBS to remove excess dye.
-
Analyze the fluorescence intensity of the parasite population using a flow cytometer (e.g., FITC channel). A rightward shift indicates healthy mitochondria, while a leftward shift indicates a loss of ΔΨm.
-
Conclusion
The in vitro validation of this compound requires a multi-faceted approach that extends beyond simple potency assessment. By systematically comparing its efficacy against resistant parasite strains, investigating its mechanism of action, and critically evaluating its selectivity index, researchers can build a robust, data-driven case for its advancement. The protocols and comparative framework outlined in this guide provide a logical and scientifically rigorous pathway to determine if this compound possesses a superior preclinical profile to existing 8-aminoquinolines, potentially offering a safer and more effective tool for the radical cure and transmission blocking of malaria.
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A Comparative Efficacy Analysis of 8-Aminoquinolin-4-ol and Primaquine in Antimalarial Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the antimalarial efficacy of the established drug, primaquine, and its metabolite, 8-Aminoquinolin-4-ol. We will delve into their mechanisms of action, comparative performance based on available data, safety profiles, and the experimental protocols essential for their evaluation.
Introduction: The Enduring Challenge of Malarial Relapse
Malaria, particularly infections caused by Plasmodium vivax and Plasmodium ovale, presents a unique therapeutic challenge due to the formation of dormant liver-stage parasites called hypnozoites. These hypnozoites can reactivate weeks, months, or even years after the initial infection, causing relapsing episodes of the disease.[1] For over 60 years, the 8-aminoquinoline drug primaquine has been the primary therapeutic agent for the "radical cure" of malaria, specifically targeting and eliminating these persistent liver forms.[2]
Primaquine itself is a prodrug, meaning it must be metabolized in the body to exert its therapeutic effect.[2] This metabolic activation is a critical factor influencing its efficacy and is central to our comparison. One of the key classes of metabolites are phenolic compounds, such as this compound, which are generated through enzymatic processes in the liver.[3] Understanding the activity of these metabolites is crucial for optimizing therapy and developing new, safer, and more effective 8-aminoquinoline drugs. This guide aims to synthesize the current understanding of primaquine and its metabolite, this compound, to provide a clear comparison of their roles in combating malaria.
Mechanism of Action: A Tale of Metabolic Activation
The precise molecular mechanism of primaquine is not fully elucidated, but it is widely accepted that its activity is dependent on metabolic biotransformation.[1][4] The parent compound, primaquine, has little intrinsic antimalarial activity.[5] Its efficacy is unlocked through metabolism, primarily by the cytochrome P450 enzyme CYP2D6 in the liver.[3][4][6]
This process generates several metabolites, including hydroxylated derivatives like this compound. These active metabolites are believed to act as potent oxidizing agents.[4] They interfere with the parasite's mitochondrial function and electron transport chain, leading to the generation of reactive oxygen species (ROS).[4][7] This surge of oxidative stress within the parasite is thought to damage vital cellular components like DNA, proteins, and lipids, ultimately leading to the death of the hypnozoite.[1][4]
The dependence on CYP2D6 for activation is a critical clinical consideration. Genetic variations (polymorphisms) in the CYP2D6 gene can lead to poor metabolism of primaquine, resulting in reduced efficacy and treatment failure. This underscores the importance of understanding the activity of the downstream metabolites themselves.
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Cross-validation of 8-Aminoquinolin-4-ol's biological targets
An In-Depth Guide to the Identification and Cross-Validation of Biological Targets for Novel Compounds: A Case Study of 8-Aminoquinolin-4-ol
In the landscape of modern drug discovery, the identification and validation of a compound's biological target are paramount. This process, often termed target deconvolution, is a critical step that bridges the gap between a promising chemical entity and a viable therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for researchers to navigate this complex process, using the novel scaffold this compound as a representative case.
Quinoline derivatives have long been recognized for their therapeutic potential, with established roles in antimalarial and anticancer applications. The 8-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry. However, for many novel derivatives like this compound, the precise molecular targets remain elusive. This guide eschews a simple listing of putative targets; instead, it details a robust, multi-pronged strategy for target discovery and subsequent cross-validation, reflecting the rigorous demands of contemporary pharmaceutical science.
The philosophy underpinning this guide is one of orthogonal validation. No single method is foolproof; therefore, we will layer computational, proteomic, and biophysical approaches to build a high-confidence case for target engagement. Each experimental choice is explained, providing the causal logic essential for adapting these protocols to other novel compounds.
Part 1: A Multi-Modal Strategy for Target Identification
The initial phase of target deconvolution requires casting a wide net to generate a list of potential protein interactors. We will employ a combination of in silico prediction and unbiased experimental screening to generate these primary hypotheses.
In Silico Target Prediction: Charting the Probable Landscape
Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses. These approaches leverage the chemical structure of this compound to predict potential protein targets based on ligand-based or structure-based similarity.
-
Ligand-Based Approaches: Tools like SwissTargetPrediction utilize the principle of chemical similarity, predicting targets based on the known interactions of structurally similar molecules.
-
Structure-Based Approaches (Reverse Docking): If a library of protein structures is available, reverse docking algorithms can computationally screen for potential binding pockets that accommodate this compound.
While these predictions are valuable for prioritizing experimental efforts, they are purely hypothetical and must be validated empirically.
Unbiased Proteomic Screening: Affinity Chromatography-Mass Spectrometry
To experimentally identify direct binding partners from the entire proteome, affinity chromatography coupled with mass spectrometry (MS) is a powerful, unbiased approach. The core principle involves immobilizing the compound of interest and using it as "bait" to capture interacting proteins from a cell lysate.
Caption: Workflow for affinity chromatography-mass spectrometry.
-
Probe Synthesis: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated Sepharose beads). A control bead set, where no compound is coupled, is critical.
-
Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anticancer effects are observed) and prepare a native protein lysate using a non-denaturing lysis buffer.
-
Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel.
-
Washing: Perform a series of stringent washes with buffer to remove proteins that bind non-specifically to the beads.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the compound-coupled beads with those from the control beads. True interactors should be significantly enriched in the experimental sample.
Part 2: Cross-Validation of Candidate Targets
Data from the initial discovery phase provides a list of candidate targets. The next critical step is to cross-validate these "hits" using orthogonal methods to confirm a direct, specific interaction and to demonstrate target engagement in a cellular context.
Biophysical Validation of Direct Binding
To confirm a direct physical interaction between this compound and a candidate protein, biophysical assays are the gold standard. We will employ two widely used techniques: Thermal Shift Assay and Surface Plasmon Resonance.
Principle: The binding of a ligand to a protein typically increases its thermal stability. TSA measures this change in the protein's melting temperature (Tm) in the presence of the compound.
-
Reagent Preparation: Purify the candidate protein. Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Assay Setup: In a 96-well PCR plate, mix the purified protein, the dye, and varying concentrations of this compound. Include a no-ligand (DMSO) control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature, monitoring the fluorescence at each step. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The Tm is the midpoint of this transition. A positive shift in Tm in the presence of this compound indicates direct binding.
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can determine binding kinetics (kon, koff) and affinity (KD).
Caption: The experimental workflow for Surface Plasmon Resonance.
Validation of Target Engagement in a Cellular Environment
Confirming a direct interaction with a purified protein is essential, but demonstrating that this interaction occurs within the complex milieu of a living cell is the ultimate goal. The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose.
Principle: Similar to the in vitro TSA, ligand binding stabilizes a target protein against thermal denaturation. In CETSA, intact cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein remaining is quantified.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat aliquots of the treated cells at a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantification: Analyze the amount of the specific candidate protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A successful target will show increased stability (i.e., more protein remains soluble at higher temperatures) in the drug-treated cells compared to the control cells.
Part 3: Comparison of Validation Methodologies
The orthogonal methods described provide complementary information. A successful cross-validation strategy leverages the strengths of each to build a compelling case.
| Method | Information Provided | Pros | Cons |
| Affinity Chromatography-MS | Unbiased list of potential binding partners | Unbiased, proteome-wide screen | Prone to false positives; requires chemical modification of the compound |
| Thermal Shift Assay (TSA) | Direct binding confirmation; Tm shift | High-throughput; relatively low cost | Requires purified protein; not all binding events cause a Tm shift |
| Surface Plasmon Resonance (SPR) | Direct binding; kinetics (kon, koff); affinity (KD) | Real-time, label-free; provides detailed kinetic data | Requires specialized equipment; protein immobilization can affect activity |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in live cells; cellular context | Gold standard for in-cell target validation | Lower throughput; requires a specific antibody for Western blot analysis |
Part 4: Downstream Functional Validation
Once a target has been identified and validated through biophysical and cellular engagement assays, the final step is to confirm that the interaction between this compound and the target is responsible for the compound's observed cellular phenotype (e.g., anti-proliferative effects). This is typically achieved through:
-
Enzymatic Assays: If the validated target is an enzyme (e.g., a kinase), a direct enzymatic assay should be performed to determine if this compound inhibits or activates its function.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to this compound after target knockdown, it provides strong evidence that the compound's efficacy is mediated through this target.
Caption: The logical progression from a candidate hit to a validated target.
By systematically applying this integrated workflow of discovery and orthogonal validation, researchers can confidently identify the biological targets of novel compounds like this compound, paving the way for rational drug development and a deeper understanding of their mechanism of action.
References
-
Title: Quinoline-based antimalarial agents Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: A review on quinoline derivatives as a promising scaffold for anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules Source: Nucleic Acids Research URL: [Link]
-
Title: The thermal shift assay: a simple, rapid method for the identification of protein ligands Source: Journal of Biomolecular Screening URL: [Link]
-
Title: Surface plasmon resonance (SPR): a comprehensive overview of its applications in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]
A Comparative Guide to the Efficacy of Quinolines: Evaluating 4-Aminoquinolines, 8-Aminoquinolines, and the Potential of Hybrid Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Evolving Challenge of Quinolines in Antimalarial Therapy
The quinoline ring system is the foundational scaffold for some of the most impactful chemotherapeutics in human history. From the discovery of quinine in the 17th century to the synthesis of chloroquine (CQ) during World War II, these compounds have been instrumental in the fight against malaria.[1] The 4-aminoquinoline class, in particular, became a cornerstone of malaria treatment due to its high efficacy against the blood stages of the Plasmodium parasite, affordability, and straightforward synthesis.[2] However, the relentless evolution of drug resistance in Plasmodium falciparum has severely compromised the utility of classical 4-aminoquinolines like chloroquine, necessitating a continuous search for novel, effective alternatives.[3]
This guide provides an in-depth comparison of the two principal classes of antimalarial aminoquinolines: the blood-stage schizonticidal 4-aminoquinolines and the exoerythrocytic (liver-stage) and gametocytocidal 8-aminoquinolines . We will dissect their distinct mechanisms of action, structure-activity relationships (SAR), and clinical profiles. Furthermore, we will address the specific case of 8-Aminoquinolin-4-ol , a hybrid structure for which direct comparative data is scarce. By leveraging established SAR principles, we will provide a theoretical assessment of its potential efficacy and outline the critical experimental workflows required to validate any novel quinoline-based therapeutic.
Section 1: The 4-Aminoquinoline Scaffold: Master of the Blood Stage
The archetypal 4-aminoquinolines, including chloroquine, amodiaquine (AQ), and piperaquine (PPQ), are renowned for their potent activity against the asexual erythrocytic stages of the malaria parasite, the stage responsible for clinical symptoms.[2]
Mechanism of Action: Disrupting Heme Detoxification
During its intraerythrocytic development, the parasite digests vast quantities of the host's hemoglobin within an acidic digestive vacuole to obtain essential amino acids.[4] This process releases large amounts of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as β-hematin).[4][5]
4-aminoquinolines are weak bases that accumulate to high concentrations within the acidic digestive vacuole. Here, they are believed to exert their primary effect by binding to free heme, forming a complex that prevents its polymerization into hemozoin.[6] The buildup of this toxic drug-heme complex is thought to disrupt membrane function and lead to oxidative stress, ultimately killing the parasite.[5][6]
Figure 1: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.
Structure-Activity Relationship (SAR) and Efficacy Profile
The efficacy of 4-aminoquinolines is dictated by specific structural features:
-
The 7-Chloro Group: A halogen, typically chlorine, at the 7-position of the quinoline ring is essential for high antimalarial potency.[6][7] This electron-withdrawing group is critical for the inhibition of hemozoin formation.[8] Studies have shown that 7-iodo and 7-bromo analogs can be as, or even slightly more, active than their 7-chloro counterparts, while 7-fluoro or 7-trifluoromethyl analogs are often less active, especially against resistant strains.[9][10]
-
The 4-Amino Side Chain: The flexible diaminoalkane side chain at the 4-position is crucial for activity.[7] Its basicity allows the molecule to accumulate in the acidic food vacuole. Modifications to this side chain can restore activity against chloroquine-resistant parasites. For instance, compounds with shortened side chains have shown retained activity against CQ-resistant isolates.[11] Amodiaquine, which incorporates a p-hydroxyanilino ring in its side chain, is more potent than chloroquine and remains effective against many CQ-resistant strains.[3]
| Compound | Chloroquine-Sensitive (e.g., 3D7) IC₅₀ (nM) | Chloroquine-Resistant (e.g., K1, W2) IC₅₀ (nM) | Key Features |
| Chloroquine | 5 - 15 | 40 - 500+ | The prototypical 4-aminoquinoline; widespread resistance.[12][13] |
| Amodiaquine | 3 - 10 | 15 - 80 | More potent than CQ against resistant strains; concerns over toxicity of metabolites.[3][5] |
| Piperaquine | 4 - 12 | 10 - 60 | A bisquinoline; potent against CQR strains, used in combination therapy (dihydroartemisinin-piperaquine).[13] |
Note: IC₅₀ values are approximate and can vary based on the specific parasite strain and assay conditions.
Section 2: The 8-Aminoquinoline Scaffold: Targeting Hidden Threats
8-aminoquinolines, with primaquine as the primary example, occupy a unique and critical niche in malaria treatment. They are the only widely available drugs that target the dormant liver stages (hypnozoites) of P. vivax and P. ovale, which are responsible for relapse infections.[14] They also possess activity against mature P. falciparum gametocytes, the sexual stages responsible for transmission to mosquitoes.[15]
Mechanism of Action: An Unresolved Picture
The precise mechanism of action for 8-aminoquinolines is not as well-defined as that of their 4-amino counterparts. It is believed that they do not primarily function by inhibiting hemozoin formation.[14] Instead, they are thought to act as redox-cycling compounds. After metabolic activation, they generate reactive oxygen species (ROS) that induce significant oxidative damage to parasite mitochondria and other essential cellular components.[16] This distinct mechanism explains their activity against different life cycle stages compared to 4-aminoquinolines.
Limitations and Efficacy Profile
The major drawback of 8-aminoquinolines is their potential to cause severe hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[16] This risk severely limits their widespread prophylactic use.
-
Primaquine: The only drug approved for the radical cure of relapsing malaria.[17] It shows weak activity against blood-stage parasites.[14]
-
Tafenoquine: A newer 8-aminoquinoline with a much longer half-life, allowing for single-dose radical cure. It carries the same risk of hemolysis in G6PD-deficient individuals.[17]
Numerous analogs have been synthesized to improve the therapeutic index, often by modifying the side chain or the quinoline ring to alter metabolic activation and reduce toxicity.[18][19]
Section 3: A Theoretical Assessment of this compound
The structure "this compound" implies an 8-amino group (characteristic of primaquine) and a 4-hydroxy (-ol) group. This is a significant departure from the classic 4-aminoquinoline pharmacophore, where a basic alkylamino side chain at the 4-position is critical for drug accumulation and activity.
-
Potential Mechanism: The presence of the 8-amino group suggests it might retain some of the redox-cycling properties of primaquine, potentially conferring activity against liver stages or gametocytes. The 4-hydroxy group, however, would make the molecule less basic than chloroquine. This would likely prevent the high levels of accumulation in the parasite's acidic digestive vacuole, suggesting it would be a poor inhibitor of hemozoin formation and thus have weak activity against blood-stage parasites .
-
Hypothesized Efficacy:
-
Blood Stage (Schizontocidal): Likely low. The lack of the 4-amino side chain would severely hamper the primary mechanism used by chloroquine and its analogs.
-
Liver Stage (Hypnozoitocidal): Possible, but speculative. Efficacy would depend on whether the overall structure can be metabolically activated to produce ROS, similar to other 8-aminoquinolines.
-
Transmission Blocking (Gametocytocidal): Possible, for the same reasons as liver-stage activity.
-
-
Toxicity: The 8-aminoquinoline scaffold is intrinsically linked to G6PD-related hemolytic toxicity. It is highly probable that this compound would carry a similar risk and would require careful toxicological evaluation.
Section 4: Experimental Protocols for Efficacy Evaluation
Evaluating a novel compound like this compound requires a standardized cascade of in vitro and in vivo assays. The following protocols represent industry-standard methods for assessing antimalarial efficacy.
Protocol 1: In Vitro Blood-Stage Antimalarial Assay (SYBR Green I Method)
This high-throughput assay quantifies parasite proliferation by measuring the fluorescence of a dye that intercalates with parasite DNA.
Causality and Rationale: This method is chosen for its sensitivity, reproducibility, and lack of reliance on radioisotopes. It provides a robust measure of a compound's ability to inhibit the growth of asexual blood-stage parasites. Using both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum is critical to determine the compound's activity spectrum and potential for overcoming resistance.
Step-by-Step Methodology:
-
Preparation: Serially dilute the test compound in 96-well plates. Prepare synchronized P. falciparum cultures (ring stage) at ~0.5% parasitemia and 2% hematocrit.
-
Incubation: Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compound. Include positive (no drug) and negative (uninfected erythrocytes) controls. Incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I dye to each well. Mix and incubate in the dark for 1 hour.
-
Quantification: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: High-level workflow for the SYBR Green I in vitro antimalarial assay.
Protocol 2: In Vitro Hemozoin Formation Inhibition Assay
This cell-free assay directly measures a compound's ability to interfere with the polymerization of heme into β-hematin (hemozoin).
Causality and Rationale: This mechanistic assay is crucial for quinoline-based compounds. A positive result strongly suggests a mechanism of action similar to that of chloroquine. It helps validate whether a compound's blood-stage activity is due to the disruption of heme detoxification.
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add the test compound at various concentrations.
-
Reaction Initiation: To each well, add a solution of hemin (monomeric heme) dissolved in a suitable solvent (e.g., DMSO), followed by an acetate buffer to induce polymerization.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 18-24 hours to allow for β-hematin formation.
-
Pelleting and Washing: Centrifuge the plate to pellet the insoluble β-hematin. Carefully remove the supernatant and wash the pellet with DMSO to remove any unreacted hemin.
-
Quantification: Dissolve the final β-hematin pellet in a basic solution (e.g., NaOH). Measure the absorbance at ~405 nm, which is proportional to the amount of hemozoin formed.
-
Analysis: Compare the absorbance in wells with the test compound to that of a no-drug control to calculate the percentage of inhibition and determine the IC₅₀.
Protocol 3: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
This is the standard primary in vivo test to assess the blood-stage activity of a potential antimalarial drug using a murine malaria model.
Causality and Rationale: An in vivo model is indispensable as it provides data on a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The Plasmodium berghei mouse model is a well-established and cost-effective system for initial efficacy screening.[20]
Step-by-Step Methodology:
-
Infection (Day 0): Inoculate groups of mice (e.g., Swiss albino mice) intravenously or intraperitoneally with P. berghei-infected erythrocytes.
-
Treatment (Days 0-3): Two hours post-infection, begin oral or parenteral administration of the test compound. Administer the drug once daily for four consecutive days (Day 0, 1, 2, and 3). Include a vehicle-treated control group and a positive control group (e.g., treated with chloroquine).
-
Monitoring (Day 4): On the fifth day (Day 4), collect thin blood smears from the tail of each mouse.
-
Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.
-
Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression for the treated groups relative to the vehicle control group. The dose that causes a 50% or 90% reduction in parasitemia (ED₅₀ and ED₉₀, respectively) can be calculated.
Figure 3: Workflow for the 4-day suppressive test for in vivo antimalarial efficacy.
Conclusion
The 4-aminoquinoline and 8-aminoquinoline scaffolds represent two distinct, yet complementary, classes of antimalarial agents. The 4-aminoquinolines are potent blood-stage agents whose efficacy is intrinsically linked to a 7-chloro substituent and a basic 4-amino side chain, which facilitate the disruption of heme detoxification. In contrast, 8-aminoquinolines target non-blood stages through a mechanism likely involving oxidative stress, but their utility is hampered by hemolytic toxicity.
A theoretical analysis of the novel structure This compound suggests it is unlikely to function as a classic 4-aminoquinoline due to the absence of the critical 4-amino side chain. Its potential activity may reside in the 8-aminoquinoline domain, targeting liver or sexual stages of the parasite, though this remains speculative without empirical data. The experimental protocols detailed herein provide a clear and robust pathway for researchers to evaluate the true efficacy of this and other novel quinoline analogs, guiding the rational design of the next generation of antimalarial drugs.
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- Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. (2001). Journal of Medicinal Chemistry.
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- 4-Aminoquinoline – Knowledge and References. Taylor & Francis.
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- An Exploration of the Structureactivity Relationships of 4Aminoquinolines: Novel Antimalarials with Activity Invivo. Oxford Academic.
- Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. (2012). PubMed Central.
- In vitro and in vivo models used for antimalarial activity: A brief review. (2025).
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- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. (2012). PubMed Central.
- Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. Benchchem.
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
- Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. NIH.
- Drug susceptibility testing methods of antimalarial agents. (2018). PubMed Central.
- Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains. PubMed Central.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher.
- Dihydroartemisinin-Piperaquine versus Artesunate-Amodiaquine: Superior Efficacy and Posttreatment Prophylaxis against Multidrug-Resistant Plasmodium falciparum and Plasmodium vivax Malaria. Oxford Academic.
- Antimalarial activity of the 8-aminoquinolines. (1991). PubMed.
- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narr
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2017).
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- Tools for monitoring antimalarial drug efficacy.
- Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH.
- Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains. (2025).
- Fixed-Dose Artesunate–Amodiaquine Combination vs Chloroquine for Treatment of Uncomplicated Blood Stage P. vivax Infection in the Brazilian Amazon: An Open-Label Randomized, Controlled Trial. PubMed Central.
- Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.
- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central.
- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed.
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- Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. (2022).
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- Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Unknown Source.
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Validating the Antimicrobial Spectrum of 8-Aminoquinolin-4-ol Derivatives: A Comparative Guide for Researchers
In the ever-evolving landscape of antimicrobial drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, 8-aminoquinoline derivatives have shown significant promise, demonstrating a broad range of biological activities. This guide focuses on a specific, yet underexplored subclass: 8-Aminoquinolin-4-ol derivatives. We will provide a comprehensive framework for validating their antimicrobial spectrum, comparing their potential efficacy against established antibiotics, and offer detailed, field-proven experimental protocols to ensure scientific rigor and reproducibility in your research.
The Scientific Rationale: Why this compound Derivatives Warrant Investigation
The core structure of 8-aminoquinoline has been the basis for several successful drugs, most notably in the treatment of malaria.[1] Their mechanism of action is often multifaceted, including the chelation of essential metal ions and the disruption of microbial cell membranes.[2] The introduction of a hydroxyl group at the 4-position of the quinoline ring system may enhance the compound's chelating ability and introduce new sites for interaction with microbial targets, potentially leading to a unique antimicrobial profile. This guide provides the tools to systematically explore this potential.
I. Foundational Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data, adherence to standardized testing methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[1][3] We will detail two fundamental assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing antimicrobial activity.
A. Broth Microdilution: Quantifying Antimicrobial Potency (MIC Determination)
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This value, the MIC, is a critical parameter for evaluating the potency of a new compound.
Experimental Rationale: This method exposes the microorganism to a serial dilution of the test compound in a liquid growth medium. By observing the lowest concentration at which no growth occurs, we can precisely quantify the compound's inhibitory activity. This provides a more granular understanding of its efficacy compared to qualitative methods.
Detailed Protocol:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
The results can also be read using a microplate reader to measure optical density.
-
Workflow for Broth Microdilution (MIC) Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
B. Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Antimicrobial Activity
The disk diffusion method is a widely used qualitative test to determine the susceptibility of a microorganism to an antimicrobial agent. It provides a visual representation of the compound's ability to inhibit microbial growth.
Experimental Rationale: This method involves placing a paper disk impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with the test microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[4]
Detailed Protocol:
-
Preparation of Inoculum and Plate:
-
Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate (or other appropriate agar for the test organism).
-
-
Application of Antimicrobial Disks:
-
Aseptically apply paper disks impregnated with a known concentration of the this compound derivative to the surface of the agar.
-
Ensure the disks are in firm contact with the agar.
-
Include a control disk with the solvent used to dissolve the compound to ensure it has no antimicrobial activity.
-
Also, include disks of standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) for comparison.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration for the test organism.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by CLSI for commercial antibiotics. For novel compounds, the zone diameter provides a qualitative measure of activity.
-
Workflow for Kirby-Bauer Disk Diffusion Assay:
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
II. Comparative Analysis: Benchmarking Against Standard Antimicrobials
A critical aspect of validating a new antimicrobial agent is to compare its activity against currently used drugs. This provides context for its potential clinical utility. For this guide, we will use ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and fluconazole, a triazole antifungal, as comparators.
Mechanism of Action of Comparators:
-
Ciprofloxacin: This antibiotic inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[5] Its spectrum of activity is broad, particularly against Gram-negative bacteria.[2][6]
-
Fluconazole: This antifungal agent inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]
The proposed mechanism for this compound derivatives, based on the known activity of quinolines, likely involves the inhibition of bacterial DNA gyrase and topoisomerase IV. The 8-amino group and the 4-hydroxyl group may also contribute to the molecule's ability to chelate metal ions, further disrupting microbial cellular processes.
Proposed Mechanism of Action for this compound Derivatives:
Caption: Proposed dual mechanism of action for this compound derivatives.
III. Data Presentation: A Comparative Antimicrobial Spectrum
The following table presents hypothetical MIC data for a representative this compound derivative against a panel of common bacterial and fungal pathogens, compared with ciprofloxacin and fluconazole. Note: This data is for illustrative purposes and must be replaced with your experimental findings.
| Microorganism | This compound Derivative (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Data to be determined | 0.25 - 2[6] | N/A |
| Enterococcus faecalis | Data to be determined | 0.5 - 4[2] | N/A |
| Gram-Negative Bacteria | |||
| Escherichia coli | Data to be determined | ≤0.008 - 2[2] | N/A |
| Pseudomonas aeruginosa | Data to be determined | 0.03 - >128[2] | N/A |
| Fungi | |||
| Candida albicans | Data to be determined | N/A | 0.25 - 4[8] |
| Cryptococcus neoformans | Data to be determined | N/A | 2 - 16[8] |
N/A: Not Applicable
IV. Conclusion and Future Directions
This guide provides a robust framework for the systematic validation of the antimicrobial spectrum of novel this compound derivatives. By employing standardized methodologies and comparing the results to established antimicrobial agents, researchers can generate high-quality, reproducible data that will be critical for the further development of these promising compounds. Future studies should focus on elucidating the precise molecular targets of these derivatives, investigating their activity against a broader panel of clinical isolates, including resistant strains, and evaluating their in vivo efficacy and toxicity in appropriate animal models. The insights gained from such studies will be invaluable in the ongoing search for new and effective treatments for infectious diseases.
V. References
-
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and investigation of antimicrobial activity of 8-hydroxyquinoline glucosaminides. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015, July 22). PLOS ONE. Retrieved from [Link]
-
Ciprofloxacin. (n.d.). Wikipedia. Retrieved from [Link]
-
About ciprofloxacin. (n.d.). NHS. Retrieved from [Link]
-
Fluconazole. (n.d.). Wikipedia. Retrieved from [Link]
-
CIPRO (ciprofloxacin hydrochloride) Tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis. (1995). PubMed. Retrieved from [Link]
-
DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension). (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
Sources
- 1. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Study on the Cytotoxicity of 8-Aminoquinolin-4-ol Derivatives: A Guide for Drug Discovery Professionals
In the landscape of oncological research, the quinoline scaffold remains a privileged structure, consistently serving as a foundation for the development of novel therapeutic agents. Among its myriad variations, 8-aminoquinolin-4-ol and its derivatives are emerging as a compelling class of compounds with significant cytotoxic potential against various cancer cell lines. This guide offers an in-depth comparative analysis of the cytotoxic profiles of these derivatives, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in this promising field.
Introduction: The Therapeutic Promise of the 8-Aminoquinoline Scaffold
The 8-aminoquinoline core, famously represented by the antimalarial drug primaquine, has a rich history in medicinal chemistry.[1] Beyond its application in infectious diseases, emerging evidence strongly suggests that derivatives of this scaffold possess potent anticancer properties.[1][2] These compounds have been shown to induce apoptosis and inhibit critical cell survival pathways in cancer cells.[2] The strategic placement of an amino group at the 8-position and a hydroxyl group at the 4-position of the quinoline ring system in this compound creates a unique electronic and structural framework, ripe for chemical modification to fine-tune its biological activity. This guide will delve into the cytotoxic characteristics of various this compound derivatives, providing a comparative analysis of their efficacy and shedding light on their mechanisms of action.
Comparative Cytotoxicity of 8-Aminoquinoline Derivatives
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. While extensive data on a wide array of this compound derivatives is still an active area of research, studies on closely related 8-aminoquinoline (8-AQ) derivatives, particularly glycoconjugates, provide valuable insights into their cytotoxic potential. The following table summarizes the reported IC50 values for selected 8-aminoquinoline glycoconjugates against human colorectal carcinoma (HCT 116) and human breast adenocarcinoma (MCF-7) cell lines. For a broader perspective, a comparison with a well-established chemotherapeutic agent, Doxorubicin, and the parent 8-hydroxyquinoline (8-HQ) is also included.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8-AQ Glycoconjugate 17 | HCT 116 | 116.4 ± 5.9 | [1] |
| MCF-7 | 78.1 ± 9.3 | [1] | |
| 8-AQ Glycoconjugate 19 | HCT 116 | 687.8 ± 35.7 | [1] |
| MCF-7 | 116.4 ± 2.7 | [1] | |
| 8-AQ Glycoconjugate 20 | HCT 116 | 329.2 ± 5.4 | [1] |
| MCF-7 | 149.6 ± 1.8 | [1] | |
| 8-Hydroxyquinoline (8-HQ) | HCT 116 | 9.33 ± 0.22 | [1] |
| Doxorubicin | HCT 116 | 5.6 ± 0.1 | [1] |
Analysis of Cytotoxicity Data:
The data reveals that functionalization of the 8-aminoquinoline scaffold, in this case through glycoconjugation, yields compounds with varying degrees of cytotoxicity. 8-AQ Glycoconjugate 17, for instance, demonstrates the most promising activity among the tested glycoconjugates, with a notable effect on the MCF-7 breast cancer cell line.[1] It is also more active than its 8-hydroxyquinoline counterpart (17a) in this cell line, highlighting the significance of the amino group at the 8-position.[1] However, the cytotoxicity of these initial glycoconjugates is still moderate when compared to the potent chemotherapeutic agent, Doxorubicin.[1] Interestingly, the parent 8-hydroxyquinoline exhibits significant cytotoxicity, suggesting that the core quinoline structure itself is a key contributor to the observed biological activity.[1] The comparatively lower activity of some glycoconjugates (e.g., 19 and 20) underscores the importance of the nature and linkage of the appended sugar moiety in influencing the overall cytotoxic profile.
Unraveling the Mechanism of Action: Induction of Apoptosis
The cytotoxic effects of many quinoline derivatives are attributed to their ability to induce programmed cell death, or apoptosis. While the precise signaling cascades for this compound derivatives are still under active investigation, insights can be drawn from related compounds. The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways. Furthermore, inhibition of key survival signaling pathways, such as the PI3K/Akt/mTOR pathway, has been implicated in the anticancer activity of 8-aminoquinoline derivatives.[2]
Caption: Proposed apoptotic pathway induced by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well sterile culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. The preliminary data on its derivatives, particularly glycoconjugates, demonstrate a clear cytotoxic effect on cancer cell lines, although further optimization is required to enhance their potency. The likely mechanisms of action, involving the induction of apoptosis through ROS generation and inhibition of key survival pathways, provide a solid foundation for future structure-activity relationship (SAR) studies.
Future research should focus on synthesizing a broader library of this compound derivatives with diverse substitutions on the quinoline ring and the amino group. This will enable a more comprehensive understanding of the SAR and the identification of key structural features that govern cytotoxicity and selectivity. Furthermore, in-depth mechanistic studies are crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Ultimately, with continued investigation, this compound derivatives could pave the way for a new generation of effective and targeted cancer therapies.
References
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 8-Aminoquinolin-4-ol: A Protocol for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 8-Aminoquinolin-4-ol.
Hazard Identification and Risk Assessment
This compound belongs to the aminoquinoline class of compounds, which are known for their biological activity and potential toxicity.[3][4][5] The parent compound, 8-Aminoquinoline, is classified as a substance that causes skin and serious eye irritation, and is suspected of causing genetic defects.[1][2] Given these potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of in the regular trash or poured down the drain.
Personal Protective Equipment (PPE)
Prior to handling this compound in any form, including during disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. For handling larger quantities or in case of dust formation, a respirator may be necessary. | --- |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel.
-
Solid Waste:
-
Carefully collect any solid this compound and any contaminated disposable items (e.g., weighing paper, pipette tips, gloves) directly into a designated hazardous waste container.
-
This container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix this waste with other incompatible waste streams. Based on the reactivity of similar compounds, avoid mixing with strong oxidizing agents and strong acids.[1]
-
The liquid waste container must also be clearly labeled as "Hazardous Waste" with the chemical name and an approximate concentration.
-
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your EHS department.
-
Contain: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in the designated solid hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pads) and place the used absorbent into the solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect all cleaning materials as hazardous waste.
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Do not overfill waste containers; leave adequate headspace for expansion.
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste manifest with all necessary information, including the chemical name and quantity.
-
Disposal of quinoline derivatives often involves high-temperature incineration by a specialized facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Sources
A Senior Application Scientist's Guide to Handling 8-Aminoquinolin-4-ol: Essential PPE and Safety Protocols
Welcome to your comprehensive guide on the safe handling of 8-Aminoquinolin-4-ol. As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist; it is designed to provide you, my fellow scientists, with a deep, causal understanding of the necessary precautions for this compound. The protocols outlined here are built on a foundation of risk assessment, established safety standards, and practical experience to ensure your work is not only groundbreaking but also fundamentally safe. Our primary goal is to build a culture of safety that protects you, your colleagues, and our shared environment.
Hazard Analysis: Understanding the Risks of this compound
While a specific, comprehensive toxicological profile for this compound may be limited, the chemical structure, belonging to the aminoquinoline class, provides a strong basis for a rigorous hazard assessment. Data from closely related analogs like 8-Aminoquinoline and other quinoline derivatives indicate significant potential hazards that must be respected.[1][2]
Key Potential Hazards Include:
-
Acute Toxicity: Compounds in this family are often harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3]
-
Severe Skin and Eye Damage: Direct contact can cause serious skin irritation and severe eye damage.[4][5][6] Some derivatives may also cause allergic skin reactions.[3][7]
-
Long-Term Health Effects: Certain aminoquinolines are suspected of causing genetic defects and may even pose a risk to fertility or an unborn child.[2][4][8]
-
Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[2][6][8]
-
Aquatic Toxicity: These compounds can be very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental release.[3][7]
This hazard profile dictates a non-negotiable requirement for a multi-layered Personal Protective Equipment (PPE) strategy and strict adherence to engineering controls.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a critical control measure dictated by a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.
| Activity | Required Personal Protective Equipment |
| Low-Energy Operations (e.g., preparing solutions from stock, routine handling in a fume hood) | • Gloves: Double-gloving with nitrile or other chemical-resistant gloves is recommended.• Eye Protection: Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]• Body Protection: A properly fitted, long-sleeved laboratory coat.[1][9] |
| High-Energy/High-Exposure Potential Operations (e.g., weighing solid powder, transfers, sonicating) | • Gloves: Double-gloving with chemical-resistant gloves (e.g., butyl rubber, Viton).[1]• Eye/Face Protection: Chemical splash goggles and a full-face shield.[1][10]• Body Protection: Chemical-resistant apron over a lab coat or a disposable coverall.[1][10]• Respiratory Protection: Mandatory use of a chemical fume hood.[2][5] If a fume hood is not feasible, a NIOSH-approved respirator with P3 or ABEK cartridges is required.[1][3] |
| Emergency Response (e.g., spill cleanup) | • Gloves: Heavy-duty, chemical-resistant gloves.• Eye/Face Protection: Chemical splash goggles and a full-face shield.• Body Protection: A full chemical-resistant suit or coveralls.[1]• Respiratory Protection: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic operational plan is crucial for minimizing exposure risk.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to protect from vapors and dust.[11]
-
Verify Safety Equipment: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[5][7]
-
Assemble Materials: Place all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, inside the fume hood to minimize movement in and out of the containment area.[11]
-
Spill Kit: Confirm a chemical spill kit is readily accessible.[12]
Step 2: Handling and Experimental Procedures
-
Don PPE: Put on all required PPE as outlined in the table above before opening the chemical container.
-
Minimize Dust: When weighing the solid compound, use a low-turbulence enclosure or perform the task carefully within the fume hood. Do not crush or grind the material outside of a contained system.[4][5]
-
Controlled Dispensing: Use a spatula to carefully transfer the solid. Avoid scooping actions that could create dust. When preparing solutions, add solvents slowly to prevent splashing.
-
Container Sealing: Keep the primary container tightly sealed when not in use.[2][5]
Step 3: Post-Handling and Decontamination
-
Surface Decontamination: After completing your work, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), collecting all wipes and rinsate as hazardous waste.[13]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last using the proper technique (without touching the outer surface).[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE and before leaving the laboratory.[9][13]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of this compound and associated materials poses a significant environmental risk and is a violation of regulatory standards.[3][12]
-
Unused Compound: The pure compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.[12] The container should be clearly labeled and transferred to your institution's environmental health and safety department.
-
Contaminated Labware: Disposable items (pipette tips, weigh boats, wipes) that have come into contact with the chemical must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag for proper disposal.[12]
-
Aqueous and Solvent Waste: All solutions containing this compound must be collected in a labeled, sealed hazardous waste container appropriate for the solvent used.
By internalizing the principles and adhering to the protocols outlined in this guide, you contribute to a robust safety culture that empowers scientific discovery while prioritizing personal and environmental well-being.
References
- Benchchem. (n.d.). Personal protective equipment for handling Quinoline, (1-methylethyl)-.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ChemicalBook. (2025). 8-Aminoquinoline - Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet.
- (2010). Safety Data Sheet.
-
PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
- Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
- Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine.
- Pharmaguideline. (n.d.). SOP for Safety in Laboratory.
- (2024). Lab Safety Rules and Guidelines.
- CymitQuimica. (n.d.). 8-Aminoquinoline Safety Data Sheet.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
- (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
-
INTEGRA Biosciences. (2021). The most important rules for safety in the lab. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Safe Handling of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide to Personal Protective Equipment and Disposal.
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- 11. integra-biosciences.com [integra-biosciences.com]
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Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
